molecular formula C8H7Cl2NO2 B115431 2,5-Dichloro-4,6-dimethylnicotinic acid CAS No. 142266-66-8

2,5-Dichloro-4,6-dimethylnicotinic acid

Cat. No.: B115431
CAS No.: 142266-66-8
M. Wt: 220.05 g/mol
InChI Key: QJUGBRJQIHDUNF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4,6-dimethylnicotinic acid is a useful research compound. Its molecular formula is C8H7Cl2NO2 and its molecular weight is 220.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUGBRJQIHDUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346516
Record name 2,5-Dichloro-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142266-66-8
Record name 2,5-Dichloro-4,6-dimethylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4,6-dimethylnicotinic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2,5-dichloro-4,6-dimethylnicotinic acid (CAS No. 142266-66-8), a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous compounds and established chemical principles to offer valuable insights into its synthesis, characterization, and potential biological significance.

Molecular Profile and Physicochemical Properties

This compound is a halogenated and methylated derivative of nicotinic acid, also known as vitamin B3. The presence of two chlorine atoms and two methyl groups on the pyridine ring, in addition to the carboxylic acid function, imparts specific electronic and steric properties that can significantly influence its chemical reactivity and biological activity.

PropertyValueSource
CAS Number 142266-66-8[1]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
IUPAC Name 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid[1]
Canonical SMILES CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)O[1]
InChIKey QJUGBRJQIHDUNF-UHFFFAOYSA-N[1]
Predicted XLogP3 2.7[1]

The predicted lipophilicity (XLogP3 of 2.7) suggests that this compound possesses moderate solubility in nonpolar solvents and may have the potential to cross biological membranes, a key consideration in drug design.

Proposed Synthetic Strategies

One potential pathway could start from the corresponding nitrile, 2,5-dichloro-4,6-dimethylnicotinonitrile (CAS 91591-63-8).[4] The hydrolysis of the nitrile group to a carboxylic acid is a standard transformation in organic synthesis.

Caption: Proposed synthesis of the target compound via hydrolysis of the corresponding nitrile.

Experimental Protocol: A General Approach to Nitrile Hydrolysis

The following is a generalized protocol that would require optimization for this specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-4,6-dimethylnicotinonitrile in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Reagent Addition: Add an excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

    • For acidic hydrolysis: Carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) until the product precipitates.

    • For basic hydrolysis: Acidify the mixture with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

Spectroscopic Characterization: Predicted Signatures

No specific spectroscopic data for this compound has been published. However, we can predict the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass (MS) spectra based on its structure and data from analogous compounds.[5][6]

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the two methyl groups and a signal for the acidic proton of the carboxylic acid.

  • Methyl Protons (C4-CH₃ and C6-CH₃): Two singlets, each integrating to 3H. The chemical shifts would likely be in the range of δ 2.4-2.8 ppm. The exact positions will be influenced by the electronic effects of the chlorine atoms and the carboxylic acid group.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically in the range of δ 10-13 ppm. This signal may be exchangeable with D₂O.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide more detailed structural information, with distinct signals for each of the eight carbon atoms.

  • Methyl Carbons: Two signals in the aliphatic region, likely between δ 15-25 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-160 ppm). The carbons attached to the chlorine atoms (C2 and C5) will be significantly influenced by their electronegativity.

  • Carboxylic Acid Carbon: A signal in the downfield region, typically around δ 165-175 ppm.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.[7]

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-Cl Stretches: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-H Stretches (Methyl): Absorptions around 2850-3000 cm⁻¹.

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Caption: A typical workflow for the structural elucidation of the target compound.

3.4. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 219 and 221, with an approximate ratio of 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively, due to the isotopic abundance of the two chlorine atoms. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of a chlorine atom or a methyl group.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound, the nicotinic acid scaffold and its derivatives are known to possess a wide range of pharmacological properties.[8][9][10] This suggests that the target compound could be a valuable starting point for the development of new therapeutic agents.

4.1. Anti-inflammatory Activity

Nicotinic acid derivatives have been investigated as potential anti-inflammatory agents.[9][11] The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). The specific substitution pattern on the pyridine ring of this compound could modulate its binding to such targets, potentially leading to potent and selective anti-inflammatory effects.

4.2. Antimicrobial and Antifungal Properties

The pyridine ring is a common motif in many antimicrobial and antifungal drugs.[8][12] The introduction of halogen atoms, such as chlorine, is a well-known strategy to enhance the antimicrobial potency of organic compounds. Therefore, it is plausible that this compound could exhibit activity against various bacterial and fungal strains.

4.3. Enzyme Inhibition

Substituted pyridine carboxylic acids have been explored as inhibitors of various enzymes.[13] For instance, some nicotinamide derivatives have been shown to inhibit succinate dehydrogenase (SDH), an important enzyme in the Krebs cycle, making them potential antifungal agents.[12] The unique electronic and steric features of this compound make it an interesting candidate for screening against a variety of enzymatic targets.

Sources

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and well-documented synthetic pathway for 2,5-dichloro-4,6-dimethylnicotinic acid, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] This document provides an in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The synthesis is approached in a two-stage process: the formation of the crucial intermediate, 2,5-dichloro-4,6-dimethylnicotinonitrile, followed by its hydrolysis to the target carboxylic acid. This guide is intended to provide researchers and drug development professionals with the necessary scientific and practical knowledge to successfully synthesize this important compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₇Cl₂NO₂, is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry.[2] Its structural features, including the dichlorinated pyridine ring and the carboxylic acid moiety, make it a versatile building block for the synthesis of more complex molecules with specific biological activities. The strategic placement of chlorine atoms and methyl groups on the pyridine ring influences the molecule's electronic properties and steric hindrance, which are critical factors in its reactivity and interaction with biological targets.

This guide will focus on a reliable and reproducible synthetic route, breaking down each stage to provide a clear understanding of the underlying chemistry and practical considerations for laboratory execution.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the nitrile precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile. The subsequent step is the hydrolysis of this nitrile to the desired carboxylic acid.

Synthesis_Pathway A Starting Materials B 2,5-Dichloro-4,6-dimethylnicotinonitrile (Intermediate) A->B Chlorination C This compound (Final Product) B->C Hydrolysis

Figure 1: Overall synthesis strategy.

Synthesis of the Key Intermediate: 2,5-Dichloro-4,6-dimethylnicotinonitrile

The synthesis of the nitrile intermediate can be approached from commercially available starting materials. A common and effective method involves the chlorination of a hydroxynicotinonitrile precursor.

Synthesis of 4,6-Dimethyl-2-hydroxynicotinonitrile

The precursor, 4,6-dimethyl-2-hydroxynicotinonitrile (which exists in tautomeric equilibrium with 3-cyano-4,6-dimethyl-2(1H)-pyridinone), can be synthesized via a condensation reaction between acetylacetone and malononitrile in the presence of a basic catalyst such as piperidine.[3]

Chlorination to 2,5-Dichloro-4,6-dimethylnicotinonitrile

A robust method for the chlorination of the hydroxynicotinonitrile intermediate involves a two-step chlorination process. An alternative and more direct approach utilizes phosphoryl chloride (POCl₃) in the presence of a phase-transfer catalyst.

A detailed protocol for the synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile involves the use of phosphoryl chloride and tetramethylammonium chloride.

Experimental Protocol: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

Materials:

  • Phosphoryl chloride (POCl₃)

  • Tetramethylammonium chloride

  • Starting pyridone precursor

  • Dichloromethane (CH₂Cl₂)

  • Heptane

  • Activated charcoal

  • Water

Procedure:

  • To a reaction vessel containing dichloromethane (500g), add phosphoryl chloride (973.2g), tetramethylammonium chloride (67.3g), and the starting pyridone precursor (227.1g).[4]

  • Heat the suspension to 85°C and stir for 5 hours.[4]

  • After the reaction is complete, remove the excess phosphoryl chloride by distillation under vacuum.[4]

  • Cool the reaction mixture to below 30°C and dilute with dichloromethane.[4]

  • Slowly add the resulting solution to water (1350g) at room temperature and stir for 30 minutes.[4]

  • Separate the lower organic phase and extract the aqueous phase with dichloromethane.[4]

  • Combine the organic phases, wash with water, and then treat with activated charcoal.[4]

  • Filter the charcoal and perform a solvent swap to heptane by distillation at atmospheric pressure.[4]

  • Filter the hot solution (at 50°C) and then cool to 30°C, followed by further cooling to 0°C to induce crystallization.[4]

  • Isolate the crystals by filtration, wash twice with cold heptane, and dry at 50°C to yield the desired 2,5-dichloro-4,6-dimethylnicotinonitrile.[4]

Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile to this compound

The conversion of the nitrile group to a carboxylic acid is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions. For substituted pyridines, basic hydrolysis is often preferred to avoid potential side reactions with the pyridine nitrogen under strongly acidic conditions.

Mechanistic Considerations of Nitrile Hydrolysis

Under basic conditions, the hydrolysis of a nitrile is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms a hydroxy imine intermediate, which then tautomerizes to an amide. The amide is subsequently hydrolyzed further to the carboxylate salt, which upon acidification, yields the final carboxylic acid.

Hydrolysis_Mechanism Nitrile R-C≡N Intermediate1 [R-C(O⁻)=NH] Nitrile->Intermediate1 + OH⁻ Amide R-C(=O)NH₂ Intermediate1->Amide Tautomerization Carboxylate R-COO⁻ + NH₃ Amide->Carboxylate + OH⁻, -H₂O Carboxylic_Acid R-COOH Carboxylate->Carboxylic_Acid + H₃O⁺

Figure 2: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol: Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

This protocol is adapted from general procedures for the hydrolysis of substituted nicotinonitriles.

Materials:

  • 2,5-Dichloro-4,6-dimethylnicotinonitrile

  • Potassium hydroxide (KOH)

  • tert-Butyl alcohol

  • Water

  • Hydrochloric acid (HCl), 1N

  • Diethyl ether (Et₂O)

Procedure:

  • In a round-bottom flask, dissolve 2,5-dichloro-4,6-dimethylnicotinonitrile in tert-butyl alcohol.

  • Add powdered potassium hydroxide (85%, approximately 8 equivalents).[2]

  • Heat the mixture at reflux for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.[2]

  • Carefully acidify the solution with 1N hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.[2]

  • Filter the resulting solid and wash with cold water and then with diethyl ether.[2]

  • Dry the solid in a vacuum oven at 40-50°C to yield this compound.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NO₂[2]
Molecular Weight 220.05 g/mol [2]
CAS Number 142266-66-8[2]
Appearance White to off-white solid
Melting Point To be determined experimentally

Characterization should include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry: To verify the molecular weight.

  • Infrared Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid, C=N of the pyridine ring).

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers and professionals in drug development and agrochemical synthesis can reliably produce this valuable intermediate. The provided protocols are based on established chemical transformations and offer a solid foundation for laboratory-scale synthesis. Further optimization of reaction conditions may be necessary depending on the desired scale and purity requirements.

References

  • Anbu Chem. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | Cas 91591-63-8. URL
  • Faul, M. M.; Winneroski, L. L.; Krumrich, C. A. J. Org. Chem. 1999, 64, 2465–2470.
  • PrepChem. Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone. URL
  • MySkinRecipes. This compound. URL
  • ChemicalBook. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8. URL
  • PubChem. This compound. URL

Sources

The Emergence of a Versatile Pyridine Core: A Technical Guide to 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Scaffolds of Innovation

In the intricate world of chemical synthesis and drug discovery, the value of a novel molecular scaffold cannot be overstated. These core structures serve as the foundational architecture upon which new functionalities and, ultimately, new therapeutic agents are built. This guide delves into the technical landscape of one such molecule: 2,5-Dichloro-4,6-dimethylnicotinic acid. While the specific moment of its initial discovery is not prominently documented in publicly accessible records, its significance lies in its potential as a versatile intermediate in the synthesis of complex organic molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and potential applications, grounded in established chemical principles.

Molecular Profile and Physicochemical Properties

This compound, with the chemical formula C8H7Cl2NO2, is a substituted pyridine carboxylic acid.[1] Its structure is characterized by a pyridine ring functionalized with two chlorine atoms, two methyl groups, and a carboxylic acid group. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acidPubChem[1]
CAS Number142266-66-8PubChem[1]
Molecular FormulaC8H7Cl2NO2PubChem[1]
Molecular Weight220.05 g/mol PubChem[1]
AppearanceWhite crystalline solid (inferred from related compounds)N/A

The presence of electron-withdrawing chlorine atoms and electron-donating methyl groups on the pyridine ring creates a nuanced electronic environment. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation and esterification, which are fundamental reactions in the synthesis of biologically active compounds.

Synthesis Pathway: From Nitrile to Carboxylic Acid

Diagram 1: Conceptual Synthesis Workflow

SynthesisWorkflow Start Starting Materials Intermediate 2,5-Dichloro-4,6- dimethylnicotinonitrile Start->Intermediate Chlorination/ Nitril-forming reaction Final 2,5-Dichloro-4,6- dimethylnicotinic acid Intermediate->Final Hydrolysis

Caption: A conceptual workflow for the synthesis of the target compound.

Step 1: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

The nitrile intermediate, 2,5-Dichloro-4,6-dimethylnicotinonitrile (CAS No. 91591-63-8), is a known compound.[2][3][4] One plausible synthetic approach involves the reaction of a suitable precursor with a chlorinating agent. For instance, a substituted hydroxypyridine or a related compound could be treated with phosphoryl chloride (POCl3) to introduce the chloro groups.

Experimental Protocol: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile (Illustrative)

  • Rationale: This protocol is based on a general method for the synthesis of chlorinated pyridines from their corresponding hydroxy derivatives. The use of phosphoryl chloride is a standard and effective method for this transformation.

  • Procedure:

    • To a stirred suspension of a suitable 2-hydroxy-4,6-dimethyl-5-chloronicotinonitrile precursor in a high-boiling inert solvent (e.g., toluene), slowly add phosphoryl chloride (POCl3) at room temperature.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 2,5-Dichloro-4,6-dimethylnicotinonitrile.

Step 2: Hydrolysis to this compound

The conversion of the nitrile to the carboxylic acid is a standard hydrolysis reaction, which can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

  • Rationale: Acid-catalyzed hydrolysis is a robust method for converting nitriles to carboxylic acids. The strong acid protonates the nitrogen of the nitrile, making the carbon more susceptible to nucleophilic attack by water.

  • Procedure:

    • Dissolve 2,5-Dichloro-4,6-dimethylnicotinonitrile in a mixture of a suitable organic solvent (e.g., ethanol) and a concentrated strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture and carefully pour it into cold water.

    • The product, being a carboxylic acid, may precipitate out of the solution. If not, adjust the pH to the isoelectric point of the amino acid to induce precipitation.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Potential Applications in Drug Discovery and Agrochemicals

While specific drugs derived from this compound are not explicitly detailed in the initial search results, its structural motifs are present in various biologically active molecules. The substituted pyridine core is a common feature in many pharmaceuticals and agrochemicals.

  • As a Key Intermediate: This compound serves as a key intermediate in the synthesis of more complex molecules. It is suggested to be used in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[5]

  • Scaffold for Drug Design: The dichloro-dimethyl-pyridine core can be a starting point for the development of new therapeutic agents. For instance, related dichlorinated aromatic structures are found in compounds targeting various biological pathways. An example is the discovery of MGL-3196, a highly selective thyroid hormone receptor β agonist, which features a dichlorinated phenyl ring.[6] This highlights the utility of chlorinated aromatic scaffolds in modulating protein-ligand interactions.

  • Precursor to Bioactive Amides and Esters: The carboxylic acid functionality allows for the straightforward synthesis of a library of amide and ester derivatives. These derivatives can be screened for a wide range of biological activities.

Diagram 2: Potential Derivatization Pathways

Derivatization Core 2,5-Dichloro-4,6- dimethylnicotinic acid Amides Amide Derivatives Core->Amides Amidation Esters Ester Derivatives Core->Esters Esterification Other Other Heterocycles Core->Other Cyclization/ Further Functionalization

Caption: Potential derivatization pathways for biological screening.

Conclusion and Future Outlook

This compound represents a valuable, yet perhaps under-explored, building block for synthetic chemistry. Its straightforward, albeit multi-step, synthesis from readily available precursors, combined with its versatile chemical handles, makes it an attractive starting point for the discovery of new molecules with potential applications in medicine and agriculture. Further research into the derivatization of this core and the biological evaluation of the resulting compounds is warranted and could lead to the discovery of novel and potent bioactive agents.

References

  • Anbu Chem. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | Cas 91591-63-8. [Link]
  • PubChem. This compound | C8H7Cl2NO2 | CID 612963. [Link]
  • MySkinRecipes. This compound. [Link]
  • Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][5]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

Sources

An In-depth Technical Guide to 2,5-Dichloro-4,6-dimethylnicotinic Acid: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4,6-dimethylnicotinic acid, a halogenated pyridine carboxylic acid derivative, is a compound of significant interest in the fields of agrochemical and pharmaceutical research. Its structural features, particularly the presence of chlorine atoms and a carboxylic acid group on a substituted pyridine ring, suggest its potential as a bioactive molecule. This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and a discussion of its likely biological activities based on structurally related molecules. While specific biological data for this exact compound is limited in publicly available literature, its role as a key intermediate in the synthesis of herbicides and plant growth regulators underscores its importance.[1] This guide aims to provide researchers with a solid foundation for further investigation and application of this versatile chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C8H7Cl2NO2PubChem
Molecular Weight 220.05 g/mol PubChem
IUPAC Name 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acidPubChem
CAS Number 142266-66-8PubChem
Appearance White to off-white solid (predicted)General Chemical Knowledge
Solubility Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water (predicted)General Chemical Knowledge

Synthesis of this compound

The most direct and commonly employed synthetic route to this compound is through the hydrolysis of its corresponding nitrile precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile. This nitrile is a commercially available starting material.

Experimental Protocol: Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

This protocol describes a standard acidic hydrolysis procedure. The causality behind this choice is the typically high conversion rate of nitriles to carboxylic acids under strong acidic conditions with heating. The use of a co-solvent like acetic acid can aid in the solubility of the starting material.

Materials:

  • 2,5-dichloro-4,6-dimethylnicotinonitrile

  • Concentrated sulfuric acid (98%)

  • Glacial acetic acid

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloro-4,6-dimethylnicotinonitrile (10.0 g, 0.05 mol).

  • Acid Addition: Carefully add a 1:1 mixture of concentrated sulfuric acid and glacial acetic acid (100 mL). The addition should be done slowly in a fume hood due to the exothermic nature of the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture over crushed ice (200 g) in a large beaker. This will precipitate the crude product.

    • Stir the mixture until all the ice has melted.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • Dissolve the crude product in ethyl acetate (150 mL).

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities. Note: The product is a carboxylic acid and will be deprotonated and move to the aqueous layer.

    • Combine the aqueous layers and acidify to pH 2 with concentrated hydrochloric acid. This will re-precipitate the purified product.

    • Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum over P2O5.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and confirmed by the analytical techniques described in the following section. The expected yield is typically in the range of 80-90%.

Synthesis_Workflow start 2,5-Dichloro-4,6-dimethylnicotinonitrile reagents H2SO4, CH3COOH, H2O Reflux start->reagents Reacts with hydrolysis Acidic Hydrolysis reagents->hydrolysis workup Work-up (Precipitation on ice) hydrolysis->workup purification Purification (Acid-base extraction) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound.

Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Expected Outcome: A single major peak with a retention time characteristic of the compound, indicating high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (in DMSO-d₆, 400 MHz):

  • Expected Chemical Shifts (δ):

    • ~13.0-14.0 ppm (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet.

    • ~2.5-2.7 ppm (s, 3H, -CH₃): One methyl group.

    • ~2.3-2.5 ppm (s, 3H, -CH₃): The other methyl group. The exact chemical shifts of the methyl groups will depend on their position relative to the other substituents.

¹³C NMR (in DMSO-d₆, 100 MHz):

  • Expected Chemical Shifts (δ):

    • ~165-170 ppm (-COOH): Carboxylic acid carbon.

    • ~150-160 ppm (aromatic C-Cl and C-N): Carbons attached to chlorine and nitrogen.

    • ~120-140 ppm (aromatic C-C and C-H): Other aromatic carbons.

    • ~15-25 ppm (-CH₃): Methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Method: Electrospray ionization (ESI) in negative ion mode is suitable for this carboxylic acid.

Expected m/z:

  • [M-H]⁻: ~218.98 (corresponding to C₈H₆Cl₂NO₂⁻). The isotopic pattern for two chlorine atoms (a characteristic 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observed.

Analytical_Workflow sample Synthesized Product hplc HPLC (Purity Assessment) sample->hplc nmr NMR Spectroscopy (Structural Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms data Characterization Data hplc->data nmr->data ms->data

Caption: Analytical workflow for product characterization.

Biological Activity and Applications

While direct and extensive biological studies on this compound are not widely published, its structural similarity to other substituted nicotinic acids provides strong evidence for its potential applications in agriculture.

Herbicidal Activity

Many halogenated nicotinic acid derivatives are known to exhibit herbicidal properties.[2][3][4] These compounds often act as synthetic auxins, a class of plant growth regulators. At high concentrations, synthetic auxins can disrupt normal plant growth processes, leading to uncontrolled growth and eventually plant death. The chlorine substituents on the pyridine ring of this compound are likely to enhance its herbicidal potency and selectivity.

Plant Growth Regulation

Nicotinic acid (niacin) and its derivatives are known to play a role in plant metabolism and can act as plant growth regulators.[1][5][6] They can influence various physiological processes, including seed germination, root development, and overall plant vigor. It is plausible that this compound could also exhibit plant growth-regulating effects, potentially at lower concentrations than those required for herbicidal action.

Mechanism of Action (Proposed)

Based on its structural resemblance to other nicotinic acid-based herbicides, the proposed mechanism of action for this compound is as a synthetic auxin.

Proposed_MoA compound This compound receptor Auxin Receptors compound->receptor Binds to pathway Auxin Signaling Pathway receptor->pathway Activates response Disruption of Normal Growth (e.g., uncontrolled cell division and elongation) pathway->response Leads to outcome Herbicidal Effect response->outcome

Caption: Proposed mechanism of action as a synthetic auxin.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new agrochemicals. This guide has provided a detailed overview of its synthesis from its nitrile precursor, along with comprehensive protocols for its analytical characterization. While direct biological data is limited, the established activities of related nicotinic acid derivatives strongly suggest its utility as a herbicide or plant growth regulator, likely functioning as a synthetic auxin. The information presented here serves as a robust starting point for researchers and scientists to explore the full potential of this intriguing molecule in their respective fields. Further in-depth biological screening is warranted to fully elucidate its specific activities and potential applications.

References

  • MySkinRecipes. This compound. [Link]
  • Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry. [Link]
  • PubChem. This compound. [Link]
  • ACS Publications. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)
  • ResearchGate. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid | Request PDF. [Link]
  • Vittoria, A., & Ascarelli, E. (1956). [Growth of gramineous plants treated with an antivitamin of nicotinic acid, 3-acetylpyridine]. Bollettino della Societa italiana di biologia sperimentale. [Link]
  • Fu, Q., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules. [Link]
  • Anbu Chem. Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. [Link]
  • Agency for Toxic Substances and Disease Registry |
  • Ashoori, F., et al. (2022). Effect of Exogenous Application of Nicotinic Acid on Morpho-Physiological Characteristics of Hordeum vulgare L.
  • Li, R., et al. (2022). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany. [Link]
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Biological activity of substituted nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Nicotinic Acids

Introduction: Beyond Vitamin B3

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule essential for life, serving as a precursor to the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are vital for cellular metabolism.[1] However, at pharmacological doses, nicotinic acid exhibits a broad spectrum of biological activities, most notably its profound effects on lipid profiles. For over half a century, it has been utilized as a therapeutic agent to treat dyslipidemia.[2][3] The pyridine carboxylic acid scaffold of nicotinic acid offers a versatile platform for chemical modification. The exploration of substituted nicotinic acid derivatives has unveiled a rich pharmacology extending far beyond lipid metabolism, encompassing anti-inflammatory, antimicrobial, vasodilatory, and neuroprotective effects.[4][5][6]

This guide provides a comprehensive technical overview of the biological activities of substituted nicotinic acids, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore the structure-activity relationships that govern efficacy and function, detail key experimental protocols for evaluation, and discuss the therapeutic landscape and future directions for this versatile class of compounds.

Core Mechanism of Action: The GPR109A Receptor

The primary pharmacological effects of nicotinic acid and its derivatives are mediated through the activation of a specific G protein-coupled receptor (GPCR) known as GPR109A (also identified as HCA₂ or NIACR1).[2][3] This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including monocytes, macrophages, and dermal Langerhans cells.[7] Activation of GPR109A initiates distinct downstream signaling cascades that are responsible for both the therapeutic actions and the primary adverse effect of these compounds.

The Therapeutic Anti-lipolytic Pathway (Gαi-mediated)

In adipocytes, GPR109A couples to an inhibitory G protein (Gαi). The binding of a nicotinic acid agonist triggers the following cascade:

  • Gαi Activation: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).

  • PKA Inactivation: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA).

  • Inhibition of Lipolysis: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of stored triglycerides into free fatty acids (FFAs). By inhibiting this step, GPR109A activation effectively shuts down lipolysis in adipose tissue.[7][8]

The systemic consequence is a significant reduction in the flux of FFAs from adipose tissue to the liver. This decrease in FFA availability leads to reduced hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), which subsequently lowers Low-Density Lipoprotein (LDL) levels and can increase High-Density Lipoprotein (HDL) concentrations.[3][9]

The Cutaneous Flushing Pathway (β-Arrestin-mediated)

The most common and compliance-limiting side effect of nicotinic acid therapy is a strong cutaneous vasodilation known as flushing. This reaction is also mediated by GPR109A, but primarily in dermal Langerhans cells and keratinocytes, and it involves a different signaling effector: β-arrestin.[2]

  • β-Arrestin Recruitment: Agonist binding to GPR109A promotes the recruitment of β-arrestin 1.

  • PLA₂ Activation: The GPR109A/β-arrestin complex activates cytosolic phospholipase A₂ (cPLA₂).

  • Prostaglandin Synthesis: cPLA₂ activation leads to the release of arachidonic acid from membrane phospholipids, which is then rapidly converted into prostaglandins, primarily Prostaglandin D₂ (PGD₂).[7][10]

  • Vasodilation: PGD₂ acts on receptors in the capillaries of the skin, causing vasodilation and the characteristic flushing and sensation of heat.[10]

This dual-pathway signaling presents a significant drug development challenge: to design biased agonists that selectively activate the therapeutic Gαi pathway while minimizing engagement of the β-arrestin pathway responsible for flushing.[7]

GPR109A_Signaling cluster_therapeutic Therapeutic Pathway (Adipocyte) cluster_side_effect Side Effect Pathway (Langerhans Cell) NA_T Nicotinic Acid Derivative GPR109A_T GPR109A Receptor NA_T->GPR109A_T Binds Gai Gαi Protein Activation GPR109A_T->Gai AC Adenylyl Cyclase ↓ Gai->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA HSL Hormone-Sensitive Lipase ↓ PKA->HSL Lipolysis Inhibition of Lipolysis HSL->Lipolysis NA_S Nicotinic Acid Derivative GPR109A_S GPR109A Receptor NA_S->GPR109A_S Binds Arrestin β-Arrestin Recruitment GPR109A_S->Arrestin PLA2 Phospholipase A₂ ↑ Arrestin->PLA2 PGD2 Prostaglandin D₂ Release ↑ PLA2->PGD2 Flush Cutaneous Flushing PGD2->Flush

Caption: GPR109A dual signaling pathways.

Structure-Activity Relationships (SAR)

Modifications to the nicotinic acid core can dramatically alter biological activity, influencing receptor affinity, pathway selectivity, and even conferring entirely new functions. Understanding these SARs is critical for designing next-generation therapeutics with improved efficacy and safety profiles.

Substituent Position / ModificationSubstituent TypeImpact on Biological ActivityReference(s)
Position 2 Thioether (e.g., 2-(1-adamantylthio))Confers potent vasorelaxant and antioxidant properties. The carboxylic acid form is more potent than amide or nitrile analogs.[11],[12]
Position 2 Substituted Phenyl GroupsCan introduce significant analgesic and anti-inflammatory activities, with potency varying based on phenyl substitution.[13],[6]
Position 4 Halogens (Cl, Br)4-halonicotinic acid esters are key intermediates in the synthesis of more complex heterocyclic compounds.[14]
Carboxylic Acid (Position 3) Acylhydrazone formationCreates derivatives with potent antimicrobial activity, particularly against Gram-positive bacteria like S. aureus (including MRSA).[15],[16]
Carboxylic Acid (Position 3) Cyclization to 1,3,4-OxadiazolineCan shift activity profile. While acylhydrazone precursors are more active against bacteria, oxadiazoline derivatives show greater activity against fungal strains.[15]
Pyridine Ring Pyrazole-based analogsCertain pyrazole agonists of GPR109A have been identified as biased agonists, capable of inhibiting lipolysis without inducing the flushing response.[7]

Diverse Biological Activities and Therapeutic Applications

While historically known for lipid modification, the biological activities of substituted nicotinic acids are pleiotropic.

Lipid Modification and Cardiovascular Disease

Nicotinic acid is the most potent agent available for raising HDL-C levels.[3] However, major clinical trials (e.g., AIM-HIGH, HPS2-THRIVE) have shown that when added to statin therapy in patients with well-controlled LDL-C, niacin does not provide additional reduction in cardiovascular events.[17] This has shifted its clinical use away from routine combination therapy, though it remains an option for specific patient populations.

Anti-Inflammatory Effects

GPR109A activation exerts potent anti-inflammatory effects. In macrophages and adipocytes, niacin can inhibit the expression and secretion of inflammatory cytokines.[2] This mechanism is being explored for its therapeutic potential in atherosclerosis, which is now understood as a chronic inflammatory disease.[2] Furthermore, GPR109A signaling has been shown to suppress colonic inflammation and carcinogenesis in preclinical models by promoting anti-inflammatory properties in macrophages and dendritic cells.[18] Some derivatives have shown direct anti-inflammatory activity comparable to ibuprofen by inhibiting inflammatory mediators like TNF-α, IL-6, and iNOS.[5]

Antimicrobial Activity

Specific derivatives of nicotinic acid have emerged as promising antimicrobial agents. Acylhydrazone and 1,3,4-oxadiazoline derivatives have demonstrated significant activity against a panel of bacteria and fungi.[15][16] Notably, compounds bearing a 5-nitrofuran substituent have shown high potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 1.95–7.81 µg/mL.[15][16]

Table: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

Compound Type Substituent Target Organism MIC (µg/mL) Reference
Acylhydrazone 5-nitrofuran Staphylococcus epidermidis ATCC 12228 1.95 [15]
Acylhydrazone 5-nitrofuran Staphylococcus aureus ATCC 43300 (MRSA) 7.81 [15]
1,3,4-Oxadiazoline 5-nitrofuran Bacillus subtilis ATCC 6633 7.81 [16]

| 1,3,4-Oxadiazoline | 5-nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |[16] |

Neuroprotection and CNS Disorders

Nicotinic acid can cross the blood-brain barrier, and its receptor, GPR109A, is expressed in the central nervous system.[19] This has led to investigations into its role in neurodegenerative and psychiatric disorders. Epidemiological studies suggest a correlation between higher dietary niacin intake and a reduced risk of Alzheimer's disease and age-related cognitive decline.[19] Consequently, nicotinic agonists are being explored as potential therapeutics for Alzheimer's disease, Parkinson's disease, schizophrenia, and ADHD.[4][20]

Experimental Methodologies

Evaluating the diverse biological activities of novel substituted nicotinic acids requires a multi-tiered approach, from initial synthesis and receptor screening to functional and in vivo assays.

Experimental_Workflow cluster_synthesis Compound Generation cluster_primary Primary Screening cluster_secondary Secondary Functional Assays cluster_invivo In Vivo Validation Synthesis Chemical Synthesis of Substituted Nicotinic Acids Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PrimaryScreen In Vitro GPR109A Activation Assay Purification->PrimaryScreen Test Compounds SAR_Analysis Structure-Activity Relationship Analysis PrimaryScreen->SAR_Analysis AntiInflam Anti-Inflammatory Assay (e.g., LPS-stimulated Macrophages) SAR_Analysis->AntiInflam Lead Compounds Antimicrobial Antimicrobial Assay (MIC/MBC Determination) SAR_Analysis->Antimicrobial Lead Compounds Vasorelax Vasorelaxation Assay (e.g., Aortic Ring) SAR_Analysis->Vasorelax Lead Compounds PK_PD Pharmacokinetics & Pharmacodynamics AntiInflam->PK_PD Validated Hits Antimicrobial->PK_PD Validated Hits Vasorelax->PK_PD Validated Hits Efficacy Disease Models (e.g., Inflammation, Dyslipidemia) PK_PD->Efficacy

Caption: Drug discovery workflow for nicotinic acid derivatives.
Protocol: In Vitro GPR109A Activation Assay

Principle: This protocol describes a cell-based assay using a fluorescent membrane potential dye to measure ion channel activation downstream of GPCR activation in a high-throughput screening (HTS) format. Agonist binding to GPR109A on stably transfected cells causes a change in membrane potential, which is detected as a change in fluorescence.[21]

Materials:

  • SH-EP1 cells stably expressing the human GPR109A receptor.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent Membrane Potential Dye Kit (e.g., FLIPR Membrane Potential Assay Kit).

  • Test compounds (substituted nicotinic acids) dissolved in DMSO.

  • Nicotinic acid (positive control).

  • 384-well black, clear-bottom assay plates.

  • A fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the GPR109A-expressing SH-EP1 cells into 384-well plates at a density of 7,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium and add 20 µL of the dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a dilution series of test compounds and controls in assay buffer. In a separate compound plate, mix the test compounds with the agonist (nicotine or nicotinic acid) if screening for antagonists. For agonist screening, the compounds are added alone.

  • Assay Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. The instrument will add the compound solution to the cell plate and immediately begin measuring fluorescence changes over time (typically for 2-5 minutes).

  • Data Analysis: The change in fluorescence intensity corresponds to the level of receptor activation. Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by fitting the concentration-response data to a four-parameter logistic equation. The causality is direct: agonist binding opens ion channels, causing depolarization that the dye reports as a fluorescence change.

Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Principle: This protocol assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM medium with 10% FBS.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds dissolved in DMSO.

  • Dexamethasone (positive control).

  • Griess Reagent Kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.

  • NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each supernatant sample and incubate for 10 minutes in the dark.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, which reflects NO production.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control. This protocol is self-validating through the inclusion of positive (LPS) and negative (unstimulated) controls, ensuring the observed inhibition is due to the compound's activity and not cell death or assay artifacts.

Future Perspectives

The field of substituted nicotinic acids continues to evolve. Key future directions include:

  • Development of Biased Agonists: A major focus is the design of GPR109A agonists that are biased towards the therapeutic Gαi signaling pathway to achieve anti-lipolytic and anti-inflammatory effects without the dose-limiting flushing side effect.[7]

  • Targeting Novel Therapeutic Areas: Expanding the application of these derivatives into oncology, neurodegenerative diseases, and infectious diseases based on their anti-inflammatory and antimicrobial properties is a promising avenue.[16][18][19]

  • Combination Therapies: While combination with statins for broad cardiovascular prevention has been disappointing, exploring combinations with other drug classes for specific inflammatory or metabolic conditions may yield new therapeutic strategies.

References

  • Patsnap Synapse. (2024). What are Nicotinic receptors agonists and how do they work?
  • ACS Publications. (n.d.). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters.
  • Biernasiuk, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. MDPI.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Wikipedia. (n.d.). Nicotinic agonist.
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  • MDPI. (n.d.). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives.
  • Hsiao, C. J., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed.
  • Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. PMC - NIH.
  • PubMed. (n.d.). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.
  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH.
  • Newhouse, P., & Kellar, K. (2013). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. Nicotine & Tobacco Research.
  • Taylor & Francis Online. (2006). Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns.
  • PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.
  • ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5.
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  • MDPI. (n.d.). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism.
  • Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.
  • Patsnap Synapse. (2025). What are the therapeutic applications for NIACR1 agonists?
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  • Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed.
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2,5-Dichloro-4,6-dimethylnicotinic Acid and Its Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of Nicotinic Acid and Its Importance in Medicinal and Agrochemical Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinemonocarboxylic acid that plays a crucial role in various biological processes. Its derivatives form the backbone of essential coenzymes like nicotinamide adenine dinucleeotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital for cellular metabolism. Beyond its physiological significance, the nicotinic acid scaffold has proven to be a versatile platform in the development of new therapeutic agents and agrochemicals. The inherent chemical reactivity of the pyridine ring and the carboxylic acid group allows for a wide range of structural modifications, leading to compounds with diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and vasodilatory properties.[1]

The Emergence of 2,5-Dichloro-4,6-dimethylnicotinic Acid as a Key Building Block

Among the vast array of nicotinic acid derivatives, this compound has emerged as a particularly valuable synthetic intermediate. The strategic placement of two chlorine atoms on the pyridine ring significantly influences the electronic properties of the molecule, enhancing its reactivity and providing handles for further chemical transformations. The methyl groups at positions 4 and 6 also contribute to the molecule's unique steric and electronic profile. This specific substitution pattern makes it an attractive starting material for the synthesis of complex molecules with potential applications in both medicine and agriculture.

Scope and Objectives of this Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, and derivatization. Furthermore, this guide explores the known and potential applications of its derivatives, with a focus on their biological activities in the agrochemical and pharmaceutical sectors. By offering detailed experimental insights and a thorough review of the current landscape, this document aims to serve as a valuable resource for those looking to leverage this versatile chemical scaffold in their research and development endeavors.

Physicochemical Properties of this compound

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 5, two methyl groups at positions 4 and 6, and a carboxylic acid group at position 3.

  • IUPAC Name: 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid[2]

  • CAS Number: 142266-66-8[2]

  • Molecular Formula: C₈H₇Cl₂NO₂[2]

Tabulated Physical and Chemical Properties
PropertyValueSource
Molecular Weight220.05 g/mol [2]
AppearanceWhite to off-white solid (predicted)-
Melting PointNot available-
Boiling PointNot available-
SolubilitySparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO (predicted)-
pKaNot available-
Spectral Data
  • ¹H NMR: Protons of the two methyl groups would be expected to appear as singlets in the aliphatic region (δ 2.0-3.0 ppm). The proton of the carboxylic acid would likely be a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR: Signals for the two methyl carbons would appear in the upfield region. The pyridine ring carbons would resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (δ > 160 ppm).

  • IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis of this compound

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach to this compound points to its corresponding nitrile, 2,5-dichloro-4,6-dimethylnicotinonitrile, as the immediate precursor. The hydrolysis of the nitrile group to a carboxylic acid is a well-established and reliable transformation. The nitrile precursor itself can be synthesized from simpler starting materials.

Recommended Synthetic Pathway: From 2,5-Dichloro-4,6-dimethylnicotinonitrile

The most direct and likely highest-yielding synthesis of the title compound involves the hydrolysis of its nitrile precursor.

The synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile has been described in the patent literature. A common method involves the chlorination of a suitable pyridine derivative. For instance, a substituted 2-hydroxynicotinonitrile can be treated with a chlorinating agent like phosphorus oxychloride to yield the desired dichlorinated nitrile.

G Substituted 2-hydroxynicotinonitrile Substituted 2-hydroxynicotinonitrile 2,5-Dichloro-4,6-dimethylnicotinonitrile 2,5-Dichloro-4,6-dimethylnicotinonitrile Substituted 2-hydroxynicotinonitrile->2,5-Dichloro-4,6-dimethylnicotinonitrile POCl₃ G 2,5-Dichloro-4,6-dimethylnicotinonitrile 2,5-Dichloro-4,6-dimethylnicotinonitrile This compound This compound 2,5-Dichloro-4,6-dimethylnicotinonitrile->this compound H₂SO₄, H₂O, Heat

Hydrolysis to the Carboxylic Acid
Detailed Experimental Protocol for the Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

The following protocol is a representative procedure based on the hydrolysis of structurally similar dichloronicotinonitriles as described in the patent literature. [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloro-4,6-dimethylnicotinonitrile (1.0 eq).

  • Acid Addition: Carefully add concentrated sulfuric acid (e.g., 96%) to the flask. The amount of sulfuric acid can range from 2 to 10 equivalents.

  • Heating: Heat the reaction mixture with stirring to a temperature between 80°C and 120°C. The optimal temperature and reaction time will need to be determined empirically but typically ranges from 2 to 24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Precipitation and Filtration: The product, being a carboxylic acid, may precipitate out of the acidic aqueous solution. If so, collect the solid by vacuum filtration and wash it with cold water.

  • Extraction (if necessary): If the product remains in solution, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (NMR, IR, MS, and melting point).

Rationale for Experimental Choices
  • Sulfuric Acid: Concentrated sulfuric acid serves as both a strong acid catalyst and a solvent for the reaction. Its high boiling point allows for the reaction to be conducted at elevated temperatures, which is often necessary for the hydrolysis of sterically hindered or electron-deficient nitriles.

  • Elevated Temperature: The hydrolysis of the nitrile group requires significant activation energy. Heating the reaction mixture provides the necessary energy to overcome this barrier and drive the reaction to completion in a reasonable timeframe.

  • Aqueous Work-up: Pouring the reaction mixture onto ice serves two purposes: it quenches the reaction and dilutes the strong acid, making it safer to handle. The resulting acidic aqueous environment ensures that the product is in its protonated carboxylic acid form, which is often less soluble in water and can facilitate its isolation by precipitation.

Purification and Characterization of the Final Product

Purification by recrystallization is a standard and effective method for obtaining high-purity crystalline solids. The choice of solvent is critical and should be one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Characterization is essential to confirm the structure and purity of the synthesized this compound.

Derivatization of this compound

The Carboxylic Acid as a Versatile Handle for Derivatization

The carboxylic acid functionality of this compound is a key feature that allows for a wide range of chemical modifications. This group can be readily converted into esters, amides, acid chlorides, and other functional groups, providing access to a diverse library of derivatives with potentially novel biological activities.

Synthesis of Key Derivatives

Esters of this compound can be prepared through several standard methods, with Fischer esterification being one of the most common.

Representative Protocol for Methyl Ester Synthesis:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heating: Heat the reaction mixture to reflux and stir for several hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Purification: The residue can be purified by column chromatography or recrystallization.

Amides are readily synthesized from the carboxylic acid by coupling with a primary or secondary amine in the presence of a coupling agent.

Representative Protocol for Amide Synthesis:

  • Activation: In a suitable aprotic solvent (e.g., dichloromethane or DMF), activate the carboxylic acid group of this compound (1.0 eq) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.

  • Work-up: Filter off any precipitated urea byproduct (if DCC is used). Wash the organic layer with dilute acid, dilute base, and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagram of Derivatization Pathways

G cluster_0 Derivatization This compound This compound Ester Ester This compound->Ester ROH, H⁺ Amide Amide This compound->Amide R₂NH, Coupling Agent Acid Chloride Acid Chloride This compound->Acid Chloride SOCl₂ or (COCl)₂ Acid Chloride->Ester ROH Acid Chloride->Amide R₂NH

Derivatization Pathways

Applications and Biological Activities of Derivatives

Overview of the Pharmacological and Agrochemical Potential

The structural features of this compound derivatives make them promising candidates for a variety of applications in both agriculture and medicine. The dichlorinated pyridine core is a common motif in many bioactive molecules, and the ability to easily modify the carboxylic acid group allows for the fine-tuning of physicochemical properties and biological activity.

Herbicidal Activity of Dichloronicotinic Acid Analogs

Dichloronicotinic acid derivatives have been investigated for their herbicidal properties. [4]These compounds can act as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The specific substitution pattern on the pyridine ring is crucial for herbicidal efficacy and selectivity.

While the precise mechanism for derivatives of this specific scaffold is not extensively documented, related dichloropicolinic acids are known to exert their herbicidal effects by binding to auxin receptors, leading to the disruption of normal plant growth processes.

Research on related compounds suggests that the nature and position of substituents on the pyridine ring significantly impact herbicidal activity. The presence of chlorine atoms is often associated with enhanced activity. The derivatization of the carboxylic acid group can influence the compound's uptake, translocation, and metabolism within the plant.

Fungicidal Properties of Nicotinamide Derivatives

Nicotinamide derivatives have shown significant promise as fungicides. [5][6]Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain, leading to cell death. The amide linkage is a key structural feature in many potent SDHI fungicides.

Studies on various N-substituted nicotinamides have demonstrated excellent in vitro and in vivo fungicidal activity against a range of plant pathogenic fungi. For example, certain N-(thiophen-2-yl) nicotinamide derivatives have shown efficacy superior to some commercial fungicides. [5]While specific data for derivatives of this compound is limited, the general activity of this class of compounds suggests that its amide derivatives are worthy of investigation as potential fungicides.

Insecticidal Potential of Substituted Nicotinic Acids

The nicotinoid scaffold is the basis for the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. [7][8]The structural features of this compound and its derivatives make them interesting candidates for exploration as novel insecticides.

While structurally distinct from many commercial neonicotinoids, the core pyridine ring is a shared feature. The development of new insecticides with novel modes of action or improved safety profiles is an ongoing area of research, and this scaffold offers a platform for such exploration.

Applications in Medicinal Chemistry

Derivatives of nicotinic acid have a long history in medicinal chemistry, with applications ranging from the treatment of dyslipidemia to various inflammatory conditions. The this compound scaffold can be used to generate novel compounds for screening against a wide range of biological targets. For example, its precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile, has been used in the synthesis of a selective muscarinic M4 receptor positive allosteric modulator with potential applications in the treatment of schizophrenia. [9]

Tabulated Summary of Biological Activities of Key Derivative Classes
Derivative ClassPotential Biological ActivityRationale/Supporting Evidence
EstersProdrugs, modulation of physicochemical propertiesEsterification can improve membrane permeability and bioavailability.
AmidesFungicidal (SDHI), Herbicidal, various pharmacological activitiesThe amide bond is a key feature in many bioactive molecules, including SDHI fungicides and various pharmaceuticals. [5][6]
HydrazonesAntibacterial, AntifungalNicotinic acid hydrazides are precursors to hydrazones, which have shown broad-spectrum antimicrobial activity. [10]

Future Perspectives and Research Directions

Untapped Potential of the this compound Scaffold

The full potential of this compound as a building block for novel bioactive molecules is yet to be fully realized. Its unique substitution pattern offers opportunities for the synthesis of compounds with distinct properties compared to other nicotinic acid derivatives.

Opportunities for the Development of Novel Bioactive Molecules

Future research could focus on the synthesis and screening of a diverse library of derivatives of this scaffold against a wide range of biological targets. High-throughput screening in combination with computational modeling could accelerate the discovery of new lead compounds for drug and agrochemical development.

Challenges and Considerations in Synthesis and Application

While the synthesis of the core molecule appears feasible, optimization of the reaction conditions to achieve high yields and purity will be important for its practical application. Furthermore, the biological activity and toxicological profile of any new derivatives will need to be carefully evaluated to ensure their safety and efficacy.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of derivatives with potential applications in medicinal and agrochemical chemistry. Its unique chemical structure and the reactivity of its carboxylic acid group provide a solid foundation for the development of novel fungicides, herbicides, insecticides, and therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of stimulating further research and innovation in this exciting area of chemistry.

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A Technical Guide to the Physicochemical Properties of Dichlorinated Nicotinic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Dichlorinated nicotinic acids, a class of halogenated pyridine carboxylic acids, represent a significant scaffold in medicinal and agricultural chemistry. Their utility as key intermediates in the synthesis of pharmaceuticals and agrochemicals is well-established.[1][2][3][4] The strategic placement of two chlorine atoms on the nicotinic acid framework profoundly influences the molecule's electronic and steric properties, thereby modulating its physicochemical characteristics. This guide provides an in-depth exploration of these properties, offering insights into their determination and implications for research and development.

The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a molecule from a laboratory curiosity to a therapeutic agent is governed by its physicochemical properties. These parameters dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME). For dichlorinated nicotinic acids, understanding properties such as acidity (pKa), lipophilicity (logP), and solubility is paramount for predicting their behavior and optimizing their design as potential drug candidates or agrochemicals.

Acidity (pKa): A Key Determinant of In Vivo Behavior

The acidity constant, or pKa, is a measure of the tendency of a molecule to donate a proton. For dichlorinated nicotinic acids, the pKa of the carboxylic acid group is of primary importance. This value determines the extent of ionization of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.

The pKa of nicotinic acid itself is approximately 4.85. The introduction of electron-withdrawing chlorine atoms to the pyridine ring is expected to increase the acidity of the carboxylic acid group (i.e., lower the pKa value) by stabilizing the carboxylate anion through inductive effects. The magnitude of this effect will depend on the position of the chlorine atoms relative to the carboxylic acid.

Table 1: Predicted Physicochemical Properties of Dichlorinated Nicotinic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Predicted pKa
2,4-Dichloronicotinic acidC₆H₃Cl₂NO₂192.00-
2,5-Dichloronicotinic acidC₆H₃Cl₂NO₂192.001.63 ± 0.25[5]
2,6-Dichloronicotinic acidC₆H₃Cl₂NO₂192.00-
4,6-Dichloronicotinic acidC₆H₃Cl₂NO₂192.00-
5,6-Dichloronicotinic acidC₆H₃Cl₂NO₂192.002.87 ± 0.10[6]
Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[6][7][8]

Protocol: pKa Determination by Potentiometric Titration [6][7]

  • Preparation of the Analyte Solution: Accurately weigh and dissolve the dichlorinated nicotinic acid in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).

  • Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Setup: Place the analyte solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

  • Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the solution has reached equilibrium.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Dichloronicotinic Acid titrate1 Add NaOH Titrant Incrementally prep1->titrate1 prep2 Calibrate pH Meter prep2->titrate1 titrate2 Record pH at Equilibrium titrate1->titrate2 Repeat analysis1 Plot pH vs. Volume titrate2->analysis1 analysis2 Determine Half-Equivalence Point analysis1->analysis2 analysis3 pKa = pH at Half-Equivalence analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Gauging Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug design. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A balanced logP is essential for a drug to pass through biological membranes to reach its target, while also maintaining sufficient aqueous solubility for formulation and distribution.

The logP of a molecule is influenced by its polarity and hydrogen bonding capacity. The presence of two chlorine atoms and a carboxylic acid group on the nicotinic acid scaffold suggests that dichlorinated nicotinic acids will have a complex lipophilicity profile that is highly dependent on the pH of the environment.

Experimental Determination of logP

The shake-flask method is the traditional and most reliable method for determining logP.[9][10][11] However, for higher throughput, HPLC-based methods are often employed.[5][12][13][14][15]

Protocol: logP Determination by the Shake-Flask Method [9][10]

  • Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol. The aqueous phase should be buffered to a specific pH (e.g., 7.4) to ensure the compound is in a defined ionization state.

  • Partitioning: Dissolve a known amount of the dichlorinated nicotinic acid in one of the phases. Add a known volume of the second phase and shake the mixture vigorously for a set period (e.g., 24 hours) to allow for equilibration.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Saturate n-octanol and water prep2 Dissolve compound in one phase prep1->prep2 part1 Combine phases and shake prep2->part1 part2 Allow phases to separate part1->part2 analysis1 Measure concentration in each phase part2->analysis1 analysis2 Calculate P = [Octanol]/[Aqueous] analysis1->analysis2 analysis3 logP = log(P) analysis2->analysis3

Caption: Workflow for logP determination by the shake-flask method.

Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that affects the absorption and bioavailability of a drug. Poorly soluble compounds often exhibit low and variable absorption, leading to suboptimal therapeutic efficacy. The solubility of dichlorinated nicotinic acids is influenced by their crystalline structure, pKa, and lipophilicity.

Table 2: Solubility and Melting Point of Dichlorinated Nicotinic Acid Isomers

IsomerMelting Point (°C)Aqueous SolubilityOrganic Solvent Solubility
2,4-Dichloronicotinic acid151 (dec.)[1][16]--
2,5-Dichloronicotinic acid154-158[2][5][11][17]-Soluble in Methanol[5][11][17]
2,6-Dichloronicotinic acid140-150[3][12][14][18]-Soluble in DMSO, Methanol[18]
4,6-Dichloronicotinic acid154-160[4][19][20][21]Slightly soluble[19][22]Soluble in DMSO, Methanol[20]
5,6-Dichloronicotinic acid164-168[6][23]-Slightly soluble in DMSO, Methanol[6]
Experimental Determination of Aqueous Solubility

The equilibrium solubility is typically determined using the shake-flask method.[24][25][26][27]

Protocol: Aqueous Solubility Determination by the Shake-Flask Method [24][27]

  • Sample Preparation: Add an excess amount of the solid dichlorinated nicotinic acid to a known volume of aqueous buffer at a specific pH (e.g., 1.2, 4.5, 6.8).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample and filter it to remove any undissolved solid.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Equilibrium Confirmation: Repeat the analysis at different time points to confirm that the concentration has reached a plateau, indicating equilibrium solubility.

Melting Point: An Indicator of Purity and Stability

The melting point is the temperature at which a solid transitions to a liquid. It is a useful parameter for identifying a compound and assessing its purity. A sharp melting point range is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Experimental Determination of Melting Point

The melting point is typically determined using a capillary melting point apparatus.[18][19][28][29]

Protocol: Melting Point Determination [18]

  • Sample Preparation: Finely powder the crystalline dichlorinated nicotinic acid.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube.

  • Measurement: Place the capillary tube in a melting point apparatus and heat it slowly.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point of the compound.

Spectroscopic Properties: Unveiling the Molecular Structure

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for confirming the structure and purity of dichlorinated nicotinic acids.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts and coupling patterns are unique for each isomer, allowing for unambiguous structure elucidation.[30][31][32]

  • IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The carboxylic acid group will exhibit characteristic O-H and C=O stretching vibrations. The C-Cl bonds and the pyridine ring also have characteristic absorptions.[1][17][23][33][34]

  • UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring is a chromophore, and the position and intensity of the absorption maxima will be influenced by the chlorine substituents and the carboxylic acid group.

Structure-Property Relationships: The Impact of Chlorine Substitution

The position of the two chlorine atoms on the nicotinic acid ring has a profound impact on the physicochemical properties of the isomers.

  • pKa: Chlorine atoms are electron-withdrawing groups. Their presence on the pyridine ring will lower the pKa of the carboxylic acid compared to nicotinic acid. The closer the chlorine atoms are to the carboxylic acid group, the stronger the inductive effect and the lower the pKa. Thus, isomers with chlorine at the 2- and 4-positions are expected to be more acidic than those with chlorine at the 5- and 6-positions.[16][35][36][37]

  • logP: The addition of chlorine atoms generally increases the lipophilicity of a molecule. However, the overall logP will also be influenced by changes in the molecule's dipole moment and hydrogen bonding capacity, which are affected by the substitution pattern.

  • Solubility: The interplay between the increased lipophilicity due to the chlorine atoms and the potential for stronger intermolecular interactions in the crystal lattice makes predicting the relative solubilities of the isomers challenging without experimental data.

  • Spectroscopic Properties: The substitution pattern will significantly alter the ¹H and ¹³C NMR spectra due to changes in the electronic environment of the ring protons and carbons. Symmetrical isomers will have simpler spectra than unsymmetrical ones.

Conclusion

The physicochemical properties of dichlorinated nicotinic acids are a complex interplay of the inherent characteristics of the nicotinic acid scaffold and the profound electronic and steric influences of the two chlorine substituents. A thorough understanding and experimental determination of these properties are essential for any researcher or drug development professional working with this important class of compounds. The protocols and insights provided in this guide serve as a foundation for the rational design and development of novel pharmaceuticals and agrochemicals based on the dichlorinated nicotinic acid core.

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An In-Depth Technical Guide on the Core Mechanism of Action of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 2,5-Dichloro-4,6-dimethylnicotinic acid. While direct experimental data for this specific molecule is not extensively available in public literature, its structural analogy to known synthetic auxins, particularly those containing a pyridine ring, allows for a well-grounded hypothesis of its function as a plant growth regulator. This document will dissect the canonical auxin signaling pathway, detail the structure-activity relationships of synthetic auxins, and propose a model for how this compound likely interacts with the core auxin perception machinery. Furthermore, this guide outlines detailed experimental protocols to validate the hypothesized mechanism of action, providing a roadmap for future research.

Introduction: The Auxin Signaling Paradigm

Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development, from cell elongation and division to root formation and tropic responses. The primary native auxin is Indole-3-acetic acid (IAA). In addition to endogenous auxins, a wide array of synthetic compounds have been developed that mimic the effects of IAA and are used extensively in agriculture and horticulture as plant growth regulators and herbicides.

The central mechanism of auxin perception and signaling involves a sophisticated protein degradation pathway. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

The perception of auxin occurs through a co-receptor complex formed by a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Aux/IAA protein. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif of the Aux/IAA protein. This binding event targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the transcription of downstream auxin-responsive genes, ultimately leading to a physiological response.

Proposed Mechanism of Action for this compound: An Auxin Agonist Model

Based on its chemical structure, this compound is hypothesized to function as a synthetic auxin. This assertion is rooted in the well-established structure-activity relationships of auxin analogs.

Structural Similarities to Known Synthetic Auxins

Synthetic auxins are a structurally diverse group of molecules, but they generally possess an aromatic ring system and a carboxylic acid side chain, or a group that can be readily converted to a carboxylic acid. These features are essential for their biological activity.

This compound possesses these key characteristics:

  • Aromatic Ring System: A substituted pyridine ring. Several potent synthetic auxins, such as picloram, clopyralid, and triclopyr, are also pyridinecarboxylic acid derivatives.

  • Carboxylic Acid Group: The nicotinic acid backbone provides the essential carboxylic acid moiety.

The chlorine and methyl substitutions on the pyridine ring are likely to influence the molecule's steric and electronic properties, which in turn would affect its binding affinity to the TIR1/AFB co-receptor pocket and its overall biological activity.

Hypothesized Interaction with the TIR1/AFB Co-Receptor Complex

It is proposed that this compound binds to the auxin-binding pocket of the TIR1/AFB proteins. This interaction is predicted to stabilize the formation of the TIR1/AFB-Aux/IAA co-receptor complex in a manner analogous to natural and other synthetic auxins. The carboxylic acid group of the molecule is expected to form crucial hydrogen bonds with conserved residues at the base of the binding pocket, while the substituted pyridine ring would engage in hydrophobic and van der Waals interactions with the surrounding amino acid residues.

The specific substitutions on the pyridine ring of this compound may confer selectivity for different members of the TIR1/AFB family of co-receptors, potentially leading to a distinct profile of downstream physiological effects compared to other auxins.

Downstream Signaling Cascade

Following the binding of this compound to the TIR1/AFB-Aux/IAA co-receptor, the downstream signaling cascade is expected to follow the canonical auxin pathway:

  • Ubiquitination and Degradation of Aux/IAA Repressors: The stabilized co-receptor complex recruits the SCF E3 ubiquitin ligase, leading to the polyubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors.

  • Activation of ARF Transcription Factors: The degradation of Aux/IAA proteins releases the inhibition of ARF transcription factors.

  • Induction of Auxin-Responsive Gene Expression: Activated ARFs modulate the transcription of a wide array of genes involved in cell growth, division, and differentiation, resulting in observable auxin-related physiological responses.

Visualizing the Proposed Mechanism

The Canonical Auxin Signaling Pathway

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin 2,5-Dichloro-4,6- dimethylnicotinic acid (Proposed Auxin) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds and stabilizes interaction Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Forms co-receptor complex with Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets Aux/IAA for degradation via SCF ARF ARF Aux_IAA->ARF Represses SCF SCF Complex SCF->TIR1_AFB Component of AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene Auxin-Responsive Genes AuxRE->Gene Activates transcription Response Physiological Response (e.g., Cell Elongation, Rooting) Gene->Response Leads to

Caption: Proposed SCF-TIR1/AFB signaling pathway for this compound.

Experimental Workflow for Mechanism Validation

Experimental_Workflow cluster_synthesis Compound Preparation cluster_bioassays Phenotypic Analysis (Bioassays) cluster_molecular Molecular Interaction & Gene Expression Synthesis Synthesis and Purification of This compound Root_Inhibition Root Elongation Inhibition Assay (e.g., Arabidopsis thaliana) Synthesis->Root_Inhibition Adventitious_Rooting Adventitious Root Formation Assay (e.g., Mung Bean Cuttings) Synthesis->Adventitious_Rooting Coleoptile_Elongation Avena Coleoptile Elongation Test Synthesis->Coleoptile_Elongation Receptor_Binding In Vitro TIR1/AFB Binding Assay (e.g., Surface Plasmon Resonance) Synthesis->Receptor_Binding Y2H Yeast Two-Hybrid Assay for TIR1/AFB-Aux/IAA Interaction Synthesis->Y2H Gene_Expression qRT-PCR of Auxin-Responsive Genes (e.g., GH3, IAA family) Synthesis->Gene_Expression DR5_GUS DR5::GUS Reporter Assay Synthesis->DR5_GUS Root_Inhibition->Receptor_Binding Correlate phenotypic effects with molecular interactions Gene_Expression->Root_Inhibition Link gene expression changes to phenotype

Caption: A comprehensive experimental workflow to validate the auxin-like activity of the target compound.

Experimental Protocols for Mechanism Validation

To empirically test the hypothesis that this compound acts as an auxin, the following experimental protocols are recommended.

Plant Material and Growth Conditions
  • Arabidopsis thaliana (ecotype Columbia-0): For root elongation and gene expression assays. Sterilize seeds and stratify at 4°C for 2-3 days. Germinate and grow seedlings vertically on half-strength Murashige and Skoog (MS) agar plates under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Avena sativa (Oat): For coleoptile elongation tests. Germinate seeds in the dark at 25°C for 3-4 days to obtain etiolated coleoptiles.

  • Vigna radiata (Mung Bean): For adventitious root formation assays. Germinate seeds in the dark for 3-4 days and use the hypocotyl cuttings.

Auxin Bioassays
  • Prepare half-strength MS agar plates containing a range of concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) and a known auxin (e.g., IAA or 2,4-D) as a positive control.

  • Transfer 5-day-old Arabidopsis seedlings to the treatment plates.

  • Incubate the plates vertically for 3-5 days.

  • Measure the primary root length and quantify the number of lateral roots.

  • Expected Outcome: A dose-dependent inhibition of primary root elongation and an increase in lateral root formation, characteristic of auxin activity.

  • Excise 10 mm segments from the sub-apical region of etiolated oat coleoptiles.

  • Float the segments in a basal medium containing a range of concentrations of the test compound and a positive control.

  • Incubate in the dark at 25°C for 18-24 hours.

  • Measure the final length of the coleoptile segments.

  • Expected Outcome: A significant increase in the length of the coleoptile segments compared to the control, indicating stimulation of cell elongation.

Molecular and Biochemical Assays
  • Immobilize purified recombinant TIR1/AFB protein on an SPR sensor chip.

  • In the presence of a constant concentration of a purified Aux/IAA protein (or its degron peptide), flow solutions containing different concentrations of this compound over the chip.

  • Measure the binding response to determine the binding affinity (KD).

  • Rationale: This assay directly tests the "molecular glue" hypothesis by quantifying the ability of the compound to stabilize the TIR1/AFB-Aux/IAA interaction.

  • Co-transform yeast cells with two plasmids: one expressing a TIR1/AFB protein fused to a DNA-binding domain (BD) and the other expressing an Aux/IAA protein fused to an activation domain (AD).

  • Plate the transformed yeast on selective media with and without various concentrations of this compound.

  • Assess the growth of the yeast colonies, which indicates a positive interaction between the two fusion proteins.

  • Rationale: This in vivo assay provides evidence for the compound's ability to promote the interaction between TIR1/AFB and Aux/IAA proteins within a cellular context.

  • Treat Arabidopsis seedlings with the test compound for a short duration (e.g., 1-3 hours).

  • Extract total RNA and synthesize cDNA.

  • Perform qRT-PCR using primers for well-characterized early auxin-responsive genes (e.g., GH3.3, IAA1, IAA5).

  • Expected Outcome: A significant upregulation in the expression of these genes in response to treatment with this compound.

Data Presentation

Table 1: Hypothetical Comparative Bioactivity Data

CompoundRoot Elongation IC50 (µM)Adventitious Root Formation (relative to control)Coleoptile Elongation (% increase)
Control N/A1.00
IAA 0.055.2150
2,4-D 0.026.8180
This compound To be determinedTo be determinedTo be determined

Table 2: Hypothetical TIR1 Binding Affinity Data

LigandTIR1-IAA7 Binding Affinity (KD, nM)
IAA 30
2,4-D 50
This compound To be determined

Conclusion

While direct experimental validation is pending, the structural characteristics of this compound provide a strong basis for classifying it as a synthetic auxin. The proposed mechanism of action, centered on its role as an agonist of the TIR1/AFB co-receptor complex, aligns with the established principles of auxin biology. The experimental framework detailed in this guide offers a clear and robust strategy for elucidating the precise molecular interactions and physiological consequences of this compound, thereby contributing to the broader understanding of synthetic plant growth regulators and providing valuable insights for potential applications in agriculture and drug development.

References

  • Note: As this is a forward-looking guide based on established principles rather than specific studies on the title compound, the references would typically include foundational papers on auxin signaling and methodology. A comprehensive list would be compiled upon the completion of the proposed experiments. Examples of relevant citations would include: Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. [Link] Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link] Calderón-Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link] Simon, S., & Petrášek, J. (2011). Why plants need more than one type of auxin. Plant Science, 180(3), 454-460. [Link] Went, F. W. (1928). Wuchsstoff und Wachstum. Recueil des Travaux Botaniques Néerlandais, 25, 1-116. (Historical reference for Avena coleoptile test). Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

A Technical Guide to the Spectral Analysis of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of the spectral data for 2,5-Dichloro-4,6-dimethylnicotinic acid. As a key intermediate in the synthesis of agrochemicals, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for quality control, reaction monitoring, and the development of novel derivatives. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral manifestations.

Molecular Structure and Key Features

This compound is a polysubstituted pyridine derivative. The pyridine ring, an electron-deficient aromatic system, is further influenced by the electronic effects of two chlorine atoms (electron-withdrawing), two methyl groups (electron-donating), and a carboxylic acid group (electron-withdrawing). This complex interplay of substituents dictates the molecule's chemical reactivity and gives rise to a unique spectral fingerprint.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. Due to the absence of protons directly attached to the pyridine ring, ¹H NMR provides information on the methyl and carboxylic acid protons, while ¹³C NMR is essential for characterizing the entire carbon skeleton.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be relatively simple, showcasing two primary signals corresponding to the methyl groups and the carboxylic acid proton.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~2.4 - 2.6Singlet3HC4-CH₃The electron-donating methyl group is deshielded by the aromatic ring.
~2.6 - 2.8Singlet3HC6-CH₃The proximity to the nitrogen atom and a chlorine atom likely results in a slightly greater downfield shift compared to the C4-methyl group.
~10.0 - 13.0Broad Singlet1HCOOHThe acidic proton of the carboxylic acid is typically observed as a broad signal at a significant downfield shift and is readily exchangeable with D₂O.
B. Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and their position on the pyridine ring.

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~170C=OThe carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
~160C6Attached to a chlorine atom and adjacent to the nitrogen, this carbon is significantly deshielded.
~155C2Also bonded to a chlorine atom and the nitrogen, leading to a substantial downfield shift.
~148C4The presence of the methyl group and its position relative to other substituents influences its chemical shift.
~130C5The carbon atom bonded to a chlorine atom experiences a downfield shift.
~125C3The carbon bearing the carboxylic acid group.
~20C4-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.
~22C6-CH₃Similar to the other methyl group, with a slight variation due to its position.
C. Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

D. Structural Elucidation Workflow

cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis HNMR_Data Acquire ¹H NMR Spectrum HNMR_Integration Integrate Peaks HNMR_Data->HNMR_Integration HNMR_Multiplicity Analyze Multiplicity HNMR_Integration->HNMR_Multiplicity HNMR_Shifts Assign Chemical Shifts HNMR_Multiplicity->HNMR_Shifts Structure Proposed Structure of This compound HNMR_Shifts->Structure Proton Environment CNMR_Data Acquire ¹³C NMR Spectrum CNMR_Shifts Assign Chemical Shifts CNMR_Data->CNMR_Shifts CNMR_Shifts->Structure Carbon Skeleton

Caption: NMR data interpretation workflow.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

A. Predicted Mass Spectrum Data

The mass spectrum will provide the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

m/z (Predicted)IonRationale
220/222/224[M]⁺Molecular ion peak with a characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).[1]
205/207/209[M - CH₃]⁺Loss of a methyl radical.
175/177[M - COOH]⁺Loss of the carboxylic acid group as a radical.
142[M - Cl - COOH]⁺Subsequent loss of a chlorine atom from the [M - COOH]⁺ fragment.[1]
219/221[M-H]⁻ (Negative Ion Mode)Deprotonated molecule.
B. Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI). For GC-MS, the sample can be derivatized to increase volatility.[1]

  • Ionization:

    • ESI: A soft ionization technique suitable for polar molecules, likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

    • EI (Electron Ionization): A hard ionization technique that will lead to more extensive fragmentation, providing detailed structural information.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern for chlorine-containing fragments is a key diagnostic feature.

C. Fragmentation Pathway

M [M]⁺ m/z 220/222/224 M_minus_CH3 [M - CH₃]⁺ m/z 205/207/209 M->M_minus_CH3 - CH₃ M_minus_COOH [M - COOH]⁺ m/z 175/177 M->M_minus_COOH - COOH Fragment_142 Fragment m/z 142 M_minus_COOH->Fragment_142 - Cl

Sources

An In-depth Technical Guide to the Safe Handling of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for 2,5-Dichloro-4,6-dimethylnicotinic acid, a compound of interest for researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally analogous compounds and established chemical safety principles to offer a robust framework for its safe utilization in a laboratory setting.

Section 1: Compound Identification and Hazard Analysis

1.1. Chemical Identity

  • IUPAC Name: 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid[1]

  • Molecular Formula: C₈H₇Cl₂NO₂[1]

  • Molecular Weight: 220.05 g/mol [1]

  • CAS Number: 142266-66-8[1]

1.2. Inferred Hazard Profile

Based on the safety data for structurally similar dichlorinated nicotinic acid derivatives, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

The precautionary statements for similar compounds indicate a need for thorough washing after handling, use of protective gear, and ensuring adequate ventilation.[2][3][4]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when working with this compound. This involves engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).

2.1. Engineering Controls

  • Ventilation: All work with this compound, particularly when handling the solid powder, should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[5]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is paramount to preventing direct contact with the chemical. The following table outlines the recommended PPE.

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or EN166To prevent eye irritation from dust or splashes.[2]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended)ASTM F739To prevent skin irritation and potential absorption.[6]
Body Laboratory coat or chemical-resistant apronEN 13034:2005 (Type 6)To protect against splashes and spills.[6]
Respiratory NIOSH/MSHA-approved respiratorOSHA 29 CFR 1910.134 or EN 149Recommended if working outside a fume hood or if dust generation is significant.[5][7]

Logical Flow for Donning PPE:

PPE_Donning Start Start: Assess Hazards LabCoat 1. Don Laboratory Coat Start->LabCoat Gloves 2. Don Gloves LabCoat->Gloves EyeProtection 3. Don Eye/Face Protection Gloves->EyeProtection Respirator 4. Don Respirator (if required) EyeProtection->Respirator End Ready for Work Respirator->End

Caption: Sequential process for donning Personal Protective Equipment.

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is essential to maintain a safe laboratory environment.

3.1. Handling Procedures

  • Avoid Dust Formation: Handle the solid compound with care to prevent the generation of dust.[2]

  • Grounding: Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][9] Contaminated clothing should be removed and washed before reuse.[3]

3.2. Storage

  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][3]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

  • Access: Store in a locked cabinet or an area with restricted access.[2]

3.3. Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[2][10]

  • Waste Characterization: The waste is considered hazardous.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should include "HAZARDOUS WASTE" and the chemical name.[10]

  • Disposal Route: Do not dispose of down the drain or in regular trash.[11][12] Arrange for pickup by a licensed hazardous waste disposal service.[10]

Waste Disposal Workflow:

Waste_Disposal Start Waste Generation Segregate Segregate Waste Start->Segregate Label Label Container 'Hazardous' Segregate->Label Store Store in a Secure Area Label->Store Pickup Schedule Professional Disposal Store->Pickup End Disposal Complete Pickup->End

Caption: Step-by-step workflow for the safe disposal of chemical waste.

Section 4: Emergency Procedures

Rapid and appropriate responses to emergencies can significantly mitigate potential harm.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[2][9]

4.2. Accidental Release Measures

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Avoid generating dust.

    • Carefully sweep or vacuum the spilled solid into a suitable, labeled container for disposal.[2]

  • Large Spills:

    • Evacuate the area.

    • Prevent further spread of the material.

    • Contact your institution's environmental health and safety department or emergency response team.

4.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2][3]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][5]

Section 5: Toxicological and Physical Properties

5.1. Toxicological Information (Inferred)

  • Acute Effects: Harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[2]

  • Chronic Effects: No specific data is available for this compound. Long-term exposure should be minimized.

5.2. Physical and Chemical Properties

PropertyValue
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Appearance Likely a solid powder.
Solubility No data available.
Stability Stable under normal conditions.[2]
Conditions to Avoid Excess heat and dust formation.[2]
Incompatible Materials Strong oxidizing agents.[2]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 612963, this compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-4-nitrophenol, 96%.
  • ChemBK. (2024, April 10). 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Anbu Chem. (n.d.). Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE.
  • Health and Safety Authority. (2015, June). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.

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Unlocking the Therapeutic Potential of 2,5-Dichloro-4,6-dimethylnicotinic Acid: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dichloro-4,6-dimethylnicotinic acid, a halogenated pyridine derivative, currently stands as a molecule of unrealized potential within the vast landscape of chemical entities. While its fundamental chemical properties are documented, its biological activities and therapeutic applications remain largely unexplored. This technical guide serves as a roadmap for researchers, scientists, and drug development professionals, illuminating promising avenues of investigation for this compound. Drawing upon the established pharmacological profiles of structurally related nicotinic acid and dichlorinated pyridine analogs, we posit that this compound holds significant promise as a lead compound in the development of novel anti-inflammatory, antimicrobial, and neuro-active agents. This document provides a comprehensive framework for a multi-pronged research program, detailing the scientific rationale, experimental designs, and potential for medicinal chemistry optimization.

Compound Profile: this compound

This compound is a small molecule characterized by a pyridine ring substituted with two chlorine atoms, two methyl groups, and a carboxylic acid functional group.

PropertyValueSource
IUPAC Name 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid[1]
CAS Number 142266-66-8[1]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Structure Chemical structure of this compound[1]

The synthesis of this compound can be approached through various established methods for the functionalization of pyridine rings. A potential synthetic precursor is 2,5-Dichloro-4,6-dimethylnicotinonitrile, which can be synthesized and subsequently hydrolyzed to the desired carboxylic acid.[2][3] The presence of reactive sites, including the carboxylic acid group and the pyridine ring itself, offers ample opportunities for derivatization and the development of a focused compound library for structure-activity relationship (SAR) studies. The strategic placement of substituents on the pyridine ring is a key factor in fine-tuning the molecular properties of resulting compounds, including their solubility, bioavailability, and metabolic stability.[4]

Proposed Research Area 1: Anti-Inflammatory Applications

Scientific Rationale

The pyridine nucleus is a common scaffold in a multitude of anti-inflammatory agents.[5] Derivatives of nicotinic acid have been shown to possess significant anti-inflammatory properties, with some studies demonstrating their ability to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7] Furthermore, the inclusion of halogen atoms, particularly chlorine, on aromatic rings can enhance the anti-inflammatory activity of a compound. This is often attributed to increased lipophilicity, which can improve cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. The structural resemblance of this compound to known anti-inflammatory agents, coupled with the presence of both a nicotinic acid core and dichlorination, provides a strong rationale for investigating its potential in this therapeutic area.

Proposed Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Mechanism of Action Initial Screening Initial Screening Cytotoxicity Assay Cytotoxicity Assay Initial Screening->Cytotoxicity Assay Determine non-toxic concentrations Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Initial Screening->Carrageenan-induced Paw Edema Promising candidates Cytokine Profiling Cytokine Profiling Cytotoxicity Assay->Cytokine Profiling LPS-stimulated macrophages (RAW 264.7) Enzyme Inhibition Assays Enzyme Inhibition Assays Cytokine Profiling->Enzyme Inhibition Assays COX-1/COX-2, 5-LOX LPS-induced Systemic Inflammation LPS-induced Systemic Inflammation Carrageenan-induced Paw Edema->LPS-induced Systemic Inflammation Assess systemic anti-inflammatory effects Western Blot Analysis Western Blot Analysis LPS-induced Systemic Inflammation->Western Blot Analysis Further investigation Reporter Gene Assays Reporter Gene Assays Western Blot Analysis->Reporter Gene Assays Investigate NF-κB and MAPK pathways

Caption: Proposed workflow for evaluating anti-inflammatory potential.

Detailed Experimental Protocols
  • Objective: To assess the direct anti-inflammatory effects of this compound on immune cells.

  • Cell Line: RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).[8][9]

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cytotoxicity Assay: Determine the non-toxic concentration range of the test compound using an MTT or LDH assay.

    • LPS Stimulation: Pre-treat cells with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant using ELISA kits.[6]

    • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.[10]

  • Positive Control: Dexamethasone or Indomethacin.

  • Objective: To evaluate the in vivo anti-inflammatory activity of the compound in an acute inflammation model.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Methodology:

    • Acclimatization: Acclimatize animals for at least one week before the experiment.

    • Compound Administration: Administer the test compound orally or intraperitoneally at various doses.

    • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.

  • Positive Control: Indomethacin.

Proposed Research Area 2: Antimicrobial Applications

Scientific Rationale

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[11][12] The incorporation of chlorine atoms into heterocyclic structures has been shown to enhance their antimicrobial potency.[13] Nicotinic acid and its derivatives have also been investigated as potential antibacterial and antifungal agents.[14][15][16] The combination of a pyridine core, dichlorination, and a carboxylic acid moiety in this compound suggests its potential as a novel antimicrobial agent. The carboxylic acid group could be crucial for interacting with bacterial cell surfaces or enzymes, while the lipophilic nature of the chlorinated pyridine ring may facilitate membrane translocation.

Proposed Experimental Workflow

G cluster_0 Initial Screening cluster_1 Spectrum of Activity cluster_2 Mechanism of Action Studies Broth Microdilution Assay Broth Microdilution Assay Disk Diffusion Assay Disk Diffusion Assay Broth Microdilution Assay->Disk Diffusion Assay Determine MIC Panel of Pathogens Panel of Pathogens Disk Diffusion Assay->Panel of Pathogens Active compounds Gram-positive Gram-positive Panel of Pathogens->Gram-positive Gram-negative Gram-negative Panel of Pathogens->Gram-negative Fungi Fungi Panel of Pathogens->Fungi Bacterial Cell Viability Bacterial Cell Viability Fungi->Bacterial Cell Viability Further investigation Membrane Permeability Membrane Permeability Bacterial Cell Viability->Membrane Permeability Biofilm Inhibition Biofilm Inhibition Membrane Permeability->Biofilm Inhibition

Caption: Workflow for assessing antimicrobial properties.

Detailed Experimental Protocols
  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology: Broth microdilution method according to CLSI guidelines.[17]

    • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate broth.

    • Inoculation: Inoculate each well with the standardized microbial suspension.

    • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Controls: Positive control (microorganism and broth), negative control (broth only), and antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Objective: To evaluate the in vivo efficacy of the compound in a systemic infection model.

  • Animal Model: BALB/c mice.

  • Methodology:

    • Infection: Induce a systemic infection by intraperitoneal injection of a lethal dose of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA).

    • Treatment: Administer the test compound at various doses via a suitable route (e.g., oral, intravenous) at specific time points post-infection.

    • Survival Monitoring: Monitor the survival of the animals over a period of 7-14 days.

    • Bacterial Load Determination: In a separate cohort of animals, determine the bacterial load in blood and major organs (e.g., spleen, liver, kidneys) at different time points after treatment.[18]

  • Positive Control: Vancomycin for MRSA infection.

Proposed Research Area 3: Neuroscience Applications

Scientific Rationale

Nicotinic acid and its analogs can interact with various receptors and signaling pathways in the central nervous system (CNS). Notably, nicotinic acetylcholine receptors (nAChRs) are implicated in a wide range of neurological functions and are targets for drugs used to treat conditions like Alzheimer's disease and schizophrenia.[19][20] The pyridine moiety is a key structural feature of many CNS-active compounds.[21] The lipophilicity imparted by the chlorine and methyl substituents on this compound may enhance its ability to cross the blood-brain barrier, a critical prerequisite for CNS activity. Investigating the interaction of this compound with nAChRs and other relevant CNS targets could uncover novel therapeutic potential for neurodegenerative or psychiatric disorders.

Proposed Experimental Workflow

G cluster_0 In Vitro CNS Target Screening cluster_1 Behavioral Models cluster_2 Neurochemical Analysis Receptor Binding Assays Receptor Binding Assays Neuronal Cell Viability Neuronal Cell Viability Receptor Binding Assays->Neuronal Cell Viability Determine neurotoxicity Locomotor Activity Locomotor Activity Receptor Binding Assays->Locomotor Activity Active compounds Neurotransmitter Release Assays Neurotransmitter Release Assays Neuronal Cell Viability->Neurotransmitter Release Assays e.g., SH-SY5Y cells Cognitive Function Models Cognitive Function Models Locomotor Activity->Cognitive Function Models e.g., Morris Water Maze Anxiety and Depression Models Anxiety and Depression Models Cognitive Function Models->Anxiety and Depression Models e.g., Elevated Plus Maze Brain Tissue Homogenates Brain Tissue Homogenates Anxiety and Depression Models->Brain Tissue Homogenates Ex vivo analysis Neurotransmitter Levels Neurotransmitter Levels Brain Tissue Homogenates->Neurotransmitter Levels HPLC-ECD

Caption: A workflow for investigating neuroscience applications.

Detailed Experimental Protocols
  • Objective: To determine the affinity of the test compound for different subtypes of nicotinic acetylcholine receptors.

  • Methodology: Radioligand binding assay.

    • Membrane Preparation: Prepare cell membranes expressing specific nAChR subtypes (e.g., α4β2, α7).

    • Competition Binding: Incubate the membranes with a constant concentration of a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and increasing concentrations of the test compound.

    • Separation and Counting: Separate bound from free radioligand by filtration and measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Determine the Ki (inhibitory constant) value for the test compound by non-linear regression analysis.

  • Reference Compounds: Nicotine, Varenicline.

  • Objective: To assess the effect of the compound on spatial learning and memory.

  • Animal Model: C57BL/6 mice.

  • Methodology:

    • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

    • Acquisition Phase: Train the mice to find the hidden platform over several days. Administer the test compound before each training session.

    • Probe Trial: On the final day, remove the platform and allow the mouse to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.

    • Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial.

  • Reference Compound: Scopolamine (to induce cognitive impairment), Donepezil (as a cognitive enhancer).

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

The modular nature of this compound provides a fertile ground for medicinal chemistry optimization. A systematic SAR study should be undertaken to improve potency, selectivity, and pharmacokinetic properties.

Key areas for modification:

  • Carboxylic Acid Group: Conversion to esters, amides, or other bioisosteres to modulate solubility, membrane permeability, and potential prodrug strategies.

  • Pyridine Ring: Introduction of alternative substituents at the 2, 4, 5, and 6 positions to probe the electronic and steric requirements for optimal activity.

  • Chlorine Atoms: Replacement with other halogens (F, Br, I) or small alkyl groups to fine-tune lipophilicity and target interactions.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. The scientific precedent set by related nicotinic acid and dichlorinated pyridine derivatives strongly suggests its potential as a lead compound for the development of novel therapeutics in the areas of inflammation, infectious diseases, and neuroscience. The proposed research program outlined in this guide provides a clear and actionable framework for elucidating the biological activities of this compound and paving the way for its potential clinical translation. A systematic and multidisciplinary approach, combining in vitro screening, in vivo validation, and medicinal chemistry optimization, will be crucial in unlocking the full therapeutic potential of this compound.

References

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  • Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823.
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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, two-part protocol for the synthesis of 2,5-dichloro-4,6-dimethylnicotinic acid, a valuable substituted pyridine derivative for research and development in pharmaceuticals and materials science. The synthesis commences with the construction of the pyridine core to form 4,6-dimethyl-2-hydroxynicotinonitrile, followed by a robust two-step chlorination to yield the key intermediate, 2,5-dichloro-4,6-dimethylnicotinonitrile. The final step involves the acid-catalyzed hydrolysis of the nitrile to the desired carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction and Significance

Substituted nicotinic acids are pivotal structural motifs in a wide array of biologically active compounds and functional materials. This compound, in particular, serves as a highly functionalized building block. The presence of two chlorine atoms at positions 2 and 5 offers sites for further chemical modification, such as nucleophilic aromatic substitution, while the carboxylic acid moiety allows for amide bond formation and other derivatizations. Its synthesis is most effectively achieved through the hydrolysis of its nitrile precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile[1]. This application note delineates a reliable and comprehensive protocol for the preparation of this important compound.

Synthetic Workflow Overview

The synthesis of this compound is a multi-step process. The overall workflow begins with the synthesis of a substituted hydroxypyridine, proceeds through a dichlorinated nitrile intermediate, and concludes with the hydrolysis to the final product.

Synthesis_Workflow acetylacetone Acetylacetone + Cyanoacetamide hydroxynicotinonitrile 4,6-Dimethyl-2-hydroxynicotinonitrile acetylacetone->hydroxynicotinonitrile Piperidine catalyst monochloro 5-Chloro-2-hydroxy-4,6- dimethylnicotinonitrile hydroxynicotinonitrile->monochloro SO₂Cl₂ dichloro_nitrile 2,5-Dichloro-4,6- dimethylnicotinonitrile monochloro->dichloro_nitrile POCl₃ final_product 2,5-Dichloro-4,6- dimethylnicotinic Acid dichloro_nitrile->final_product Acid Hydrolysis (H₂SO₄)

Caption: Synthetic pathway for this compound.

Part I: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

The synthesis of the nitrile intermediate is achieved in three main stages: construction of the pyridine ring, followed by a sequential two-step chlorination.

Stage 1: Synthesis of 4,6-Dimethyl-2-hydroxynicotinonitrile

This initial step involves the condensation of acetylacetone with cyanoacetamide, a classic method for forming the 2-pyridone core structure[2].

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol as the solvent.

  • Add a catalytic amount of piperidine (a few drops).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethyl-2-hydroxynicotinonitrile as a solid.

Stage 2: Synthesis of 5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile

The first chlorination is a selective monochlorination at the 5-position of the pyridine ring using sulfuryl chloride[1].

Protocol:

  • In a fume hood, suspend 4,6-dimethyl-2-hydroxynicotinonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding water.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile. A typical yield for this step is approximately 94%[1].

Stage 3: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

The second chlorination step converts the 2-hydroxy group to a chloride using phosphorus oxychloride (POCl₃)[1][3].

Protocol:

  • In a fume hood, combine 5-chloro-2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) with an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and should be done with caution.

  • Neutralize the acidic solution with a base, such as sodium carbonate, until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2,5-dichloro-4,6-dimethylnicotinonitrile. A typical yield for this step is around 76%[1].

Reagent Data for Nitrile Synthesis MW ( g/mol ) Equivalents Amount
Stage 1
Acetylacetone100.121.0(User Defined)
Cyanoacetamide84.081.0(Calculated)
Stage 2
4,6-Dimethyl-2-hydroxynicotinonitrile162.181.0(User Defined)
Sulfuryl Chloride134.971.1(Calculated)
Stage 3
5-Chloro-2-hydroxy-4,6-dimethylnicotinonitrile196.621.0(User Defined)
Phosphorus Oxychloride153.33Excess(Calculated)

Part II: Synthesis of this compound

The final step is the hydrolysis of the nitrile group of 2,5-dichloro-4,6-dimethylnicotinonitrile to a carboxylic acid. Acid-catalyzed hydrolysis is generally effective for this transformation[4].

Mechanism Insight: Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of nitriles in the presence of strong acid and water proceeds in two main stages. First, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt[2][4]. Vigorous conditions, such as heating under reflux with a strong acid, are often required to drive the reaction to completion[4][5].

Protocol: Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile
  • In a round-bottom flask equipped with a reflux condenser, add 2,5-dichloro-4,6-dimethylnicotinonitrile (1.0 eq).

  • Add a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄ v/v).

  • Heat the mixture to reflux (approximately 120-140 °C) and maintain for 12-24 hours. The reaction should be monitored by TLC to track the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • The carboxylic acid product should precipitate from the cold aqueous solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral to pH paper to remove any residual acid.

  • Dry the product under vacuum to yield this compound.

Reagent Data for Hydrolysis MW ( g/mol ) Equivalents Amount
2,5-Dichloro-4,6-dimethylnicotinonitrile201.051.0(User Defined)
Concentrated Sulfuric Acid98.08Excess(Calculated)
Water18.02Excess(Calculated)

Safety Precautions

  • Phosphorus oxychloride (POCl₃) and sulfuryl chloride (SO₂Cl₂) are highly corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The quenching of POCl₃ with ice/water is a highly exothermic process and can generate corrosive HCl fumes. Perform this step slowly and with adequate cooling.

  • Concentrated sulfuric acid is a strong acid and oxidizing agent. Handle with extreme care to avoid skin and eye contact.

  • Always wear appropriate PPE and follow standard laboratory safety procedures.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight (220.05 g/mol )[6].

  • FT-IR Spectroscopy: To identify the characteristic carbonyl stretch of the carboxylic acid and the disappearance of the nitrile peak.

  • Melting Point Analysis: To assess the purity of the final product.

References

  • Vulcanchem. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinonitrile.
  • ResearchGate. (2025). Synthesis of N‐Substituted 4,6‐Dimethyl‐3‐cyano‐2‐pyridones Under Microwave Irradiation.
  • ChemInform. (2025). Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone.
  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • MDPI. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
  • PubChem. (n.d.). This compound.

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The Pivotal Role of 2,5-Dichloro-4,6-dimethylnicotinic Acid in Agrochemical Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Strategic Importance of Substituted Pyridine Carboxylic Acids

The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a versatile scaffold for a wide array of herbicides, insecticides, and fungicides.[1][2] Its unique electronic properties and ability to be functionalized at various positions allow for the fine-tuning of biological activity, selectivity, and environmental fate. Among the myriad of pyridine-based intermediates, substituted nicotinic acids are of particular interest due to their direct lineage to a number of commercially significant products.[3][4][5] This technical guide focuses on a specific, highly functionalized intermediate: 2,5-dichloro-4,6-dimethylnicotinic acid . While detailed, publicly available synthetic routes to major commercial agrochemicals directly from this intermediate are not extensively documented, its structural motifs suggest significant potential in the synthesis of next-generation herbicides and plant growth regulators. This document will, therefore, explore the synthetic logic, potential applications, and generalized protocols relevant to the utilization of this valuable chemical building block.

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical characteristics of this compound is fundamental to its effective application in synthetic strategies.

PropertyValueSource
Molecular FormulaC₈H₇Cl₂NO₂PubChem
Molecular Weight220.05 g/mol PubChem
AppearanceWhite to off-white crystalline solidGeneral Chemical Knowledge
Key Reactive SitesCarboxylic acid, Chlorinated pyridine ringGeneral Chemical Knowledge

Reactivity Insights:

  • Carboxylic Acid Group: This functional group is the primary handle for derivatization. It can be readily converted into esters, amides, and acid chlorides, providing a gateway to a diverse range of molecular architectures. Standard esterification or amidation conditions are generally applicable, though the steric hindrance from the adjacent methyl and chloro substituents may necessitate slightly more forcing conditions or the use of potent activating agents.

  • Dichlorinated Pyridine Ring: The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the carboxylic acid group (and its derivatives) and the nitrogen atom in the ring activates the chlorine atoms towards displacement. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 5-position. This differential reactivity can be exploited for selective functionalization.

  • Methyl Groups: The two methyl groups are relatively unreactive under standard synthetic conditions but contribute to the overall lipophilicity and steric profile of the molecule and its derivatives.

Potential Applications in Agrochemical Synthesis

Based on the structural features of this compound, its primary utility lies in the synthesis of herbicides and plant growth regulators that mimic or interfere with auxin transport. The substituted pyridine carboxylic acid core is a well-established pharmacophore for auxinic herbicides.[6]

Herbicide Synthesis

The synthesis of novel herbicides from this intermediate would likely involve the derivatization of the carboxylic acid and/or the substitution of one or both chlorine atoms.

Conceptual Synthetic Pathway for a Novel Herbicide:

The following workflow illustrates a logical, albeit generalized, approach to synthesizing a novel herbicidal candidate.

G A This compound B Activation of Carboxylic Acid (e.g., SOCl₂, Oxalyl Chloride) A->B C 2,5-Dichloro-4,6-dimethylnicotinoyl chloride B->C D Amidation with a Target Amine (R-NH₂) C->D E Novel N-substituted-2,5-dichloro- 4,6-dimethylnicotinamide D->E F Nucleophilic Aromatic Substitution (e.g., with an alcohol, thiol, or amine) E->F G Final Herbicidal Candidate F->G

Caption: Conceptual workflow for the synthesis of a novel herbicide.

Protocol: General Procedure for the Synthesis of N-Aryl-2,5-dichloro-4,6-dimethylnicotinamides

This protocol outlines a standard procedure for the amidation of this compound, a key step in creating a library of potential herbicidal compounds.

Materials:

  • This compound

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Substituted aniline or other primary/secondary amine

  • Triethylamine or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.5 eq) dropwise at room temperature, followed by a catalytic amount of anhydrous DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,5-dichloro-4,6-dimethylnicotinoyl chloride. Use this intermediate immediately in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C in an ice bath.

    • Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted-2,5-dichloro-4,6-dimethylnicotinamide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical during the acid chloride formation to prevent hydrolysis back to the carboxylic acid.

  • Catalytic DMF: DMF catalyzes the formation of the Vilsmeier reagent in situ with oxalyl chloride, which is the active species for the conversion of the carboxylic acid to the acid chloride.

  • Use of a Base in Amidation: Triethylamine or pyridine is added to neutralize the HCl generated during the amidation reaction, driving the reaction to completion and preventing the protonation of the amine nucleophile.

  • Aqueous Work-up: The wash with sodium bicarbonate removes any unreacted acid chloride and acidic byproducts. The brine wash helps to remove water from the organic layer.

Plant Growth Regulator Synthesis

The synthesis of plant growth regulators could follow similar synthetic pathways, with the final structure being designed to interact with plant hormonal pathways. For instance, esterification of the carboxylic acid with various alcohols can yield a range of compounds with potentially interesting plant growth-regulating activities.

Protocol: General Procedure for the Synthesis of Alkyl 2,5-dichloro-4,6-dimethylnicotinates

Materials:

  • This compound

  • The desired alcohol (e.g., ethanol, propanol, butanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene or benzene

  • Dean-Stark apparatus

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Fischer Esterification:

    • Combine this compound (1.0 eq), the desired alcohol (in excess, can be used as the solvent), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.

    • If the alcohol is not used as the solvent, add toluene and a Dean-Stark apparatus to remove water azeotropically.

    • Reflux the mixture for 6-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess alcohol/toluene under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting ester by column chromatography or distillation under reduced pressure.

Future Perspectives and Conclusion

While this compound may not be a widely publicized starting material for blockbuster agrochemicals, its highly functionalized structure represents a platform for the discovery of novel active ingredients. The principles of synthetic chemistry and a rational, structure-based design approach can unlock the potential of this intermediate. Further research into the derivatization of this molecule and the biological screening of its progeny is warranted and could lead to the development of new, effective, and selective agrochemicals. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to embark on this exploratory journey.

References

  • Abdel-Raheem Sh. A. A., et al. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Eur. Chem. Bull., 10(4), 225-229.
  • Anonymous. (2016).
  • Anonymous. (2022). Methods of making nicotinic acid derivatives.
  • Anonymous. (n.d.).
  • Anonymous. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Anonymous. (2022). facile synthesis and pesticidal activity of substituted heterocyclic pyridine compounds.
  • Anonymous. (2022).
  • Anonymous. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)
  • Anonymous. (2003). 6-ARYL-4-AMINOPICOLINATES AND THEIR USE AS HERBICIDES. Googleapis.com.
  • Anonymous. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Anonymous. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. PubMed.
  • Anonymous. (n.d.). Use of an agricultural agent containing 2,5-diketopiperazine derivative as active ingredient.
  • Anonymous. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI.
  • Anonymous. (n.d.). Stable agrochemical composition.
  • Anonymous. (n.d.). Antidote against phytotoxic effect of herbicide 2,4-dichlorophenoxyacetic acid.
  • Anonymous. (n.d.). Derivatives of 1,5-diphenyl-1,2,4-triazole-3-carboxylic acid for crop protection against the phytotoxic activity of herbicides.
  • Anonymous. (n.d.). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.

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Application Notes: 2,5-Dichloro-4,6-dimethylnicotinic Acid as a Novel Auxinic Herbicide Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for New Herbicidal Moieties

The development of novel herbicides is a critical endeavor in modern agriculture to manage weed resistance and ensure food security. Pyridine carboxylic acids represent a well-established class of synthetic auxin herbicides, which function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants, primarily broadleaf weeds.[1][2][3] These compounds, such as clopyralid and picloram, are valued for their systemic action and effectiveness.[2][3]

This document outlines the application and evaluation of 2,5-dichloro-4,6-dimethylnicotinic acid, a halogenated and alkyl-substituted pyridine carboxylic acid, as a potential new herbicidal active ingredient. Its chemical structure (Figure 1) suggests a high probability of auxinic activity, making it a compelling candidate for development. These notes provide a theoretical framework for its mechanism of action and detailed protocols for its synthesis, screening, and validation.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid[4]

  • Molecular Formula: C₈H₇Cl₂NO₂[4]

  • Molecular Weight: 220.05 g/mol [4]

Part 1: Scientific Rationale and Mechanism of Action

The Auxin Signaling Cascade Disruption

This compound is hypothesized to function as a synthetic auxin. Natural auxin regulates nearly every aspect of plant growth and development. Synthetic auxins overwhelm these regulatory systems. The primary mode of action involves binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp, Cullin, F-box) E3 ubiquitin ligase complex.[5][6][7]

Mechanism Breakdown:

  • Receptor Binding: The synthetic auxin molecule enters the nucleus and binds to the TIR1/AFB receptor, promoting its interaction with Aux/IAA transcriptional repressor proteins.

  • Ubiquitination and Degradation: This binding event targets the Aux/IAA repressors for ubiquitination by the SCFTIR1/AFB complex, leading to their subsequent degradation by the 26S proteasome.[7]

  • Gene Expression Unleashed: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a multitude of auxin-responsive genes.[7]

  • Physiological Chaos: The resulting massive and unregulated gene expression leads to a cascade of downstream effects, including the overproduction of ethylene and abscisic acid (ABA).[5][6] This hormonal imbalance causes epinasty, tissue swelling, and the generation of reactive oxygen species (ROS), ultimately resulting in cell death and the demise of the susceptible plant.[5][6][7]

The diagram below illustrates this proposed mechanism of action.

Auxinic Herbicide Mechanism of Action cluster_0 Plant Cell Herbicide This compound (Synthetic Auxin) SCFTIR1 SCF-TIR1/AFB Complex Herbicide->SCFTIR1 Binds to receptor AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Targets for Ubiquitination Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF_inactive ARF (Inactive) AuxIAA->ARF_inactive Represses ARF_active ARF (Active) ARF_inactive->ARF_active Is Released AuxinGenes Auxin-Responsive Genes ARF_active->AuxinGenes Activates Transcription Response Uncontrolled Growth Ethylene/ROS Production Plant Death AuxinGenes->Response

Caption: Proposed mechanism of this compound action.

Part 2: Experimental Protocols

Protocol 1: Synthesis of this compound

Rationale: This two-step synthesis protocol is proposed based on established chemical principles. The first step involves the synthesis of the nitrile intermediate, for which literature exists.[8][9] The second step is a standard acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid, a common and high-yielding transformation for which analogous procedures on related pyridine scaffolds have been documented.[10]

Step A: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile (Intermediate)

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,5-dichloroacetophenone and 4,6-dimethylpyridine in a suitable chlorinated solvent such as dichloromethane.

  • Base Addition: Add triethylamine as a base to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.[8]

Step B: Hydrolysis to this compound (Final Product)

  • Reaction Setup: Dissolve the synthesized 2,5-dichloro-4,6-dimethylnicotinonitrile in a 96% solution of sulfuric acid at 40-45°C.[10]

  • Initial Hydrolysis: Heat the solution to 70-75°C for 1-2 hours to facilitate the initial hydrolysis to the carboxamide intermediate.[10]

  • Water Addition: Carefully add water dropwise while maintaining the temperature below 95°C with external cooling.

  • Final Hydrolysis: Heat the diluted mixture to 105°C for an additional 1.5-2 hours to complete the hydrolysis to the carboxylic acid.

  • Precipitation and Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.

Protocol 2: Primary Herbicidal Activity Screening (Agar-Based Assay)

Rationale: An agar-based assay provides a rapid, space-efficient, and highly controlled environment for the initial assessment of herbicidal effects on seed germination and early seedling growth.[11] This method minimizes environmental variability and allows for the screening of numerous compounds or concentrations simultaneously.

  • Media Preparation: Prepare a 0.8% (w/v) agar solution in deionized water. Autoclave to sterilize and cool to approximately 50-60°C.

  • Compound Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the stock solution to the molten agar to achieve the desired final test concentrations (e.g., 1, 10, 100, 1000 µM). Ensure a solvent-only control is also prepared.

  • Plating: Pour approximately 20 mL of the agar-media mixture into sterile 100 mm petri dishes and allow them to solidify in a laminar flow hood.

  • Seed Sterilization & Plating: Surface-sterilize seeds of test species (e.g., Arabidopsis thaliana, Lactuca sativa (lettuce), Agrostis stolonifera (bentgrass)) by washing with 70% ethanol for 1 minute, followed by a 10% bleach solution for 10 minutes, and rinsing 3-5 times with sterile water. Place 10-15 seeds evenly onto the surface of each prepared agar plate.

  • Incubation: Seal the plates with paraffin film and place them in a growth chamber with a controlled photoperiod (e.g., 16h light / 8h dark) and temperature (22°C).

  • Data Collection: After 7-10 days, measure the germination rate, primary root length, and hypocotyl length for each treatment. Calculate the percent inhibition relative to the solvent control.

Root Inhibition Graph Expected Root Inhibition by an Auxinic Compound Y_Axis Root Length (% of Control) Origin X_Axis Log [Concentration] p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5

Caption: Expected dose-dependent inhibition of root growth by an auxinic compound.

Part 3: Data Interpretation and Future Directions

The successful execution of these protocols will provide a comprehensive initial dataset on the herbicidal potential of this compound.

  • Primary Screening: High activity against broadleaf species (e.g., A. thaliana, lettuce) and lower activity against grass species (e.g., bentgrass) in the agar assay is the first indication of a desirable selectivity profile.

  • Secondary Screening: A low GR₅₀ value for broadleaf weeds and a high GR₅₀ for the crop species in the whole-plant assay confirms this selectivity and establishes its potential for in-crop use. A high selectivity index is a key parameter for a successful herbicide.

  • Mechanism of Action: A dose-dependent inhibition of root growth that mimics the effect of 2,4-D strongly supports the hypothesis that the compound acts as a synthetic auxin.

Following positive results, the next steps in the development pipeline would include advanced mode of action studies (e.g., gene expression analysis), structure-activity relationship (SAR) studies with analogs, toxicology assessments, and eventual field trials to evaluate performance under real-world agricultural conditions.

References

  • Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(1), 113-120. [Link]
  • Gomes, M. P., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 72(4), 356-362. [Link]
  • Gomes, M. P., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Portal de Revistas da USP. [Link]
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. [Link]
  • Purdue University. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Purdue University Weed Science. [Link]
  • Gomes, M. P., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. SciELO. [Link]
  • Ferrell, J. A., & MacDonald, G. E. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology, 34(1), 1-6. [Link]
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. [Link]
  • Painter, K. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk.
  • Miltner, E. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Virginia Tech. [Link]
  • Miltner, E. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
  • Wazir, W. (2021). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube. [Link]
  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. [Link]
  • Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues.
  • Anbu Chem. (n.d.). 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. Anbu Chem. [Link]
  • Strader, L. C., & Zhao, Y. (2016). Auxin Activity: Past, present, and Future. The Plant Cell, 28(5), 1043-1053. [Link]
  • Google Patents. (n.d.). Herbicidal compositions containing pyridine carboxylic acids or derivatives thereof, with glyphosate or glufosinate, or derivatives thereof.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Perez-Garcia, P., et al. (2014). Fast Detection of Auxins by Microplate Technique. Journal of Agricultural Science and Technology, 4, 888-893. [Link]
  • Li, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7393. [Link]
  • Hayashi, K. (2021). Chemical Biology in Auxin Research. Annual Review of Plant Biology, 72, 257-281. [Link]
  • ChemBK. (n.d.). 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. ChemBK. [Link]
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]
  • Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • National Pesticide Information Center. (2015). 2,4-D Fact Sheet.
  • Google Patents. (n.d.). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-crystalline 2,6-dichloro-5-fluoro-nicotinic acid.

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Definitive Structural Elucidation of 2,5-Dichloro-4,6-dimethylnicotinic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural characterization of 2,5-dichloro-4,6-dimethylnicotinc acid, a key substituted pyridine intermediate, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and spectral interpretation for both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments. The causality behind experimental choices, such as solvent selection and the application of specific NMR techniques, is explained to ensure robust and unambiguous structural confirmation, a critical step in agrochemical and pharmaceutical development pipelines.[1]

Introduction: The Need for Rigorous Characterization

2,5-Dichloro-4,6-dimethylnicotinic acid is a polysubstituted pyridine derivative. Molecules within this class serve as crucial building blocks in the synthesis of a wide range of biologically active compounds, including herbicides and potential pharmaceutical agents.[1] Given the profound impact of molecular structure on chemical reactivity and biological function, unequivocal structural verification is a non-negotiable prerequisite for its use in further research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide details the optimized application of NMR for the definitive characterization of this compound.

Molecular Structure and Predicted Spectral Features

The first step in any NMR analysis is to examine the target structure and predict the expected spectral features. The structure of this compound (C₈H₇Cl₂NO₂) contains several key functional groups that will give rise to distinct NMR signals.[3]

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Signals:

  • Two distinct methyl groups (C8-H₃ and C9-H₃): Since the methyl groups at the C4 and C6 positions are in different chemical environments, they should appear as two separate singlet signals.

  • One carboxylic acid proton (-COOH): This acidic proton is expected to be a broad singlet, typically at a very downfield chemical shift (δ > 10 ppm).[4][5]

  • No aromatic C-H signals: All positions on the pyridine ring are substituted, so no signals are expected in the typical aromatic proton region (δ 7-9 ppm).

Predicted ¹³C NMR Signals:

  • Two methyl carbons (C8 and C9): Two distinct signals in the aliphatic region.

  • Six pyridine ring carbons (C2-C6): Six unique signals in the aromatic region, including four quaternary carbons (C2, C3, C4, C5, C6).

  • One carboxylic acid carbonyl carbon (C7): One signal in the downfield region, characteristic of a carbonyl group.[6]

Experimental Workflow and Protocols

The path from sample to verified structure involves a logical sequence of steps, each critical for acquiring high-quality, interpretable data.

Caption: Experimental workflow for NMR analysis.

Protocol 1: Sample Preparation

The choice of solvent is critical for success. Due to the presence of the polar carboxylic acid group, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It readily dissolves the analyte and, importantly, its residual proton signal (δ ≈ 2.50 ppm) does not overlap with expected analyte signals.[7] Furthermore, the acidic COOH proton is typically well-resolved in DMSO-d₆. Deuterated chloroform (CDCl₃) can be used as an alternative, but the acidic proton may undergo rapid exchange, leading to a very broad or even unobservable signal.[4][7]

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ (or other chosen deuterated solvent) to the vial.

  • Mixing: Gently vortex or sonicate the mixture until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Protocol 2: ¹H NMR Data Acquisition (400 MHz Spectrometer)
  • Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., zg30)

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)

    • Number of Scans (NS): 8 to 16 scans

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): ~3-4 seconds

Protocol 3: ¹³C NMR Data Acquisition (100 MHz for a 400 MHz Spectrometer)
  • Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30)

    • Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm)

    • Number of Scans (NS): 1024 to 4096 scans (or more, depending on concentration)

    • Relaxation Delay (D1): 2 seconds

Protocol 4: 2D HMBC (Recommended for Unambiguous Assignment)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for assigning quaternary (non-protonated) carbons, which constitute the majority of the pyridine ring in this molecule.[8] It reveals correlations between protons and carbons that are separated by two or three bonds.

  • Acquisition Parameters (gradient-enhanced, e.g., hmbcgplpndqf):

    • ¹H Spectral Width (F2): ~16 ppm

    • ¹³C Spectral Width (F1): ~220 ppm

    • Long-range Coupling Delay (D6): Optimized for a J-coupling of ~8 Hz (a standard value for 2-3 bond correlations).[8]

    • Number of Scans (NS) per increment: 8 to 32

    • Relaxation Delay (D1): 2 seconds

Data Interpretation and Structural Verification

Expected ¹H and ¹³C NMR Data Summary

The following table summarizes the predicted chemical shifts and multiplicities for this compound. Actual values may vary slightly based on solvent, concentration, and temperature.

Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) Rationale / Key HMBC Correlations
C4-C H₃** (C8-H₃) δ ≈ 2.4-2.6 ppm (s, 3H)δ ≈ 18-22 ppmProtons show HMBC cross-peaks to: C3, C4, C5
C6-C H₃ (C9-H₃) δ ≈ 2.6-2.8 ppm (s, 3H)δ ≈ 22-26 ppmProtons show HMBC cross-peaks to: C5, C6, N1-adjacent C2
COO Hδ ≈ 13.0-14.0 ppm (br s, 1H)-Disappears upon D₂O shake. Shows HMBC to C3 and C7.
C2 -δ ≈ 150-155 ppmAttached to Cl and N. Correlates to C9-H₃.
C3 -δ ≈ 135-140 ppmAttached to COOH. Correlates to C8-H₃.
C4 -δ ≈ 145-150 ppmAttached to C8H₃. Correlates to C8-H₃.
C5 -δ ≈ 130-135 ppmAttached to Cl. Correlates to both C8-H₃ and C9-H₃.
C6 -δ ≈ 158-163 ppmAttached to C9H₃. Correlates to C9-H₃.
C7 (=O)OH-δ ≈ 165-170 ppmCarboxylic acid carbonyl. Correlates to the COOH proton.

s = singlet, br s = broad singlet

Interpretation Strategy:

  • ¹H Spectrum: Confirm the presence of two distinct singlet signals in the methyl region (δ ~2-3 ppm), each integrating to 3 protons. Observe the very broad singlet for the carboxylic acid proton at the far downfield end of the spectrum.

  • ¹³C Spectrum: Identify the two methyl carbons, the six aromatic carbons, and the single carbonyl carbon based on their characteristic chemical shift ranges.

  • HMBC Spectrum Analysis: This is the key to definitive assignment.

    • Use the sharp, intense methyl proton signals as starting points.

    • The protons of the C4-methyl group (C8-H₃) will show correlations to the carbons two bonds away (C3, C5) and one bond away (C4).

    • The protons of the C6-methyl group (C9-H₃) will show correlations to the carbons two bonds away (C5, C2) and one bond away (C6).

    • This network of correlations allows for the unambiguous assignment of all quaternary carbons (C2, C3, C4, C5, C6), confirming the substitution pattern of the pyridine ring.

Conclusion

The combination of one-dimensional ¹H and ¹³C NMR with two-dimensional HMBC spectroscopy provides a powerful and self-validating system for the complete structural elucidation of this compound. The protocols and interpretation strategies outlined in this note offer a robust framework for researchers, scientists, and drug development professionals to confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of subsequent scientific investigations and synthetic campaigns.

References

  • Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry.
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry.
  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548). Human Metabolome Database.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). Human Metabolome Database.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health (NIH).
  • What Are Common NMR Solvents?. Chemistry For Everyone - YouTube.
  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0309643). NP-MRD.
  • Spectroscopy Tutorial: Carboxylic Acids. University of Calgary.
  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). Human Metabolome Database.
  • 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). Human Metabolome Database.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • This compound | C8H7Cl2NO2 | CID 612963. PubChem.
  • NMR - Interpretation. Chemistry LibreTexts.
  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.
  • Carboxylic acid NMR. Chemistry Pages.
  • 13-C NMR Chemical Shift Table.pdf.
  • This compound. MySkinRecipes.
  • 13 C NMR spectra of 2,5-dichloro-3,6-bis-methylamino-[8][9]benzoquinone. ResearchGate.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.
  • 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks.

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Application Note: High-Throughput Analysis of 2,5-Dichloro-4,6-dimethylnicotinic Acid Using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2,5-dichloro-4,6-dimethylnicotinic acid, a key chemical intermediate, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high selectivity and accuracy. This guide is intended for researchers in pharmaceutical development and chemical synthesis requiring precise quantification of this compound in complex matrices.

Introduction

This compound is a substituted pyridine carboxylic acid derivative.[1] Its chemical structure, featuring two chlorine atoms, two methyl groups, and a carboxylic acid function on a pyridine ring, makes it a valuable building block in the synthesis of various target molecules in the pharmaceutical and agrochemical industries. Accurate and reliable quantification of this intermediate is crucial for process optimization, quality control, and metabolic studies.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of small molecules.[2][3] This application note describes a comprehensive LC-MS/MS workflow for this compound, leveraging the capabilities of electrospray ionization (ESI) for efficient ion generation and tandem mass spectrometry for unambiguous identification and quantification.

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H7Cl2NO2[1]
Molecular Weight220.05 g/mol [1]
IUPAC Name2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid[1]

Experimental Workflow

A systematic approach is essential for developing a reliable LC-MS/MS method.[2] The following diagram illustrates the key stages of the analytical workflow.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep Standard Dilution & Matrix Spiking extraction Protein Precipitation or Solid Phase Extraction prep->extraction Sample Cleanup lc_column Reversed-Phase C18 Column extraction->lc_column Injection mobile_phase Gradient Elution: Water/Acetonitrile with Formic Acid esi Electrospray Ionization (ESI) Negative Mode mobile_phase->esi Elution ms1 Q1: Precursor Ion Scan (m/z 218.98) esi->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Product Ion Scan cid->ms2 quant Quantification using MRM Transitions ms2->quant Data Acquisition validation Method Validation (Linearity, Accuracy, Precision) quant->validation

Caption: LC-MS/MS workflow for the analysis of this compound.

Protocols

Part 1: Sample Preparation

Given the acidic nature of the analyte, care must be taken to ensure its stability and efficient extraction from the sample matrix.

Protocol 1.1: Standard Stock Solution Preparation

  • Accurately weigh 10 mg of this compound standard.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store the stock solution at -20°C.

  • Prepare working standard solutions by serial dilution in a 50:50 (v/v) mixture of acetonitrile and water.

Protocol 1.2: Sample Extraction from Biological Matrix (e.g., Plasma)

For quantitative analysis in a biological matrix, protein precipitation is a straightforward and effective cleanup method.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Rationale: Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase chromatography. The use of an internal standard is crucial for correcting for matrix effects and variations in sample processing.[4]

Part 2: Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from potential interferences in the matrix.

Protocol 2.1: LC Parameters

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale: A C18 column provides good retention for moderately polar compounds like the target analyte. The use of formic acid in the mobile phase aids in the ionization process by providing a source of protons, although for negative mode, it helps in maintaining a consistent pH.[5] A gradient elution ensures efficient separation and sharp peak shapes.

Part 3: Mass Spectrometry

A tandem quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer is well-suited for this application, offering high sensitivity and specificity.[6][7]

Protocol 3.1: MS Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Rationale: Due to the presence of the carboxylic acid group, this compound is expected to readily deprotonate, making negative ion mode ESI the preferred choice for high sensitivity.[8][9] The temperatures and gas flows are optimized to ensure efficient desolvation of the analyte ions.

Protocol 3.2: MS/MS Parameter Optimization

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • In negative ion mode, acquire a full scan spectrum to identify the deprotonated precursor ion, [M-H]⁻. Given the molecular weight of 220.05 g/mol , the precursor ion will have an m/z of approximately 218.98, considering the isotopic distribution of chlorine.

  • Select the precursor ion in the first quadrupole (Q1) and perform a product ion scan by fragmenting the ion in the collision cell (Q2).

  • Optimize the collision energy to obtain a stable and abundant product ion spectrum. This is a critical step as insufficient energy will result in poor fragmentation, while excessive energy can lead to over-fragmentation.[10][11]

Results and Discussion

Predicted Fragmentation Pathway

Based on the structure of this compound, a plausible fragmentation pathway upon collision-induced dissociation (CID) can be proposed. The fragmentation of organic molecules in a mass spectrometer follows predictable chemical principles.[12][13]

fragmentation cluster_main cluster_frags precursor [M-H]⁻ m/z 218.98 frag1 [M-H-CO₂]⁻ m/z 174.99 precursor->frag1 Loss of CO₂ frag2 [M-H-Cl]⁻ m/z 183.99 precursor->frag2 Loss of Cl radical (less common in negative mode)

Caption: Proposed fragmentation of this compound in negative ESI mode.

The most likely fragmentation pathway for the [M-H]⁻ ion involves the neutral loss of carbon dioxide (CO₂) from the carboxylate group, a common fragmentation for carboxylic acids.[14] This would result in a product ion at m/z 174.99. Another possibility, though generally less favored in negative ion mode CID for such structures, could be the loss of a chlorine radical.

Multiple Reaction Monitoring (MRM)

For quantitative analysis, multiple reaction monitoring (MRM) is the preferred scan mode due to its high sensitivity and selectivity.[3] The following MRM transitions are proposed for quantification and confirmation:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Hypothetical)Use
This compound218.98174.9915Quantifier
This compound218.98183.9925Qualifier

Note: The optimal collision energies need to be determined empirically for the specific instrument used.[15][16]

Conclusion

The LC-MS/MS method outlined in this application note provides a sensitive, selective, and robust workflow for the analysis of this compound. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection can be readily adapted by researchers in various fields. The proposed fragmentation pathway and MRM transitions offer a solid foundation for method development and validation, ensuring high-quality data for critical applications in drug development and chemical analysis.

References

  • Chernushevich, I. V., Loboda, A. V., & Standing, K. G. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. [Link][6]
  • Bazsó, G., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 42(4), 1261-1299. [Link][11]
  • Sun, L., et al. (2023). Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. Journal of the American Society for Mass Spectrometry, 34(6), 1109-1117. [Link][15]
  • Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. [Link][17]
  • ResearchGate. (2021). Collision energies: Optimization strategies for bottom‐up proteomics. [Link][16]
  • Dargan, P. I., & Wood, D. M. (2012). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 58(6), 967-969. [Link][7]
  • PubChem. (n.d.). This compound. [Link][1]
  • Chernushevich, I. V., Loboda, A. V., & Standing, K. G. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Semantic Scholar. [Link][18]
  • Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link][2]
  • Bioanalysis Zone. (2021). Small Molecule Method Development Strategies with Chad Christianson. [Link][5]
  • ResearchGate. (2001). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. [Link][20]
  • Wiley Online Library. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. [Link][8]
  • YouTube. (2024).
  • PubMed. (2021). [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method]. [Link][21]
  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link][3]
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  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link][12]
  • PubMed. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. [Link][9]
  • Wikipedia. (n.d.).

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Application Notes & Protocols: A Comprehensive Guide to Screening the Herbicidal Activity of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nicotinic Acid Derivatives in Weed Management

Nicotinic acid, a naturally occurring compound also known as niacin or vitamin B3, serves as a foundational scaffold for the development of potent and selective herbicides.[1][2][3] Its derivatives often function as synthetic auxins, a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA).[4][5] These synthetic auxins disrupt normal plant growth processes by inducing an uncontrolled and chaotic response at the molecular level, ultimately leading to plant death, particularly in susceptible broadleaf weeds.[6][7] The economic and environmental importance of developing new herbicidal molecules necessitates robust and reliable screening protocols to identify promising lead compounds from a library of nicotinic acid derivatives.

This guide provides a detailed experimental protocol for screening the herbicidal activity of nicotinic acid derivatives. It is designed for researchers, scientists, and professionals in the field of drug discovery and development. The methodologies described herein are grounded in established scientific principles and are designed to ensure the generation of reproducible and meaningful data.

Mechanism of Action: The Synthetic Auxin Pathway

Nicotinic acid-based herbicides primarily act as synthetic auxins, hijacking the plant's natural auxin signaling pathway.[4][5] Understanding this mechanism is crucial for interpreting screening results and for the rational design of new herbicidal compounds. The key steps are as follows:

  • Perception: Synthetic auxins bind to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.[4]

  • Ubiquitination: This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA transcriptional repressor protein. This complex formation allows the SCF E3 ubiquitin ligase complex to tag the Aux/IAA repressor with ubiquitin molecules.[4]

  • Proteasomal Degradation: The polyubiquitinated Aux/IAA protein is targeted and degraded by the 26S proteasome.[4]

  • Gene Expression: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.[4]

The overstimulation of this pathway leads to a cascade of physiological disruptions, including epinastic growth (twisting and curling of stems and leaves), disruption of cell wall plasticity, altered nucleic acid metabolism, and ultimately, plant death.[6]

Synthetic Auxin Mechanism of Action cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Represses Aux_Resp_Genes Auxin-Responsive Genes (Repressed) SA Synthetic Auxin (Nicotinic Acid Derivative) TIR1_AFB TIR1/AFB Receptor SA->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Activates Aux_IAA_2 Aux/IAA Repressor SCF_Complex->Aux_IAA_2 Ubiquitinates Proteasome 26S Proteasome Aux_IAA_Deg Degraded Aux/IAA Proteasome->Aux_IAA_Deg Ub Ubiquitin ARF_Active Active ARF Uncontrolled_Growth Uncontrolled Growth & Plant Death ARF_Active->Uncontrolled_Growth Activates Gene Expression Aux_IAA_2->Proteasome Targets for Degradation Aux_IAA_2->ARF_Active Repression Lifted

Caption: Synthetic auxin mechanism of action.

Experimental Screening Workflow

A robust screening program for novel herbicides involves a multi-tiered approach, starting with primary screens to identify active compounds and progressing to more detailed secondary screens to characterize their potency and selectivity.

Herbicidal Screening Workflow Start Start: Nicotinic Acid Derivative Library Primary_Screen Primary Screening (Single High Concentration) Start->Primary_Screen Pre_Emergence Pre-Emergence Assay Primary_Screen->Pre_Emergence Post_Emergence Post-Emergence Assay Primary_Screen->Post_Emergence Hit_Identification Hit Identification (Compounds showing >80% inhibition) Pre_Emergence->Hit_Identification Post_Emergence->Hit_Identification Hit_Identification->Start Inactive Compounds Secondary_Screen Secondary Screening (Dose-Response) Hit_Identification->Secondary_Screen Active Compounds IC50_Determination IC50 Determination Secondary_Screen->IC50_Determination Selectivity_Testing Selectivity Testing (Crop vs. Weed Species) Secondary_Screen->Selectivity_Testing Lead_Compound Lead Compound Selection IC50_Determination->Lead_Compound Selectivity_Testing->Lead_Compound

Caption: Tiered workflow for herbicidal activity screening.

Detailed Experimental Protocols

Part 1: Plant Material and Growth Conditions

For a comprehensive screening, it is essential to use both a representative broadleaf weed species and a monocot species to assess selectivity.

  • Broadleaf Weed (Dicot): Amaranthus retroflexus (Redroot Pigweed) or Abutilon theophrasti (Velvetleaf).

  • Grass Weed (Monocot): Echinochloa crus-galli (Barnyardgrass) or Setaria faberi (Giant Foxtail).

  • Crop Species (Optional for selectivity): Zea mays (Corn) or Glycine max (Soybean).

Growth Conditions:

  • Soil: A standardized potting mix (e.g., sandy loam:peat:vermiculite at 2:1:1 v/v/v) should be used to ensure consistency.

  • Pots: 10 cm diameter plastic pots with drainage holes.

  • Greenhouse Conditions: Maintain a temperature of 25 ± 2°C, a 16-hour photoperiod with a light intensity of approximately 400 µmol/m²/s, and a relative humidity of 60-70%.

Part 2: Pre-Emergence Herbicidal Activity Assay

This assay evaluates the effect of the compounds on seed germination and seedling emergence.[8][9][10]

Protocol:

  • Pot Preparation: Fill pots with the standardized soil mix, leaving a 2 cm headspace.

  • Seeding: Sow 20-30 seeds of the target weed species evenly on the soil surface and cover with a thin layer (approx. 0.5 cm) of soil.

  • Compound Application:

    • Prepare a stock solution of each nicotinic acid derivative in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., 0.1% Tween-20) to the final test concentration (e.g., 1 kg/ha ).

    • Apply the test solution evenly to the soil surface using a laboratory sprayer calibrated to deliver a specific volume.

    • Include a negative control (solvent + surfactant only) and a positive control (a commercial pre-emergence herbicide).

  • Incubation: Place the treated pots in the greenhouse under the specified growth conditions. Water the pots as needed by subirrigation to avoid disturbing the treated soil surface.

  • Data Collection: After 14-21 days, assess the herbicidal effect by:

    • Counting the number of emerged seedlings.

    • Visually scoring the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).

    • Harvesting the above-ground biomass and measuring the fresh or dry weight.

Part 3: Post-Emergence Herbicidal Activity Assay

This assay assesses the effect of the compounds on established seedlings.[9][10]

Protocol:

  • Plant Growth: Sow seeds in pots as described above and grow them in the greenhouse until they reach the 2-3 true leaf stage.[8]

  • Compound Application:

    • Prepare the test solutions as described for the pre-emergence assay.

    • Apply the solutions to the foliage of the seedlings using a laboratory sprayer, ensuring uniform coverage.

  • Incubation: Return the treated plants to the greenhouse.

  • Data Collection: After 14-21 days, evaluate the herbicidal activity by:

    • Visually scoring the phytotoxicity (e.g., chlorosis, necrosis, epinasty).

    • Measuring plant height.

    • Harvesting the above-ground biomass and measuring the fresh or dry weight.

Data Analysis and Interpretation

Dose-Response Analysis

For compounds identified as "hits" in the primary screen, a dose-response study is crucial to determine their potency.[11][12][13][14][15]

  • Experimental Design: Test a range of concentrations (typically 6-8) of the active compound in both pre- and post-emergence assays.

  • Data Modeling: The relationship between herbicide dose and plant response (e.g., biomass reduction) is often sigmoidal. The log-logistic model is a widely accepted method for analyzing this relationship.[11][12][15] The four-parameter log-logistic function is:

    Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))

    Where:

    • Y is the response (e.g., percent inhibition).

    • c is the lower limit of the response.

    • d is the upper limit of the response.

    • b is the slope of the curve around the IC50.

    • e is the dose that causes a 50% response (IC50 or GR50).

  • IC50/GR50 Determination: The IC50 (Inhibitory Concentration 50%) or GR50 (Growth Reduction 50%) value is the concentration of the herbicide required to inhibit or reduce plant growth by 50%. This is a key metric for comparing the potency of different compounds.

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Example of Primary Screening Results (Post-Emergence)

Compound IDConcentration ( kg/ha )Visual Injury (%)Biomass Reduction (%)
NCD-00119592
NCD-0021108
NCD-00318588
............
Positive Control110098
Negative Control000

Table 2: Example of Dose-Response Data and Calculated GR50 Values

Compound IDGR50 ( kg/ha ) - A. retroflexusGR50 ( kg/ha ) - E. crus-galliSelectivity Index (E. crus-galli GR50 / A. retroflexus GR50)
NCD-0010.25> 2.0> 8.0
NCD-0030.501.53.0
............

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial screening and characterization of novel nicotinic acid-derived herbicides. By systematically evaluating both pre- and post-emergence activity and determining dose-response relationships, researchers can effectively identify lead compounds for further development. Subsequent studies should focus on understanding the structure-activity relationships (SAR), optimizing the chemical structure for enhanced potency and selectivity, and evaluating the environmental fate and toxicological profile of the most promising candidates.

References

  • UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins. Herbicide Symptoms.
  • Grossmann, K. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI.
  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227.
  • Seefeldt, S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Semantic Scholar.
  • Grossmann, K. (2009). Auxin herbicides: Current status of mechanism and mode of action. Pest Management Science, 66(2), 113-121.
  • Paz-e-Melo, D. S., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola, 72(4), 356-362.
  • Lemerle, D., & Verbeek, B. (1995). Estimating dose response curves for predicting glyphosate use rates in Australia. Proceedings of the 1995 Brighton Crop Protection Conference--Weeds.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52821.
  • Singh, S., et al. (2016). Use of dose-response relationship to identify herbicide's efficacy in a mixture. Indian Journal of Weed Science, 48(1), 105-107.
  • Seefeldt, S. S., et al. (1995). Log-logistic analysis of herbicide dose-response relationships. ResearchGate.
  • Peachey, E. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Oregon State University Extension Service.
  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445.
  • Begna, S. (2022). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. MDPI.
  • Baur, P., & Aponte, A. (2020). What makes a molecule a pre‐ or a post‐herbicide – how valuable are physicochemical parameters for their design?. Pest Management Science, 76(10), 3295-3303.
  • APHIS. (n.d.). Herbicide Bioassay Study Guide. Analyzeseeds.
  • Woods End Laboratories. (n.d.). Herbicide Bioassay.
  • Begna, S. (2022). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. ResearchGate.
  • Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423-6430.
  • Neal, J. C. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
  • Wang, Y., et al. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. MDPI.
  • Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. ResearchGate.
  • Wang, Q., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. MDPI.
  • Wang, Q., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. ResearchGate.
  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106.
  • Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. USDA ARS.
  • Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate.
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate.
  • El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 94, 103417.
  • Kaur, M., & Singh, M. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Synthesis, 17(5), 346-366.
  • Smith, T. A., & Hicks, L. M. (2002). Synthesis of Plant Auxin Derivatives and Their Effects on Ceratopteris richardii. Journal of Chemical Education, 79(1), 80.
  • Wujec, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemistry & Biodiversity, e202500264.
  • University of Nebraska-Lincoln. (2011, October 26). 10. Nicotine-Mimics: Mode of Action [Video]. YouTube.
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Application Notes & Protocols: 2,5-Dichloro-4,6-dimethylnicotinic Acid as a Versatile Scaffold in the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2,5-dichloro-4,6-dimethylnicotinic acid. We delve into the core reactivity principles of this powerful building block and present detailed, field-proven protocols for its application in the synthesis of high-value fused heterocyclic systems, including pyrido[2,3-d]pyrimidines, furo[2,3-b]pyridines, and thieno[2,3-b]pyridines. The causality behind experimental choices, mechanistic insights, and practical troubleshooting tips are discussed to ensure reproducible and efficient synthesis.

Introduction: The Strategic Value of this compound

In the landscape of medicinal and organic chemistry, the rational design of complex molecules often hinges on the availability of versatile and strategically functionalized starting materials[1]. This compound (CAS: 142266-66-8) has emerged as a preeminent building block for the construction of fused heterocyclic compounds. Its utility stems from a unique combination of structural features:

  • A Dichlorinated Pyridine Core: The two chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the regioselective introduction of various nucleophiles[2]. The inherent electronic asymmetry of the pyridine ring renders the C2-chlorine more susceptible to nucleophilic attack than the C5-chlorine, a feature that can be exploited for sequential derivatization.

  • An Ortho Carboxylic Acid Group: The carboxylic acid at the C3 position is perfectly poised to act as an internal nucleophile or an electrophilic handle (after activation) for intramolecular cyclization reactions, enabling the efficient formation of fused ring systems.

  • Steric and Electronic Tuning: The two methyl groups at C4 and C6 provide steric bulk and electronically influence the reactivity of the pyridine ring, offering a scaffold with defined three-dimensional and electronic properties.

These features make it an ideal precursor for generating libraries of compounds for drug discovery, particularly in the synthesis of scaffolds found in kinase inhibitors and other therapeutic agents[3][4].

PropertyValueSource
IUPAC Name 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid[5]
CAS Number 142266-66-8[5]
Molecular Formula C₈H₇Cl₂NO₂[5]
Molecular Weight 220.05 g/mol [5]
Appearance White to off-white crystalline solid (typical)
Key Reactive Sites C2-Cl, C5-Cl (for SNAr), C3-COOH (for cyclization/amidation)[2]

Core Reactivity: Mechanistic Rationale

The synthetic power of this compound is primarily harnessed through a sequence involving an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr) The electron-withdrawing nature of the pyridine nitrogen atom and the carboxylic acid group activates the chlorine atoms towards nucleophilic attack. The C2 position is particularly electrophilic due to its proximity to the ring nitrogen. A typical SNAr reaction involves the addition of a nucleophile (e.g., an amine, alcohol, or thiol) to form a resonance-stabilized Meisenheimer intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

Pillar 2: Intramolecular Cyclization Once a nucleophile containing a suitable functional group is installed at the C2 position, the C3-carboxylic acid can be leveraged to close the second ring. This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acyl chloride or using coupling agents) or by performing the reaction under conditions that promote direct condensation, often with the removal of water.

G cluster_0 Step 1: Intermolecular SNAr cluster_1 Step 2: Intramolecular Cyclization Start This compound Reagent1 + Nucleophile (Nu-X-H) (e.g., H2N-R, HO-R, HS-R) Start->Reagent1 Intermediate Intermediate Adduct (2-Nu-X-5-chloro...) Reagent1->Intermediate Base, Solvent, ΔT Intermediate_ref Intermediate Adduct FusedProduct Fused Heterocycle (e.g., Pyrido[2,3-d]pyrimidine) Intermediate_ref->FusedProduct Dehydration or Acid Activation

Figure 1: General workflow for fused heterocycle synthesis.

Application & Protocols: Synthesis of Fused Pyridine Systems

The following protocols are representative methodologies designed to be robust and adaptable. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.

Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

Scientific Rationale: This transformation builds the pyrimidine ring, a core structure in many biologically active molecules, including DHFR inhibitors[6]. The synthesis proceeds via an initial reaction of the nicotinic acid with a binucleophilic amidine source, such as guanidine carbonate or formamidine acetate. The more nucleophilic nitrogen of the amidine first attacks the activated carboxylic acid (or undergoes condensation), followed by an intramolecular SNAr where the second nitrogen displaces the C2-chloro group to form the fused bicyclic system.

Protocol: Synthesis of 2-Amino-5-chloro-6,8-dimethylpyrido[2,3-d]pyrimidin-4(7H)-one

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (2.20 g, 10.0 mmol) and guanidine carbonate (1.80 g, 10.0 mmol) in 2-butanol (40 mL).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 100-110 °C) under a nitrogen atmosphere. The suspension will gradually become a clear solution and then may become heterogeneous again as the product precipitates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. A key indicator is the consumption of the starting nicotinic acid.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is the product. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold 2-butanol (2 x 10 mL) and diethyl ether (2 x 15 mL) to remove residual solvent and impurities.

  • Drying and Characterization: Dry the purified solid under high vacuum at 50 °C for 4 hours to yield the title compound as a white or off-white solid. Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

G Start Nicotinic Acid + Guanidine Carbonate Mix Suspend in 2-Butanol Start->Mix Reflux Reflux (100-110°C) 12-24h Mix->Reflux TLC Monitor by TLC/LC-MS Reflux->TLC Cool Cool to RT Reflux->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Wash Wash with Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product Pyrido[2,3-d]pyrimidine Product Dry->Product

Figure 2: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.

Synthesis of Furo[2,3-b]pyridin-4(5H)-ones

Scientific Rationale: The construction of the furo[2,3-b]pyridine scaffold, an analog of quinoline, involves the formation of a furan ring fused to the pyridine core[7]. This protocol utilizes a tandem SNAr/intramolecular cyclization approach. The reaction of the nicotinic acid with ethyl bromoacetate under basic conditions first forms an O-alkylated intermediate via the carboxylate. This intermediate then undergoes an intramolecular condensation to form the furanone ring.

Protocol: Synthesis of 5-Chloro-6,8-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-4-one

  • Reagent Preparation: To a solution of this compound (2.20 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL) in a 100 mL round-bottom flask, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. Then, add ethyl bromoacetate (1.67 g, 1.11 mL, 10.0 mmol) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the formation of the ester intermediate and its subsequent cyclization by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water (150 mL). A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired product.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Synthesis of Thieno[2,3-b]pyridin-4(5H)-ones

Scientific Rationale: Thienopyridines are important scaffolds in medicinal chemistry, known for their antiplatelet activity among other properties[8]. The synthesis strategy is analogous to the furan synthesis but uses a sulfur-based nucleophile. Reacting the starting material with ethyl thioglycolate allows for the initial S-alkylation at the C2 position via SNAr, followed by an intramolecular Dieckmann-type condensation to construct the fused thiophene ring.

Protocol: Synthesis of 2-Ethoxycarbonyl-5-chloro-6,8-dimethylthieno[2,3-b]pyridin-4(5H)-one

  • Reagent Preparation: In a flame-dried 100 mL three-neck flask fitted with a dropping funnel and nitrogen inlet, dissolve this compound (2.20 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Stir for 30 minutes at 0 °C.

  • Nucleophile Addition: Add a solution of ethyl thioglycolate (1.32 g, 1.21 mL, 11.0 mmol) in THF (10 mL) dropwise over 20 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and then heat to 50 °C for 8-12 hours. The reaction involves initial SNAr displacement of the C2-chloride followed by intramolecular cyclization.

  • Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Quenching: Cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction and Isolation: Extract the mixture with ethyl acetate (3 x 40 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification and Characterization: Concentrate the solution under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure thieno[2,3-b]pyridine derivative. Characterize by appropriate spectroscopic methods (NMR, MS).

Heterocycle ClassKey Reagent(s)Typical SolventTemperatureAvg. Yield
Pyrido[2,3-d]pyrimidineGuanidine Carbonate2-ButanolReflux65-85%
Furo[2,3-b]pyridineEthyl Bromoacetate, K₂CO₃DMF80 °C50-70%
Thieno[2,3-b]pyridineEthyl Thioglycolate, NaHTHF50 °C55-75%

Expert Insights & Troubleshooting

  • Causality of Solvent Choice: In the pyridopyrimidine synthesis, a high-boiling protic solvent like 2-butanol is used to facilitate both the reaction and the direct precipitation of the product, simplifying purification. For the furo- and thieno- syntheses, polar aprotic solvents (DMF, THF) are ideal for SNAr and condensation reactions involving ionic intermediates.

  • Controlling Regioselectivity: While the C2-chloride is intrinsically more reactive, forcing conditions (high temperature, prolonged reaction times) can sometimes lead to substitution at the C5 position. If C5-substituted byproducts are observed, consider lowering the reaction temperature or using a milder base.

  • Moisture Sensitivity: Reactions involving strong bases like sodium hydride are highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous to prevent quenching of the base and to ensure high yields.

  • Purification Strategy: The fused heterocyclic products often have different polarity and solubility profiles compared to the starting acid. For the pyridopyrimidine synthesis, precipitation provides a highly pure product. For the other systems, column chromatography is generally required to separate the product from unreacted starting materials and byproducts.

Conclusion

This compound stands as a testament to the power of strategically designed building blocks in modern organic synthesis. Its predictable reactivity and versatile functional handles provide a reliable and efficient entry point to a diverse range of medicinally relevant fused heterocyclic systems. The protocols and insights provided herein serve as a foundational guide for chemists to harness the full potential of this valuable scaffold in their research and development endeavors.

References

  • Vulcanchem. (n.d.). 2,5-Dichloro-4,6-dimethylnicotinonitrile - 91591-63-8.
  • Anbu Chem. (n.d.). Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
  • Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
  • MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity.
  • National Center for Biotechnology Information. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
  • National Center for Biotechnology Information. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC.
  • Journal of Medicinal and Organic Chemistry. (2023). Medicinal and organic chemistry and The Goals of medicinal chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 6-Ethoxy-5-methylnicotinaldehyde in Medicinal Chemistry.

Sources

Application Notes & Protocols: Strategic Functionalization of 2,5-Dichloro-4,6-dimethylnicotinic Acid via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science. Among these, functionalized nicotinic acid derivatives offer a robust platform for generating molecular diversity due to their versatile chemical handles. 2,5-Dichloro-4,6-dimethylnicotinic acid, in particular, stands out as a valuable building block. Its structure presents two distinct chlorine atoms at the C2 and C5 positions, offering the potential for sequential and regioselective functionalization.

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this substrate. As a Senior Application Scientist, my objective is not merely to list procedures but to provide a causal framework for experimental design. We will delve into the "why" behind catalyst selection, reaction conditions, and strategies to control which chlorine atom reacts, empowering researchers to harness the full synthetic potential of this versatile molecule.

Chapter 1: The Core Challenge—Navigating Regioselectivity

The primary strategic consideration when working with this compound is controlling which of the two chlorine atoms participates in the cross-coupling reaction. The reactivity of a C-Cl bond on a pyridine ring is governed by a combination of electronic and steric factors.

Inherent Reactivity: For dihalogenated N-heteroarenes, halides positioned adjacent to the ring nitrogen (the C2 or C6 positions) are generally more susceptible to oxidative addition by a palladium catalyst.[1] This is attributed to the electron-withdrawing nature of the nitrogen atom, which polarizes the C-Cl bond and lowers the activation energy for the initial step of the catalytic cycle. Therefore, the C2-Cl on our substrate is intrinsically more reactive than the C5-Cl.

Substrate-Specific Influences:

  • Electronic Effects: The electron-donating methyl groups at C4 and C6 slightly counteract the electron-withdrawing effect of the ring nitrogen, but the C2 position remains highly activated. The carboxylic acid at C3 further influences the electronic landscape of the ring.

  • Steric Hindrance: The methyl group at C4 introduces steric bulk near the C5 position, potentially hindering the approach of a bulky catalyst complex. Conversely, the C2 position is relatively unencumbered.

Ligand-Controlled Selectivity: While the inherent bias favors reaction at C2, modern organometallic chemistry has demonstrated that this preference can be modulated or even inverted through the rational selection of ligands.[1][2] The use of sterically hindered N-heterocyclic carbene (NHC) or biarylphosphine ligands can dramatically alter the site selectivity of the reaction, sometimes favoring the more sterically accessible or electronically different position.[1][3]

Caption: Factors influencing the regioselectivity of cross-coupling reactions.

Chapter 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organoboron reagent and an organic halide.[4][5] This reaction is highly valued for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[6]

Principle & Mechanism

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond. This is typically the rate-determining step for C-Cl bonds.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]

G Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex1 L₂Pd(II)(Ar)(Cl) transmetal Transmetalation pd_complex1->transmetal R-B(OH)₂ Base pd_complex2 L₂Pd(II)(Ar)(R) reductive_elim Reductive Elimination pd_complex2->reductive_elim oxidative_add->pd_complex1 transmetal->pd_complex2 reductive_elim->pd0 Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Key Experimental Considerations
  • Carboxylic Acid Group: The acidic proton of the nicotinic acid can interfere with the basic conditions of the Suzuki coupling. It is highly recommended to protect this group, typically as a methyl or ethyl ester, prior to the reaction. This is easily achieved using standard esterification conditions (e.g., SOCl₂ in methanol).

  • Catalyst & Ligand: Activating C-Cl bonds requires a highly active catalyst system. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective.[7][8]

  • Base & Solvent: A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is a common and effective choice.[9] The reaction is typically run in a mixture of an organic solvent like dioxane or THF with water.[6]

Detailed Protocol: Selective Mono-Arylation at the C2 Position

This protocol assumes the starting material has been converted to its methyl ester form.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the methyl 2,5-dichloro-4,6-dimethylnicotinate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water. The total solvent volume should be sufficient to make the reaction mixture stirrable (approx. 0.1 M concentration).

  • Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the C2-arylated product.

Parameter Condition Rationale
Catalyst System Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Highly active system for C-Cl bond activation.[7]
Boron Source Arylboronic Acid (1.2 equiv)Ensures complete consumption of the limiting substrate.
Base K₃PO₄ (3.0 equiv)Effective base for transmetalation; generally compatible with many functional groups.[9]
Solvent Dioxane/Water (4:1)Biphasic system that facilitates dissolution of both organic and inorganic reagents.[6]
Temperature 80 - 110 °CProvides sufficient thermal energy to overcome the activation barrier for C-Cl oxidative addition.
Typical Yield 65 - 90%Based on analogous dichloropyridine systems.

Chapter 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[10][11] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.

Principle & Mechanism

The catalytic cycle shares similarities with the Suzuki coupling but is distinct in the nucleophilic partner.[12]

  • Oxidative Addition: Pd(0) adds to the aryl chloride.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst.[13]

G Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd(0) oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd_complex1 L₂Pd(II)(Ar)(Cl) amine_coord Amine Coordination & Deprotonation pd_complex1->amine_coord HNR¹R² Base pd_complex2 L₂Pd(II)(Ar)(NR¹R²) reductive_elim Reductive Elimination pd_complex2->reductive_elim oxidative_add->pd_complex1 amine_coord->pd_complex2 reductive_elim->pd0 Ar-NR¹R²

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Considerations
  • Ligand Choice: The success of Buchwald-Hartwig amination, especially with less reactive aryl chlorides, is highly dependent on the ligand.[13] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art and essential for achieving high yields.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[14] The base must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it competes in the reaction.

  • Inert Conditions: The catalyst and the palladium-amido intermediates are highly sensitive to oxygen. Maintaining strictly anhydrous and anaerobic conditions is critical for success.

Detailed Protocol: Selective Mono-Amination at the C2 Position

This protocol assumes the starting material has been converted to its methyl ester form.

  • Reaction Setup: In a glovebox, charge an oven-dried vial with the methyl 2,5-dichloro-4,6-dimethylnicotinate (1.0 equiv), the chosen palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Reagent Addition: Add anhydrous, degassed toluene as the solvent. Then, add the amine coupling partner (1.1-1.2 equiv).

  • Reaction Execution: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated heating block (typically 90-120 °C).

  • Monitoring: Stir the reaction vigorously. Monitor by LC-MS for the disappearance of the starting material.

  • Workup: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XPhosA robust and highly active catalyst system for C(aryl)-Cl amination.
Amine Primary or Secondary Amine (1.2 equiv)Broad scope of amines can be used.
Base NaOtBu or LHMDS (1.5 equiv)Strong, non-nucleophilic base required to form the palladium-amido complex.[14]
Solvent Anhydrous Toluene or DioxaneAprotic, non-coordinating solvent is ideal.
Temperature 90 - 120 °CNecessary to drive the reaction, particularly the oxidative addition step.
Typical Yield 70 - 95%Dependent on the specific amine coupling partner.

Chapter 4: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15][16] This reaction is invaluable for creating conjugated enynes and arylalkynes, which are key structures in materials science and serve as versatile intermediates for further synthetic transformations.

Principle & Mechanism

The classic Sonogashira reaction employs a dual catalytic system.[15]

  • Palladium Cycle: Parallels other cross-coupling reactions (oxidative addition, reductive elimination).

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex.

G Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) pd_complex1 L₂Pd(II)(Ar)(Cl) pd0->pd_complex1 Ar-Cl (Oxidative Add.) pd_complex2 L₂Pd(II)(Ar)(C≡CR) pd_complex1->pd_complex2 Cu-C≡CR (Transmetalation) pd_complex2->pd0 Ar-C≡CR (Reductive Elim.) cu_acetylide Cu-C≡CR cu_acetylide->pd_complex1 alkyne H-C≡CR alkyne->cu_acetylide CuI, Base

Sources

Synthesis of Novel Plant Growth Regulators from 2,5-Dichloro-4,6-dimethylnicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Leveraging a Unique Scaffold for Herbicide Discovery

2,5-Dichloro-4,6-dimethylnicotinic acid is a substituted pyridine carboxylic acid that serves as a valuable starting material for the synthesis of novel plant growth regulators, particularly those with herbicidal properties. The strategic placement of chlorine and methyl groups on the pyridine ring influences the molecule's electronic and steric properties, providing a unique scaffold for developing compounds that can interact with biological targets in plants. Derivatives of nicotinic acid, such as amides and esters, have shown promise as potent herbicides.[1][2] This guide provides detailed protocols for the synthesis of plant growth regulators from this compound, focusing on the creation of amide derivatives, which are a prominent class of bioactive molecules in agrochemistry.[2][3]

The synthetic strategy primarily involves the conversion of the carboxylic acid to a more reactive intermediate, the acyl chloride, followed by reaction with a diverse range of amines to generate a library of N-substituted nicotinamides. These compounds can then be screened for their plant growth regulatory and herbicidal activities.

Core Synthesis Pathway: From Carboxylic Acid to Bioactive Amide

The overall synthetic workflow involves a two-step process, which is a classic and reliable method for amide synthesis from a carboxylic acid.

Synthesis_Workflow Start This compound Intermediate 2,5-Dichloro-4,6-dimethylnicotinoyl chloride Start->Intermediate Thionyl chloride (SOCl₂) Product N-substituted-2,5-dichloro-4,6-dimethylnicotinamide Intermediate->Product Amine (R-NH₂)

Caption: General synthesis workflow.

Part 1: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinoyl chloride (Intermediate)

Principle: The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride. This is a standard and efficient method for activating carboxylic acids for subsequent nucleophilic acyl substitution reactions. The reaction proceeds with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Quantity
This compound142266-66-8220.0510 mmol
Thionyl chloride (SOCl₂)7719-09-7118.9720 mmol
Anhydrous Dichloromethane (DCM)75-09-284.9350 mL
Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 2.20 g).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask. Stir the mixture to dissolve the starting material.

  • Reagent Addition: Carefully add thionyl chloride (20 mmol, 1.46 mL) dropwise to the solution at room temperature under a fume hood. The addition should be performed slowly to control the evolution of gas.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Product: The resulting crude 2,5-dichloro-4,6-dimethylnicotinoyl chloride is a solid or oil and is typically used in the next step without further purification.

Part 2: Synthesis of N-substituted-2,5-dichloro-4,6-dimethylnicotinamides (Final Products)

Principle: The synthesized acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by the nitrogen atom of a primary or secondary amine. This nucleophilic acyl substitution reaction forms a stable amide bond, yielding the desired N-substituted nicotinamide derivative. A base, such as triethylamine, is often added to neutralize the HCl generated during the reaction.

Materials and Reagents:
ReagentCAS Number (Example: Aniline)Molecular Weight ( g/mol ) (Example: Aniline)Quantity
2,5-Dichloro-4,6-dimethylnicotinoyl chloride(from Part 1)238.5010 mmol
Substituted Amine (e.g., Aniline)62-53-393.1312 mmol
Triethylamine (TEA)121-44-8101.1915 mmol
Anhydrous Dichloromethane (DCM)75-09-284.9350 mL
Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted amine (12 mmol) and triethylamine (15 mmol, 2.09 mL) in anhydrous dichloromethane (30 mL).

  • Reactant Addition: Dissolve the crude 2,5-dichloro-4,6-dimethylnicotinoyl chloride (10 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel.

  • Reaction: Add the acyl chloride solution dropwise to the amine solution at 0°C (ice bath) with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: The crude N-substituted-2,5-dichloro-4,6-dimethylnicotinamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Amide_Synthesis cluster_reactants Reactants AcylChloride 2,5-Dichloro-4,6-dimethylnicotinoyl chloride Product N-R-2,5-dichloro-4,6-dimethylnicotinamide AcylChloride->Product Nucleophilic Acyl Substitution Amine R-NH₂ Amine->Product Nucleophilic Acyl Substitution

Caption: Amide formation reaction.

Application Notes: Biological Activity and Structure-Activity Relationship (SAR)

The synthesized N-substituted-2,5-dichloro-4,6-dimethylnicotinamides are expected to exhibit plant growth regulatory properties, potentially acting as auxinic herbicides. The biological activity of these compounds is highly dependent on the nature of the 'R' group on the amide nitrogen.

  • Auxinic Herbicides: Many synthetic auxins are pyridine-based compounds. They mimic the natural plant hormone auxin (indole-3-acetic acid), but at high concentrations, they disrupt normal plant growth processes, leading to herbicidal effects, particularly in broadleaf weeds.

  • Structure-Activity Relationship (SAR):

    • Aromatic vs. Aliphatic 'R' groups: The presence of an aromatic ring in the 'R' group can significantly influence the herbicidal activity. Substituents on this aromatic ring (e.g., halogens, alkyl groups) can further modulate the activity.

    • Steric and Electronic Effects: The size and electronic nature of the 'R' group are critical. Bulky substituents may hinder the binding of the molecule to its target protein. Electron-withdrawing or electron-donating groups can affect the overall electronic distribution of the molecule, influencing its biological activity.

  • Screening and Evaluation: The synthesized compounds should be screened for their herbicidal activity against a panel of representative monocot and dicot plant species. Parameters such as the half-maximal inhibitory concentration (IC₅₀) for root or shoot growth should be determined to quantify their potency.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis of a library of novel N-substituted-2,5-dichloro-4,6-dimethylnicotinamides. By systematically varying the amine component, researchers can explore the structure-activity relationships of this class of compounds and potentially identify new and effective plant growth regulators with herbicidal properties. This approach allows for the targeted design and development of next-generation agrochemicals.

References

  • Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J. N., Hua, X., Cantrell, C. L., Duke, S., & Liu, X. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423–6430. [Link]
  • ResearchGate. (n.d.). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid | Request PDF.
  • U.S. Department of Agriculture. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)
  • Google Patents. (n.d.). EP0053011A1 - New herbicidal nicotinamide derivatives.
  • MDPI. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules, 27(24), 8969. [Link]

Sources

Application Note & Protocols: A Multi-Tiered Strategy for the In Vitro Characterization of 2,5-Dichloro-4,6-dimethylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of novel 2,5-Dichloro-4,6-dimethylnicotinic acid analogs. As analogs of nicotinic acid, these compounds are presumed to target the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA2), a receptor of significant therapeutic interest for treating dyslipidemia and inflammatory conditions.[1] We present a tiered experimental strategy designed to move beyond simple potency measurements, enabling a holistic assessment of target engagement, functional activity, signaling bias, and potential immunomodulatory effects. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility for researchers in drug discovery and development.

Scientific Background & Rationale

Nicotinic acid (Niacin) is a well-established therapeutic agent, but its clinical utility is often hampered by side effects, primarily cutaneous flushing. The development of analogs such as this compound aims to identify new chemical entities with improved therapeutic profiles. The primary molecular target, GPR109A, is a Gi/o-coupled receptor whose activation leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels.[1][2]

However, contemporary GPCR biology reveals a more complex signaling paradigm.[3] Beyond G-protein coupling, agonist-bound GPR109A can recruit β-arrestin proteins.[1] This interaction not only desensitizes the G-protein signal but can also initiate a distinct, G-protein-independent signaling cascade, potentially activating pathways like the ERK/MAPK pathway.[4] Ligands that preferentially activate one pathway over another are termed "biased agonists" and represent a frontier in rational drug design to isolate desired therapeutic effects from adverse effects.

Therefore, a robust in vitro testing cascade must not only confirm binding and primary pathway activation but also interrogate for potential signaling bias and downstream functional consequences.

GPR109A Signaling Pathways

The dual signaling potential of GPR109A is central to our testing strategy. Upon agonist binding, the receptor can initiate two primary signaling cascades as depicted below.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_gi Gi-Mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi_protein Gi/o Protein GPR109A->Gi_protein Activates GRK GRK GPR109A->GRK Activates Analog Nicotinic Acid Analog Analog->GPR109A Binding AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP PKA ↓ PKA Activity cAMP->PKA P_GPR109A P-GPR109A GRK->P_GPR109A Phosphorylates BetaArrestin β-Arrestin P_GPR109A->BetaArrestin Recruits ERK ERK1/2 Phosphorylation BetaArrestin->ERK Activates

Caption: Dual signaling potential of the GPR109A receptor.

A Tiered Experimental Workflow

We propose a three-tiered screening cascade to efficiently characterize the novel analogs. This approach ensures that resource-intensive assays are reserved for compounds that show promising activity in initial, high-throughput screens.

Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening cluster_tier3 Tier 3: Phenotypic Profiling CETSA Assay 1.1: CETSA (Target Engagement) Decision1 Target Engagement Confirmed? CETSA->Decision1 cAMP Assay 1.2: cAMP Assay (Functional Activity) Decision2 Potent Agonist? (EC50 < 1µM) cAMP->Decision2 Arrestin Assay 2.1: β-Arrestin Assay (Pathway Bias) ERK Assay 2.2: pERK Assay (Downstream Signal) Arrestin->ERK Decision3 Biased Signaling Observed? ERK->Decision3 Cytokine Assay 3.1: Cytokine Release (Immunomodulation) End Lead Candidate Profile Cytokine->End Start Compound Library of Nicotinic Acid Analogs Start->CETSA Decision1->cAMP Yes Decision1->End No (Inactive/Off-Target) Decision2->Arrestin Yes Decision2->End No (Low Potency) Decision3->Cytokine Yes/No

Caption: A multi-tiered workflow for compound characterization.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to rapidly identify compounds that directly bind to GPR109A and modulate its canonical Gi-mediated signaling pathway.

Assay 1.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Scientific Rationale: CETSA is a powerful biophysical method that confirms direct binding of a ligand to its target protein within an intact cellular environment.[5][6] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7][8] This assay is critical to ensure that any observed functional activity is a direct result of interaction with GPR109A and not an off-target effect.

Protocol:

  • Cell Preparation:

    • Culture HEK293 cells stably expressing human GPR109A (HEK-GPR109A) to ~80-90% confluency.

    • Harvest cells and resuspend in PBS containing protease inhibitors to a final concentration of 10x10^6 cells/mL.

  • Compound Treatment:

    • Aliquot 90 µL of the cell suspension into PCR tubes.

    • Add 10 µL of the test analog (at 10x final concentration) or vehicle control (e.g., 1% DMSO). Incubate at 37°C for 60 minutes. A typical screening concentration is 10 µM.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler with a heated lid.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[5]

  • Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble GPR109A remaining at each temperature using Western Blot or an ELISA-based method (e.g., AlphaScreen).

    • Data Analysis: Plot the percentage of soluble GPR109A against temperature. A positive hit will show a rightward shift in the melting curve in the presence of the compound compared to the vehicle control.

Assay 1.2: Luminescence-Based cAMP Accumulation Assay

Scientific Rationale: Since GPR109A couples to Gi/o proteins, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[2] To measure this decrease, it is standard practice to first stimulate adenylyl cyclase with forskolin, creating an artificially high level of cAMP. An effective GPR109A agonist will then cause a measurable dose-dependent reduction from this stimulated level. We recommend a luminescence-based assay, such as Promega's cAMP-Glo™, for its high sensitivity and throughput.[9]

Protocol:

  • Cell Preparation:

    • Seed CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A) into white, 384-well solid-bottom plates at a density of 5,000 cells/well.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the nicotinic acid analogs in assay buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase activity).

    • Aspirate the culture medium from the cells and add the compound dilutions.

    • Add forskolin to all wells (except negative controls) to a final concentration of 5 µM. This step stimulates cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Lyse the cells and detect cAMP levels following the manufacturer's protocol for an assay like cAMP-Glo™.[9] This typically involves adding a lysis buffer containing a kinase, followed by a kinase substrate that produces light in proportion to the remaining ATP. Low cAMP levels result in high light output.

  • Data Analysis:

    • Read luminescence on a plate reader.

    • Plot the luminescence signal against the log concentration of the analog.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).

Tier 2: Secondary Screening Protocols

Compounds showing potent agonism (e.g., EC50 < 1 µM) in the cAMP assay are advanced to Tier 2 to investigate signaling bias and downstream pathway activation.

Assay 2.1: β-Arrestin Recruitment Assay

Scientific Rationale: To determine if an analog exhibits bias towards or away from the β-arrestin pathway, a direct measure of β-arrestin recruitment to the activated receptor is required.[10] Technologies like DiscoverX's PathHunter® assay, which is based on enzyme fragment complementation, are ideal for this purpose.[11][12] Upon agonist-induced recruitment, two inactive enzyme fragments—one fused to the receptor and the other to β-arrestin—are brought into proximity, forming an active enzyme that generates a chemiluminescent signal.

Protocol:

  • Cell Preparation:

    • Use a cell line engineered for this assay, such as the PathHunter® CHO-K1 GPR109A β-Arrestin cell line.

    • Seed cells into white, 384-well assay plates according to the manufacturer's protocol and incubate overnight.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs.

    • Add the compounds to the cells and incubate for 90 minutes at 37°C.

  • Signal Detection:

    • Add the detection reagents as specified by the manufacturer.

    • Incubate for 60 minutes at room temperature.

  • Data Analysis:

    • Read chemiluminescence on a plate reader.

    • Plot the signal against the log concentration of the analog and calculate the EC50.

    • Bias Calculation: The relative bias of a compound can be quantified by comparing its potency (EC50) and efficacy (Emax) in the cAMP assay versus the β-arrestin assay, relative to a reference agonist (e.g., nicotinic acid).

Assay 2.2: Phospho-ERK1/2 Activation Assay

Scientific Rationale: Extracellular signal-regulated kinase (ERK) is a key node in the MAPK signaling pathway. Its phosphorylation is a common downstream event following the activation of many GPCRs, including those that couple to β-arrestin.[4][13] Measuring ERK1/2 phosphorylation provides a functional readout of downstream signaling that can be initiated by either G-protein or β-arrestin pathways. A cell-based ELISA format provides a simple and high-throughput method.[14][15]

Protocol:

  • Cell Preparation:

    • Seed HEK-GPR109A cells in 96-well plates and grow to confluency.

    • Serum-starve the cells for 18-24 hours prior to the assay. This crucial step reduces basal pERK levels and synchronizes the cells, thereby increasing the signal window.[13]

  • Compound Treatment:

    • Treat cells with serial dilutions of the test analogs for 5-10 minutes at 37°C. A time-course experiment should be performed initially to determine the optimal stimulation time.

  • Fixing and Permeabilization:

    • Aspirate the media and immediately fix the cells with 4% formaldehyde in PBS for 20 minutes.

    • Wash the cells and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunodetection:

    • Block non-specific sites with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (e.g., p44/42 MAPK, Thr202/Tyr204).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis:

    • Add a chemiluminescent or fluorescent HRP substrate and read the signal on a plate reader.[16]

    • Normalize the pERK signal to the total cell number in each well (e.g., using a Janus Green or Crystal Violet stain).

    • Plot the normalized signal against the log concentration of the analog to determine the EC50.

Tier 3: Phenotypic & Safety Profiling

Promising candidates with well-defined signaling profiles are advanced to Tier 3 for assessment in a more physiologically relevant context, focusing on their immunomodulatory potential.

Assay 3.1: In Vitro Cytokine Release Assay

Scientific Rationale: GPR109A is expressed on various immune cells, including macrophages and neutrophils, and its activation is known to have anti-inflammatory effects. However, novel compounds must be assessed for any potential to induce unintended pro-inflammatory responses (a "cytokine storm").[17] A cytokine release assay using human peripheral blood mononuclear cells (PBMCs) is a standard in vitro method to evaluate the immunomodulatory effects of a drug candidate.[18][19]

Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from fresh whole blood from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Assay Setup:

    • Resuspend PBMCs in complete RPMI-1640 medium and plate in 96-well round-bottom plates at 2x10^5 cells/well.

    • Add serial dilutions of the test analogs. Include a vehicle control (DMSO), a negative control (buffer), and a positive control (e.g., LPS for pro-inflammatory response or a reference anti-inflammatory compound).

  • Incubation:

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Cytokine Measurement:

    • Centrifuge the plates and carefully collect the culture supernatant.

    • Measure the concentration of key pro-inflammatory (e.g., TNF-α, IL-6, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines using a multiplex immunoassay platform (e.g., Luminex or Meso Scale Discovery).

  • Data Analysis:

    • Compare the levels of cytokines released in response to the test analogs against the controls. A significant increase in pro-inflammatory cytokines may indicate a safety liability, whereas a decrease in a stimulated system (e.g., LPS-primed PBMCs) would indicate a desired anti-inflammatory effect.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison between analogs.

Table 1: Example Pharmacological Profile of GPR109A Analogs

Compound ID CETSA Shift (°C) cAMP EC50 (nM) β-Arrestin EC50 (nM) pERK EC50 (nM) Bias Factor¹ TNF-α Release² (% of LPS)
Nicotinic Acid +4.2 150 450 300 1.0 (Reference) 15%
Analog A +4.5 25 1200 850 16.0 (Gi-biased) 8%
Analog B +3.9 300 250 280 0.7 (β-Arrestin-biased) 25%
Analog C -0.1 >10,000 >10,000 >10,000 N/A 105%

¹Bias Factor calculated relative to Nicotinic Acid towards the Gi pathway. Values > 1 indicate Gi bias. ²TNF-α release from LPS-stimulated human PBMCs. Values < 100% indicate anti-inflammatory activity.

Conclusion

The multi-tiered approach detailed in this application note provides a robust framework for the comprehensive in vitro characterization of novel this compound analogs. By systematically evaluating target engagement, functional potency, pathway bias, and immunomodulatory effects, researchers can build a detailed pharmacological profile for each compound. This strategy facilitates the efficient identification of lead candidates with the highest potential for therapeutic success, guiding informed decisions for subsequent preclinical and clinical development.

References

  • Gabriel, D. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57.
  • Promega Corporation. (n.d.). cAMP-Glo™ Assay. Promega Website.
  • BenchChem. (2025). Application Notes and Protocols for GPR109A Activation Assay Using Acifran. BenchChem Website.
  • Creative Bioarray. (n.d.). cAMP Assay.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • Bouchard, N., Robitaille, E., & Wenham, D. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell. Revvity.
  • Shcheplev, I. Y., et al. (2009). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Methods in Molecular Biology, 574, 107-116.
  • Zhang, R., & Xie, X. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(1), 1-13.
  • Slideshare. (n.d.).
  • An, S. S., & Toll, L. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual.
  • BioAssay Systems. (n.d.). ERK Phoshorylation Assay. BioAssay Systems Website. [Link]
  • van der Woude, P. E., et al. (2020). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. bio-protocol, 10(15), e3701.
  • van der Woude, P. E., et al. (2020). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology, 2167, 133-146.
  • Osmond, R. I., & Sheehan, A. (2012). Phospho-ERK Assays. Assay Guidance Manual.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 237-251.
  • Creative Proteomics. (n.d.). Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research.
  • Li, Y., et al. (2023).
  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5424.
  • Labcorp. (2021). In vitro cytokine release assays: is there calm after the storm? Labcorp Website.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Assay Genie. (n.d.). ERK Phosphorylation Assay Kit (BA0098). Assay Genie Website.
  • Iwata, S., et al. (2021). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Pharmaceutical Research, 38(1), 103-112.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • CETSA. (n.d.). CETSA. CETSA Website.
  • BMG Labtech. (n.d.). An AlphaScreen SureFire® Phospho-ERK1/2 assay. BMG Labtech Website.
  • Creative Biolabs. (n.d.). Cytokine Release Assay.
  • ProImmune. (n.d.). ProStorm® Cytokine Release Assay. ProImmune Website.

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Application Notes and Protocols for the Large-Scale Synthesis of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2,5-dichloro-4,6-dimethylnicotinic acid, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] The protocol herein details a robust and scalable two-step synthetic route, commencing with the synthesis of the precursor 2,5-dichloro-4,6-dimethylnicotinonitrile, followed by its hydrolysis to the target nicotinic acid. This guide is designed to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a thorough understanding of the process.

Introduction

Substituted nicotinic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research.[2] Their derivatives have shown a wide range of biological activities. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules. A reliable and scalable synthesis is therefore crucial for enabling its use in drug discovery and development pipelines.

The synthetic strategy outlined in this document is based on established chemical transformations and has been designed for scalability and efficiency. It proceeds through the formation of a key nitrile intermediate, which is then converted to the final carboxylic acid.

Overall Synthetic Scheme

The large-scale synthesis of this compound is proposed to be carried out in two main stages, starting from the precursor 2,5-dichloro-4,6-dimethylnicotinonitrile.

Synthetic Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydrolysis Start Starting Materials: Acetylacetone & Malononitrile Step1 Cyclization & Chlorination Start->Step1 Reaction with POCl3 Precursor 2,5-Dichloro-4,6-dimethylnicotinonitrile Step1->Precursor Hydrolysis Acid or Base Hydrolysis Precursor->Hydrolysis Purification Purification Hydrolysis->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Part 1: Large-Scale Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

The synthesis of the nitrile precursor is a critical first step. The following protocol is adapted from known procedures for the synthesis of substituted cyanopyridines.[3]

Reaction Scheme

Precursor Synthesis acetylacetone Acetylacetone plus1 + arrow1 Piperidine (cat.) Ethanol, Reflux malononitrile Malononitrile pocl3 POCl3 precursor 2,5-Dichloro-4,6-dimethylnicotinonitrile intermediate Intermediate (Cyclized Pyridone) arrow1->intermediate arrow2 POCl3, Heat intermediate->arrow2 arrow2->precursor

Caption: Reaction scheme for the synthesis of the nitrile precursor.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles
Acetylacetone100.1210.099.88
Malononitrile66.066.699.91
Piperidine85.150.55.87
Ethanol46.0750.0-
Phosphorus oxychloride (POCl3)153.3345.0293.4
Dichloromethane (DCM)84.93100.0-
Water18.02As needed-
Heptane100.21As needed-
Activated Charcoal-1.0-

Procedure:

  • Reaction Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethanol (50.0 kg).

  • Addition of Reactants: Add acetylacetone (10.0 kg, 99.88 mol) and malononitrile (6.6 kg, 99.91 mol) to the reactor.

  • Catalyst Addition: Add piperidine (0.5 kg, 5.87 mol) dropwise to the mixture while stirring. An exothermic reaction may be observed.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol by distillation under reduced pressure.

  • Chlorination: To the crude intermediate, slowly and carefully add phosphorus oxychloride (45.0 kg, 293.4 mol) under a nitrogen atmosphere. The addition is exothermic and should be controlled to maintain the temperature below 60 °C.

  • Heating: After the addition is complete, heat the mixture to 100-110 °C and maintain for 8-12 hours. The reaction should be monitored for completion.

  • Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice/water (200 L) with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 L).

  • Washing: Combine the organic layers and wash with water (2 x 50 L) and then with a saturated sodium bicarbonate solution (2 x 50 L) to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude product in a minimal amount of hot heptane, treat with activated charcoal (1.0 kg), filter through a pad of celite, and allow the filtrate to cool slowly to crystallize the product. Filter the crystals, wash with cold heptane, and dry under vacuum to yield 2,5-dichloro-4,6-dimethylnicotinonitrile.

Expected Yield: 70-80%

Part 2: Large-Scale Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile to this compound

The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[4][5] Acid-catalyzed hydrolysis is often preferred for large-scale operations to avoid the formation of stable carboxylate salts that can complicate work-up.

Reaction Scheme

Hydrolysis Reaction precursor 2,5-Dichloro-4,6-dimethylnicotinonitrile h2so4 H2SO4, H2O precursor->h2so4 Heat final_product This compound h2so4->final_product

Caption: Reaction scheme for the hydrolysis of the nitrile intermediate.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles
2,5-Dichloro-4,6-dimethylnicotinonitrile201.0515.074.61
Sulfuric Acid (98%)98.0875.0-
Water18.02As needed-
Toluene92.14As needed-

Procedure:

  • Reaction Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add concentrated sulfuric acid (75.0 kg).

  • Addition of Nitrile: Slowly add 2,5-dichloro-4,6-dimethylnicotinonitrile (15.0 kg, 74.61 mol) to the sulfuric acid with stirring. Control the rate of addition to maintain the temperature below 50 °C.

  • Hydrolysis: Heat the reaction mixture to 120-130 °C and maintain for 12-18 hours. The progress of the reaction should be monitored by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice/water (300 L) with vigorous stirring.

  • Precipitation and Filtration: The product will precipitate out of the acidic solution. Allow the suspension to stir for 1-2 hours to ensure complete precipitation. Filter the solid product using a suitable filter press or centrifuge.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This is crucial to remove any residual sulfuric acid.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude acid can be recrystallized from a suitable solvent such as a toluene/heptane mixture or aqueous ethanol. Dissolve the crude product in a minimal amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Expected Yield: 85-95%

Safety and Handling Precautions

  • Phosphorus oxychloride (POCl3): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Sulfuric Acid (H2SO4): Highly corrosive. Handle with appropriate PPE. The dilution of concentrated sulfuric acid is highly exothermic and should be done by adding the acid to water, never the other way around.

  • Hydrolysis Quenching: The quenching of the hydrolysis reaction mixture is extremely exothermic and releases acidic fumes. This step must be performed with extreme care and adequate cooling.

  • General Precautions: All steps should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis.

References

  • O'Brien, J. F. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987. Washington, DC: U.S.
  • Brady, D., Beeton, A., Zeevaart, J., & Sheldon, R. A. (2004). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. Applied Microbiology and Biotechnology, 64(1), 76-85.
  • Al-Zaydi, K. M. (2009).
  • ResearchGate. (n.d.). How to purify Nicotinic acid derivatives from the reaction mixture?.
  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S.
  • Khalil, N. A. M., Ahmed, E. M., El-Nassan, H. B., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Archiv der Pharmazie, 346(10), 738-748.
  • McElvain, S. M. (1925). Nicotinic Acid. Organic Syntheses, 4, 49.
  • Brady, D., Beeton, A., Zeevaart, J., & Sheldon, R. A. (2004). Degree of complete hydrolysis of nitriles to the carboxylic acid. [Table].
  • Anbu Chem. (n.d.). 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE.
  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 2,5-dichloro-4,6-dimethylnicotinic acid (CAS 142266-66-8). This molecule is a key substituted pyridine derivative used in the synthesis of various high-value chemical entities in the pharmaceutical and agrochemical sectors. The purity of this intermediate is paramount, as even trace impurities can lead to significant side reactions, reduced yields, and complex downstream purification challenges. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting common issues encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, when synthesizing from the corresponding nitrile (2,5-Dichloro-4,6-dimethylnicotinonitrile), the most prevalent impurities include:

  • Unreacted Starting Material: Residual 2,5-dichloro-4,6-dimethylnicotinonitrile.[1][2]

  • Hydrolysis Intermediate: The corresponding amide, 2,5-dichloro-4,6-dimethylnicotinamide, formed from incomplete hydrolysis of the nitrile.[3][4]

  • Over-chlorinated Species: Synthesis of similar dichlorinated pyridines can sometimes yield trichloro- byproducts, which can be difficult to separate.[5][6]

  • Residual Solvents and Reagents: Solvents used in the reaction and inorganic salts from the workup.

Q2: What is the most robust and scalable method for purifying this compound?

A2: For most common impurity profiles, a two-stage approach combining acid-base extraction followed by recrystallization is highly effective and scalable. The carboxylic acid functional group allows for selective extraction into an aqueous basic solution, leaving neutral organic impurities behind. Subsequent recrystallization effectively removes closely related acidic impurities and residual salts.

Q3: How can I quickly assess the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative assessment of purity at each step.[3][7] For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) is the method of choice.[8][9][10]

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you may encounter during the purification workflow.

Issue 1: The crude or purified product is colored (e.g., yellow, tan, or brown).

  • Q: My final product is an off-white or pale yellow solid instead of the expected pure white powder. What causes this discoloration and how can I fix it?

    • A: Discoloration is typically caused by highly conjugated, colored byproducts formed during synthesis, often from minor side reactions or thermal degradation. To address this, perform a recrystallization step and include a treatment with activated charcoal. The charcoal will adsorb the colored impurities.

      • Causality: Activated charcoal has a high surface area and porous structure, allowing it to effectively adsorb large, flat, aromatic, colored molecules from the solution, while the desired, smaller product molecule remains dissolved.

      • Protocol Insight: After dissolving your product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight of your crude product). Boil the mixture for 5-10 minutes, and then perform a hot gravity filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the filtrate to cool.

Issue 2: Significant loss of product and low yield after recrystallization.

  • Q: I am losing a substantial amount of my product during the recrystallization step, resulting in a very low yield. What am I doing wrong?

    • A: This is a common issue that usually points to using an excessive volume of solvent or cooling the solution too rapidly.[3]

      • Causality: The goal of recrystallization is to create a supersaturated solution of the target compound upon cooling. If too much solvent is used, the solution will not become supersaturated, and the product will remain dissolved even at low temperatures.

      • Troubleshooting Steps:

        • Use Minimal Solvent: Add the hot solvent in small portions to the crude solid, waiting for it to boil between additions, until the solid just dissolves.[11]

        • Slow Cooling: Allow the flask to cool slowly to room temperature first. Rapid cooling in an ice bath can trap impurities and lead to the formation of small, impure crystals. Once the solution has reached room temperature and crystals have started to form, then you can place it in an ice bath to maximize recovery.

        • Recover a Second Crop: After filtering the first crop of crystals, concentrate the remaining mother liquor (the filtrate) by about half its volume and cool it again to obtain a second, usually less pure, crop of crystals.

Issue 3: Analytical data (NMR/HPLC) indicates the presence of persistent impurities.

  • Q: My ¹H NMR spectrum shows extra peaks, or my HPLC chromatogram shows a persistent secondary peak, even after recrystallization. How do I identify and remove these impurities?

    • A: This suggests the presence of an impurity with solubility properties very similar to your product. The most likely candidates are the starting nitrile or the intermediate amide.

      • Identification:

        • Amide Impurity (R-CONH₂): Look for broad singlets in the ¹H NMR spectrum between 5.5-8.0 ppm, corresponding to the -NH₂ protons.

        • Nitrile Impurity (R-CN): This impurity lacks easily identifiable protons unless there are unique signals in the aromatic region. An FT-IR spectrum would show a characteristic nitrile stretch (~2230 cm⁻¹). In HPLC, both impurities will likely have different retention times than the carboxylic acid product.

      • Removal Strategy: An acid-base extraction is highly effective here. The carboxylic acid is acidic, while the amide and nitrile are neutral.

        • Dissolve the impure solid in an organic solvent like ethyl acetate or dichloromethane.

        • Extract the organic solution with an aqueous base (e.g., 1 M sodium carbonate solution). Your desired acid will move into the aqueous layer as its sodium salt.

        • Separate the layers. The neutral nitrile and amide impurities will remain in the organic layer, which can be discarded.

        • Carefully re-acidify the aqueous layer with a strong acid (e.g., 2 M HCl) until the pH is ~1-2. Your pure product will precipitate out of the solution.

        • Filter the solid, wash with cold deionized water, and dry thoroughly. This solid can then be recrystallized for ultimate purity.

Issue 4: Product appears to degrade during column chromatography.

  • Q: I attempted to purify my product using silica gel column chromatography, but I recovered very little product, and TLC of the fractions showed multiple new spots. What happened?

    • A: this compound is an acidic compound, and standard silica gel is acidic. This acidity can cause sensitive compounds to decompose or bind irreversibly to the stationary phase.[12]

      • Causality: The Lewis acid sites on the silica surface can catalyze degradation reactions or form strong hydrogen bonds with the carboxylic acid, preventing it from eluting properly.

      • Alternative Solutions:

        • Avoid Silica Gel: Prioritize non-chromatographic methods like the acid-base extraction and recrystallization described above.

        • Use a Different Stationary Phase: If chromatography is necessary, consider using a more inert stationary phase like neutral alumina or switching to reverse-phase (C18) chromatography.

        • Buffer the Mobile Phase: For silica gel chromatography, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can sometimes mitigate the issue by protonating the compound and reducing its interaction with the stationary phase. However, this adds another substance that must be removed later.

Visual Workflow and Troubleshooting Diagrams

General Purification Workflow

cluster_0 Purification Scheme Crude Crude Product Dissolve Dissolve in Aqueous Base (e.g., 1M NaOH) Crude->Dissolve Wash Wash with Organic Solvent (e.g., DCM) to remove neutral impurities Dissolve->Wash Acidify Acidify Aqueous Layer (e.g., 2M HCl) to precipitate acid Wash->Acidify Filter_Wash Filter and Wash Solid with Cold DI Water Acidify->Filter_Wash Recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) Filter_Wash->Recrystallize Pure Pure Product (Dry under vacuum) Recrystallize->Pure

Caption: A standard workflow for purifying this compound.

Troubleshooting Decision Tree

Start Analyze Crude Product Purity_Check Check Purity (TLC/HPLC/NMR) Start->Purity_Check Is_Colored Is Product Colored? Purity_Check->Is_Colored Low_Yield Low Recrystallization Yield? Is_Colored->Low_Yield No Charcoal Recrystallize with Activated Charcoal Is_Colored->Charcoal Yes Impurity_Present Persistent Impurities? Low_Yield->Impurity_Present No Optimize_Recryst Optimize Recrystallization: - Use minimal hot solvent - Cool slowly Low_Yield->Optimize_Recryst Yes Acid_Base Perform Acid-Base Extraction Impurity_Present->Acid_Base Yes Pure_Product Pure Product Impurity_Present->Pure_Product No Charcoal->Low_Yield Optimize_Recryst->Impurity_Present Acid_Base->Pure_Product

Caption: A decision tree for troubleshooting common purification issues.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization
  • Dissolution: In a suitable flask, suspend the crude this compound (~10 g) in deionized water (100 mL).

  • Basification: While stirring, slowly add 2 M sodium hydroxide (NaOH) solution dropwise until the solid completely dissolves and the pH of the solution is ~10-11.

  • Extraction of Neutral Impurities: Transfer the aqueous solution to a separatory funnel. Add an equal volume of dichloromethane (DCM) or ethyl acetate (100 mL) and shake vigorously. Allow the layers to separate and drain the organic layer. Repeat this wash step one more time. This removes neutral impurities like the starting nitrile and intermediate amide.

  • Precipitation: Cool the remaining aqueous layer in an ice bath. While stirring vigorously, slowly add 6 M hydrochloric acid (HCl) dropwise. The product will begin to precipitate. Continue adding acid until the pH is ~1-2.

  • Isolation: Filter the resulting white precipitate using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Recrystallization: Transfer the damp filter cake to a clean Erlenmeyer flask. Add a minimal amount of a hot solvent system (e.g., a 9:1 mixture of ethanol:water) until the solid just dissolves at the boiling point.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Final Collection: Filter the pure crystals, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point; optimization may be required.

ParameterSpecification
Instrumentation HPLC system with UV Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program 10% B to 90% B over 10 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Sample Preparation Dissolve ~1 mg of sample in 10 mL of 1:1 acetonitrile:water

Data Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.[10]

References

  • Wikipedia. (n.d.). Nicotinic acid.
  • Głód, B. K., & Starościak, B. J. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327–333.
  • Kumari, M., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology.
  • Lonza AG. (1976). Method of preparing nicotinic acid by nicotinonitril hydrolyze.
  • ResearchGate. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Davis, T. L., & Kistiakowsky, G. B. (1928). The Hydrolysis of Nicotinonitrile by Ammonia. Journal of the American Chemical Society, 50(8), 2302–2307.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Hertrampf, E., & Pietrzik, K. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. International Journal for Vitamin and Nutrition Research, 63(2), 145–149.
  • Lisicki, D., et al. (2022).
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
  • Bayer Aktiengesellschaft. (2002). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particle 2,6-dichloro-5-fluoro-nicotinic acid.
  • Bayer Aktiengesellschaft. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Jiangsu Sword Agrochemicals Co., Ltd. (2020). Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.
  • Anbu Chem. (n.d.). 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE.
  • EMU Physics Department. (2023).
  • P. Mac-Tom, J. et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Nanjing Chemlin Chemical Industry Co., Ltd. (2017). Preparation method and separation and purification method for 6-chloronicotinic acid.
  • Atkinson, E. R., Murphy, D. M., & Lufkin, J. E. (1951). dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses, 31, 96.
  • BenchChem. (n.d.).
  • Bayer Aktiengesellschaft. (1995). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Wang, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics, 12(5), 316.
  • Mitsui Toatsu Chemicals, Inc. (1989). Process for producing 2,5-dichlorotoluene.
  • Jiangsu Changqing Agrochemical Co., Ltd. (2014). Preparation method for 2,5-dichloro-1,4-phenylenediamine.
  • ResearchGate. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors.
  • Reddit. (2022). issues with column chromatography purification of coordination complex.

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Technical Support Center: Overcoming Solubility Challenges with 2,5-Dichloro-4,6-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support center for 2,5-Dichloro-4,6-dimethylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. Our goal is to empower you with the knowledge to handle this molecule effectively in your experiments, ensuring reliable and reproducible results.

Understanding the Molecule: A Physicochemical Overview

This compound is a substituted pyridine carboxylic acid. Its structure, featuring a lipophilic dichlorinated and dimethylated pyridine ring combined with a polar carboxylic acid group, results in poor aqueous solubility in its neutral state. The key to solubilizing this compound lies in understanding and manipulating its acid-base properties. Publicly available experimental solubility data is scarce; therefore, the following profile is based on computed properties and established chemical principles for similar structures.

PropertyValue / DescriptionSource
Molecular Formula C₈H₇Cl₂NO₂PubChem[1]
Molecular Weight 220.05 g/mol PubChem[1]
Appearance Assumed to be a solid crystalline powder.General knowledge
Predicted logP 2.7PubChem[1]
Predicted Water Solubility Low at neutral pH. Solubility is highly pH-dependent.Inferred from structure and logP
pKa Not experimentally determined, but expected to be in the acidic range (approx. 3-5) typical for carboxylic acids.Chemical principles

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: I'm trying to dissolve this compound in my aqueous buffer (e.g., PBS at pH 7.4), but it won't go into solution. Why is this happening?

A: This is the most common challenge and is expected due to the compound's chemical nature. The carboxylic acid group is protonated at acidic to neutral pH, rendering the molecule uncharged. In this state, the molecule's low polarity, driven by the dichlorinated and dimethylated pyridine ring, dominates, leading to very poor solubility in water.[2][3] To achieve significant aqueous solubility, you must ionize the carboxylic acid group.

Q2: What is the most reliable first step to solubilize this compound for an in vitro biological assay?

A: The primary and most effective strategy is pH adjustment .[4][5][] By raising the pH of the solution to be at least 1.5-2 units above the compound's pKa, you deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.

  • Causality: The conversion of the neutral carboxylic acid (-COOH) to its anionic salt form (-COO⁻Na⁺) introduces a charge, which dramatically increases the molecule's interaction with polar water molecules, thereby enhancing solubility.[2][7]

See Protocol 1 for a detailed, step-by-step methodology for preparing an alkaline aqueous stock solution.

Q3: Can I prepare a high-concentration stock solution in an organic solvent instead?

A: Yes, this is a standard and highly effective approach, especially for long-term storage. Dimethyl sulfoxide (DMSO) is the recommended solvent of choice due to its excellent solvating power for a wide range of organic molecules. Ethanol can also be used.[8][9]

  • Expertise & Experience: While the compound will readily dissolve in DMSO, the challenge often arises when diluting this stock into an aqueous medium for your experiment. This is a critical step that must be managed carefully to avoid precipitation.

See Protocol 2 for preparing a high-concentration organic stock solution.

Q4: My compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous cell culture medium. What went wrong and how can I fix it?

A: This phenomenon, known as "crashing out," occurs when the highly concentrated drug in the DMSO stock is rapidly diluted into an aqueous environment where its solubility is much lower. The DMSO concentration is no longer high enough to keep the compound dissolved.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Increase Co-solvent Percentage: Ensure your final assay medium contains a small percentage of the organic solvent (e.g., 0.1-0.5% DMSO). This can help maintain solubility.[][10] However, you must validate that this concentration of DMSO does not affect your experimental system (e.g., cell viability).

  • Use a Surfactant: For particularly stubborn compounds, adding a low concentration of a non-ionic surfactant like Tween® 80 or Polysorbate 80 (e.g., 0.01-0.1%) to the final aqueous medium can help form micelles that encapsulate the drug, keeping it in solution.[4][11]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in DMSO, then dilute that solution 1:100 into your final aqueous buffer while vortexing to ensure rapid mixing.

Q5: Is it safe to heat the solution to aid dissolution?

A: Gentle warming (e.g., to 37-40°C) can be used cautiously to increase the rate of dissolution, but it is generally not recommended as a primary method for poorly soluble compounds.

  • Trustworthiness: Heating does not increase the intrinsic equilibrium solubility at room temperature.[10] A solution prepared with heat may become supersaturated and precipitate upon cooling to the experimental temperature, leading to inconsistent and non-reproducible concentrations. Furthermore, prolonged heating can risk chemical degradation of the compound.

Q6: What are the primary safety precautions when handling this compound?

A: While a specific safety data sheet (SDS) for this exact molecule may not be readily available, related dichlorinated nicotinic acid compounds are classified as irritants.[12] Therefore, standard laboratory safety practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

  • Disposal: Dispose of the compound and its containers in accordance with local, state, and federal regulations.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

This protocol creates a sodium salt of the acid, which is highly water-soluble.

  • Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (M.W. = 220.05 g/mol ). For 10 mL of a 10 mM solution, you will need 2.20 mg.

  • Initial Suspension: Add the weighed powder to approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a 10 mL final volume). The compound will not dissolve and will form a suspension.

  • pH Adjustment: While stirring the suspension, add 1 M NaOH dropwise. Use a calibrated pH meter to monitor the pH. The solid will begin to dissolve as the pH increases.

  • Complete Dissolution: Continue adding NaOH until all the solid has dissolved and the pH is stable at ~8.0-8.5. This ensures the vast majority of the compound is in its deprotonated, soluble salt form.

  • Final Volume Adjustment: Once fully dissolved, add water to reach the final desired volume (e.g., 10 mL).

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm filter if required for your application. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Preparation of a 50 mM Stock Solution in DMSO
  • Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 50 mM solution, you will need 11.0 mg.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube or vial. Add the final desired volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Mixing: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming to 37°C can be applied briefly if needed, but the compound should be highly soluble in DMSO at room temperature.

  • Storage: Store the stock solution in small aliquots in desiccated conditions at -20°C to prevent moisture absorption by the DMSO.

Troubleshooting Workflow for Solubility Issues

This diagram outlines the decision-making process when you encounter solubility problems during your experiment.

G start Compound Fails to Dissolve in Aqueous Buffer check_ph Is pH adjustment a viable option for the assay? start->check_ph use_ph Prepare aqueous stock using pH adjustment (Protocol 1) check_ph->use_ph Yes use_dmso Prepare organic stock in DMSO (Protocol 2) check_ph->use_dmso No success Problem Solved use_ph->success check_precip Does it precipitate upon dilution into aqueous buffer? use_dmso->check_precip check_precip->success No troubleshoot Troubleshoot Dilution check_precip->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc add_cosolvent Add co-solvent (e.g., 0.5% DMSO) to final buffer (check tolerance) troubleshoot->add_cosolvent add_surfactant Add surfactant (e.g., Tween® 80) to final buffer troubleshoot->add_surfactant lower_conc->success add_cosolvent->success add_surfactant->success G cluster_0 Experimental Need cluster_1 Recommended Strategy invitro In Vitro / Cell-Based Assays (Low Concentration) ph_adjust pH Adjustment (Aqueous Stock) invitro->ph_adjust dmso_stock Organic Solvent Stock (e.g., DMSO) invitro->dmso_stock preclinical Preclinical / In Vivo Studies (High Concentration) advanced Advanced Formulations (Co-solvents, Lipids, Dispersions) preclinical->advanced dmso_stock->advanced If precipitation occurs

Caption: Selecting a solubilization strategy.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Institutes of Health (NIH). [Link]
  • Niacin. (n.d.). Solubility of Things. [Link]
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
  • Techniques to improve the solubility of poorly soluble drugs. (2013).
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (n.d.).
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. (n.d.).
  • This compound. (n.d.). PubChem. [Link]
  • Nicotinic acid. (n.d.). Wikipedia. [Link]
  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. (2024). ChemBK. [Link]
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1990). UNT Digital Library. [Link]
  • The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. (2023). National Institutes of Health (NIH). [Link]
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. (n.d.). Anbu Chem. [Link]
  • Effect of incubation buffer pH on the nicotinic acid uptake by Caco-2 cells. (n.d.).
  • Formulation strategies for poorly soluble drugs. (2024).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Recovery of nicotinic acid from dilute solutions. (1948).
  • 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE CAS#: 91591-63-8. (n.d.).
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Nicotinic Acid. (n.d.). PubChem. [Link]
  • Natural Deep Eutectic Solvents for PHB Recovery: Mechanistic Insights and Implications for Sustainable Downstream Processing. (2024). MDPI. [Link]
  • Do acids dissolve in organic solvents? If so, will the resulting solution have acidic properties?. (2021). Quora. [Link]
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of nicotinic acid (Niacin, Vitamin B3). The information herein is curated to address common challenges and optimize reaction conditions for various synthetic routes, ensuring both high yield and purity.

Introduction to Nicotinic Acid Synthesis

Nicotinic acid is a vital nutrient and a key building block in the pharmaceutical and food industries.[1][2] Its synthesis is a well-established area of organic chemistry, yet achieving optimal results requires careful control of reaction parameters. Industrially, nicotinic acid is primarily produced through the oxidation of 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine.[2][3] While chemical synthesis methods are prevalent due to their high yields, they often involve harsh conditions, corrosive reagents, and the generation of environmental pollutants.[4][5] Consequently, there is a growing interest in developing greener and more efficient synthetic protocols.[2][3]

This guide will focus on the common challenges encountered during the synthesis of nicotinic acid, with a particular emphasis on the oxidation of 3-picoline, a widely used and cost-effective starting material.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

Low Reaction Yield

Q1: My nicotinic acid synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Causality: Insufficient reaction time or temperature can lead to unreacted starting materials.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] This will help determine the optimal reaction time. If the reaction stalls, a moderate increase in temperature might be necessary.[6] However, be cautious as excessive heat can promote side reactions.

  • Suboptimal Catalyst Performance: The catalyst may be deactivated or used in an incorrect amount.

    • Causality: Catalysts, especially in heterogeneous reactions, can lose activity due to poisoning by impurities or thermal degradation. In the oxidation of 3-picoline, the choice and state of the catalyst are critical. For instance, in vapor-phase oxidation, the composition of the catalyst, such as Cr1−xAlxVO4, significantly influences activity.[7]

    • Solution: Ensure the catalyst is fresh and of high purity. Optimize the catalyst loading; too little may result in a slow reaction, while too much can sometimes lead to unwanted side reactions. For catalytic systems like Co(OAc)₂/NHPI/NaBr used in liquid-phase oxidation, the ratio of components is key to achieving high selectivity and conversion.[8]

  • Formation of Byproducts: The generation of unwanted side products is a major contributor to reduced yields.[6]

    • Causality: Over-oxidation of 3-picoline can lead to the formation of carbon dioxide and other degradation products.[9] Incomplete oxidation might yield pyridine-3-carbaldehyde.[7]

    • Solution: Fine-tuning the reaction conditions is essential. Adjusting the oxidant-to-substrate ratio, reaction temperature, and pressure can help minimize byproduct formation. For example, in the nitric acid oxidation of 3-picoline, controlling the temperature and the excess of HNO3 is crucial for maximizing the yield of nicotinic acid.[10]

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps.

    • Causality: Nicotinic acid is soluble in water, and repeated recrystallizations from aqueous solutions can lead to substantial losses.[11]

    • Solution: Optimize the purification protocol. For instance, after nitric acid oxidation, the crude nicotinic acid nitrate can be isolated and then purified.[11] Minimizing the volume of solvent used for recrystallization is also critical.[6] In some cases, adjusting the pH of the solution can facilitate the precipitation of nicotinic acid, improving recovery.

Byproduct Formation and Purity Issues

Q2: My final product is contaminated with byproducts. How can I improve the purity of my nicotinic acid?

A: Achieving high purity is as important as obtaining a high yield, especially for pharmaceutical applications.

  • Over-oxidation Products:

    • Problem: The primary byproduct in the oxidation of 3-picoline is often CO2, resulting from the complete oxidation of the starting material or the product itself.[9]

    • Solution: Careful control of the oxidant concentration and reaction temperature is paramount. In gas-phase oxidation, using a well-designed catalyst can enhance selectivity towards nicotinic acid.[12] For liquid-phase oxidations, using milder or more selective oxidizing agents can be beneficial.

  • Incomplete Oxidation Products:

    • Problem: The presence of pyridine-3-carbaldehyde indicates incomplete oxidation.

    • Solution: As with low yield, extending the reaction time or slightly increasing the temperature can drive the reaction to completion. Monitoring the disappearance of the aldehyde intermediate by TLC or HPLC is recommended.

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying crude nicotinic acid.[11]

      • Protocol: Dissolve the crude product in a minimal amount of hot water. If the solution is colored, treatment with activated charcoal can be effective. Allow the solution to cool slowly to form well-defined crystals, which can then be isolated by filtration.[11] It is important to use the appropriate amount of solvent to maximize yield.[11]

    • Acid-Base Extraction:

      • Protocol: Nicotinic acid can be separated from non-acidic impurities by dissolving the crude mixture in a suitable organic solvent and extracting with an aqueous base (e.g., NaOH solution). The aqueous layer, containing the sodium nicotinate salt, is then separated and acidified to precipitate the pure nicotinic acid.[13]

    • Sublimation: Nicotinic acid can be purified by sublimation at temperatures between 100 - 230 °C, which can effectively separate it from non-volatile impurities.[14]

Reaction Condition Optimization

Q3: How do temperature and pressure affect the synthesis of nicotinic acid from 3-picoline?

A: Temperature and pressure are critical parameters that significantly influence the rate, yield, and selectivity of the reaction.

  • Temperature:

    • Effect: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to decreased selectivity due to the promotion of side reactions like decarboxylation and complete oxidation.[8]

    • Optimization: The optimal temperature depends on the specific synthetic route. For the liquid-phase oxidation of 3-picoline with a Co(II)/NHPI/bromide catalyst system, an increase in temperature from 170 to 210 °C was found to increase both the conversion of 3-picoline and the selectivity to nicotinic acid.[8] In the direct oxidation with nitric acid, temperatures between 165 to 195 °C have been studied, with 180 °C showing good results.[10]

  • Pressure:

    • Effect: In gas-phase reactions and liquid-phase reactions involving gaseous reactants like oxygen, pressure plays a crucial role. Higher pressure increases the concentration of the gaseous reactant in the reaction medium, which can enhance the reaction rate.

    • Optimization: For the oxidation of 3-picoline with oxygen in acetic acid, pressures around 2.0-2.5 MPa have been shown to be effective.[3][8] The optimal pressure will depend on the specific catalyst system and reactor design.

Experimental Protocols

Protocol 1: Oxidation of Nicotine with Nitric Acid

This protocol is a classic method for the synthesis of nicotinic acid.[11]

Materials:

  • Nicotine (95% purity)

  • Concentrated Nitric Acid (sp. gr. 1.42)

  • Disodium Phosphate (Na₂HPO₄·12H₂O)

  • Distilled Water

Procedure:

  • In a 5-L round-bottomed flask under a fume hood, place 4 kg of concentrated nitric acid.

  • Carefully add 210 g of nicotine in 25-cc portions, shaking the flask after each addition to ensure a homogeneous solution and prevent localized heating.

  • Heat the flask on a steam bath until the liquid reaches 70°C.

  • Remove the flask from the heat; the reaction will proceed spontaneously, causing the liquid to boil.

  • After the initial boiling subsides (approximately 1 hour), return the flask to the steam bath for 10-12 hours.

  • Pour the contents into an evaporating dish and evaporate almost to dryness on the steam bath.

  • Transfer the resulting nicotinic acid nitrate to a beaker, add 400 cc of distilled water, and heat until a complete solution is formed.

  • Upon cooling, the nicotinic acid nitrate will crystallize. Filter the crystals.

  • Dissolve the crude nicotinic acid nitrate in 900 cc of boiling water and add 800 g of crystalline disodium phosphate with constant stirring.

  • Heat the mixture almost to boiling for five minutes, then allow it to cool, and finally chill in an ice bath.

  • Filter the nicotinic acid and wash with three 100-cc portions of cold water.

Protocol 2: Analysis of Nicotinic Acid by HPLC

This protocol provides a general guideline for the quantification of nicotinic acid in a sample.

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (glacial)

  • Nicotinic Acid Standard

  • IB-SIL CN column (or equivalent)

Procedure:

  • Sample Preparation: Deproteinize plasma samples with acetonitrile and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.[15] For reaction mixtures, dilute an aliquot with the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile:methanol:water:acetic acid (700:150:150:1, v/v/v/v).[15]

  • HPLC Conditions:

    • Column: IB-SIL CN column[15]

    • Detection: UV absorbance at 263 nm[15]

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: 10-20 µL

  • Quantification: Create a calibration curve using known concentrations of the nicotinic acid standard. The concentration of nicotinic acid in the sample can be determined by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Effect of Catalyst Composition on 3-Picoline Oxidation

Catalyst System3-Picoline Conversion (%)Nicotinic Acid Selectivity (%)Reference
Co(OAc)₂/NaBr338.6[8]
Co(OAc)₂/[bmim][Br]10039.2[8]
Co(OAc)₂/NHPI6414.7[8]
Co(OAc)₂/NHPI/NaBr8261.4[8]

Table 2: Influence of Temperature on 3-Picoline Oxidation with Co(II)/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] System

Temperature (°C)3-Picoline Conversion (%)Nicotinic Acid Selectivity (%)Reference
1706257.0[8]
190Not specifiedNot specified[8]
2109677.4[8]

Visualizations

Workflow for Troubleshooting Low Yield in Nicotinic Acid Synthesis

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Yes Complete Reaction Complete Check_Completion->Complete No Optimize_Time_Temp Extend Reaction Time or Moderately Increase Temperature Incomplete->Optimize_Time_Temp Check_Catalyst Evaluate Catalyst Performance Complete->Check_Catalyst Improved_Yield Improved Yield Optimize_Time_Temp->Improved_Yield Catalyst_Issue Catalyst Deactivated or Incorrect Loading Check_Catalyst->Catalyst_Issue Yes Catalyst_OK Catalyst OK Check_Catalyst->Catalyst_OK No Optimize_Catalyst Use Fresh Catalyst and Optimize Loading Catalyst_Issue->Optimize_Catalyst Analyze_Byproducts Analyze for Byproducts Catalyst_OK->Analyze_Byproducts Optimize_Catalyst->Improved_Yield Byproducts_Present Significant Byproducts Detected Analyze_Byproducts->Byproducts_Present Yes No_Byproducts Minimal Byproducts Analyze_Byproducts->No_Byproducts No Optimize_Conditions Fine-tune Reaction Conditions (Temp, Pressure, Ratios) Byproducts_Present->Optimize_Conditions Review_Purification Review Purification Protocol No_Byproducts->Review_Purification Optimize_Conditions->Improved_Yield High_Losses High Losses During Purification Review_Purification->High_Losses Yes Low_Losses Acceptable Losses Review_Purification->Low_Losses No Optimize_Purification Optimize Recrystallization or Extraction Procedures High_Losses->Optimize_Purification Low_Losses->Improved_Yield Optimize_Purification->Improved_Yield Nicotinic_Acid_Synthesis cluster_picoline From 3-Picoline cluster_nicotine From Nicotine cluster_cyanopyridine From 3-Cyanopyridine Picoline 3-Picoline Oxidation Oxidation Picoline->Oxidation Nicotinic_Acid Nicotinic Acid Oxidation->Nicotinic_Acid Nicotine Nicotine Oxidation_Nicotine Oxidation (e.g., HNO₃) Nicotine->Oxidation_Nicotine Oxidation_Nicotine->Nicotinic_Acid Cyanopyridine 3-Cyanopyridine Hydrolysis Hydrolysis Cyanopyridine->Hydrolysis Hydrolysis->Nicotinic_Acid

Caption: Common synthetic routes for the preparation of nicotinic acid.

References

  • Vapor-phase oxidation of 3-picoline to nicotinic acid over Cr 1− x Al x VO 4 catalysts. (2025).
  • Technical Support Center: Synthesis of Substituted Nicotinic Acids. (n.d.). Benchchem.
  • Lisicki, D., Nowak, K., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI.
  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
  • Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (2023). CoLab.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers.
  • Chemical determination of nicotinic acid and nicotinamide. (n.d.). SciSpace.
  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK.
  • Lisicki, D., Nowak, K., & Orlińska, B. (2022).
  • nicotinic acid. (n.d.). Organic Syntheses Procedure.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (n.d.).
  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (2025).
  • An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. (n.d.). Taylor & Francis Online.
  • A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA.
  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017).
  • Gas Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. (n.d.). Taylor & Francis Online.
  • Process for the preparation of nicotinic acid. (n.d.).
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). PMC.

Sources

Technical Support Center: 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-dichloro-4,6-dimethylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Drawing upon established principles of organic chemistry and data from analogous structures, this document outlines the expected stability profile, potential degradation pathways, and recommended analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Based on the general stability of chlorinated aromatic carboxylic acids, it is recommended to store this compound in a cool, dry, and dark place.[1][2][3] The container should be tightly sealed to prevent moisture absorption and potential degradation. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: Is this compound stable in common laboratory solvents?

Q3: What are the primary factors that can cause the degradation of this compound?

The primary factors that could induce degradation are exposure to high temperatures, UV light, and extreme pH conditions. Strong oxidizing agents should also be avoided as they are generally incompatible with such compounds.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

Potential Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Compound Integrity: Before starting an experiment, confirm the purity of your starting material using a suitable analytical method like HPLC-UV or LC-MS.

  • Control Environmental Factors:

    • Light: Protect your experiment from light by using amber vials or covering your glassware with aluminum foil.

    • Temperature: Avoid exposing the compound to high temperatures unless required by the experimental protocol. If heating is necessary, use the lowest effective temperature and shortest possible time.

    • pH: Maintain a neutral pH unless the reaction requires acidic or basic conditions. Be aware that extreme pH can promote degradation.

  • Solvent Choice: Use high-purity, dry solvents. Prepare solutions immediately before use.

Issue 2: Appearance of unknown peaks in chromatograms during analysis.

Potential Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use a mass spectrometer (MS) coupled with your chromatography system (LC-MS or GC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for identifying potential degradation products.

  • Perform Forced Degradation Studies: To confirm that the unknown peaks are indeed degradation products, conduct forced degradation studies as outlined in the experimental protocols section below. This will help in identifying the degradation products and understanding the degradation pathways.

  • Optimize Chromatographic Method: Ensure your analytical method is capable of separating the parent compound from all potential degradation products. This is a key aspect of a "stability-indicating method."

Predicted Stability Profile and Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated.

Hydrolytic Stability

The two chlorine atoms are attached to an aromatic pyridine ring. Aryl chlorides are generally resistant to hydrolysis under normal conditions due to the strength of the C-Cl bond.[4][5] Therefore, hydrolytic cleavage of the chlorine atoms is not expected to be a major degradation pathway under typical experimental conditions (neutral pH, moderate temperature).

Thermal Degradation

Aromatic carboxylic acids can undergo thermal decarboxylation at elevated temperatures. While this often requires temperatures above 300 °C, the presence of water or other acids can facilitate this reaction at lower temperatures (e.g., 80-180 °C).[6][7][8]

  • Predicted Degradation Product: Decarboxylation would lead to the formation of 2,5-dichloro-4,6-dimethylpyridine.

G parent This compound decarboxylated 2,5-Dichloro-4,6-dimethylpyridine parent->decarboxylated Δ (Heat) co2 CO2

Caption: Predicted thermal decarboxylation pathway.

Photodegradation

Pyridine and its derivatives are known to be susceptible to photochemical degradation upon exposure to UV light.[9][10] The degradation can proceed through complex reaction pathways, potentially involving ring cleavage.

  • Predicted Degradation Products: Photodegradation could lead to a variety of products, including hydroxylated derivatives (replacement of a chlorine atom with a hydroxyl group) or cleavage of the pyridine ring to form smaller aliphatic molecules. For instance, photolysis of pyridine can yield succinic acid.[10]

G parent This compound products Ring Cleavage Products (e.g., chlorinated dicarboxylic acids) parent->products hv (UV light)

Caption: Predicted photodegradation leading to ring cleavage.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[11][12][13][14]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or MeOH).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Heat the solutions at 60-80 °C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Cool the samples, neutralize with an appropriate amount of NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Keep the solutions at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an appropriate amount of HCl and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a vial and heat it in an oven at a temperature below its melting point (e.g., 105 °C) for 24 hours.

    • Dissolve the heated solid in a suitable solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a defined period.

    • Analyze the solution at various time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).

G cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis Sample Analysis (HPLC-UV/MS) Sample Analysis (HPLC-UV/MS) Acid Hydrolysis->Sample Analysis (HPLC-UV/MS) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Analysis (HPLC-UV/MS) Oxidation Oxidation Oxidation->Sample Analysis (HPLC-UV/MS) Thermal Degradation Thermal Degradation Thermal Degradation->Sample Analysis (HPLC-UV/MS) Photodegradation Photodegradation Photodegradation->Sample Analysis (HPLC-UV/MS) Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Photodegradation Solid Compound Solid Compound Solid Compound->Thermal Degradation

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector and preferably a mass spectrometer (LC-MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (example):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient Elution (example):

Time (min)% A% B
0955
20595
25595
26955
30955

Method Development and Validation:

  • Initial Method Development: Start with a broad gradient to elute the parent compound and any potential impurities or degradants.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector or a mass spectrometer to assess the purity of the parent peak in the stressed samples.

  • Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Summary

The following table provides a hypothetical summary of expected stability based on the chemical principles discussed. Actual results would need to be determined experimentally.

Stress ConditionExpected StabilityPotential Degradation Products
0.1 M HCl, 80 °C, 24hLikely StableMinor degradation possible
1 M NaOH, RT, 24hLikely StableMinor degradation possible
3% H₂O₂, RT, 24hModerate StabilityOxidized products
Heat (105 °C, solid), 24hPotentially Unstable2,5-dichloro-4,6-dimethylpyridine
UV Light ExposureUnstableRing-opened products, hydroxylated species

References

  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.).
  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides - chemguide: CIE A level chemistry support. (n.d.).
  • Pyrolysis Mechanisms of Aromatic Carboxylic Acids - OSTI.gov. (n.d.).
  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams.
  • EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids - Google Patents. (n.d.).
  • Fetzner, S. (1998). Degradation of halogenated aromatic compounds. Journal of Basic Microbiology, 38(5‐6), 331–350.
  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (2025, December 14). MDPI.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996, April 15). ACS Publications.
  • Sims, G. K., O'Loughlin, E. J., & Crawford, R. L. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
  • Biodegradation of pyridine under UV irradiation | Request PDF. (2025, August 9). ResearchGate.
  • Wang, B., Wang, S., Li, S., Wang, Y., & Wang, Q. (2014). UV photolysis for accelerating pyridine biodegradation.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). MDPI.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.).
  • Degradation of Haloaromatic Compounds - SciSpace. (n.d.).
  • DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. (n.d.).
  • Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds - Oxford Academic. (n.d.).
  • Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids - YouTube. (2025, May 1).
  • Rogers, J. E., & Environmental Research Laboratory (Athens, Ga.). (1990). Degradation Kinetics of Chlorinated Aromatic Compounds in Saturated Subsurface Environments. U.S.
  • Microbial Degradation of Pyridine and Its Derivatives - ResearchGate. (n.d.).
  • Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (n.d.).
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed. (n.d.).
  • 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. (n.d.).
  • The degradation of aromatic rings: the action of hypochlorite on phenols - ResearchGate. (n.d.).
  • Aromatic Structures Govern the Formation of Chlorinated Byproducts in Dichlorine Radical Reactions | Environmental Science & Technology - ACS Publications. (2024, October 9).
  • Analytical Separations - York University. (n.d.).
  • Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water - ResearchGate. (2025, August 6).
  • (PDF) Chromatographic Techniques for Organic Analytes - ResearchGate. (2025, August 6).
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • Chapter 12 - Analytical Sciences Digital Library. (n.d.).
  • 2-Chloropyridine - Wikipedia. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate. (n.d.).
  • 2-Chloropyridine - National Toxicology Program. (n.d.).
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. (n.d.).
  • (PDF) 2-Chloropyridine-3-carboxylic acid - ResearchGate. (n.d.).

Sources

Technical Support Center: A Guide to Troubleshooting HPLC Separation of Dichlorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of dichlorinated pyridines by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of these compounds. Dichlorinated pyridines, being polar, basic, and often existing as closely related isomers, present a unique set of chromatographic hurdles. This resource provides in-depth, experience-driven solutions to overcome these challenges, ensuring the development of robust and reliable analytical methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of dichlorinated pyridines. Each issue is followed by a systematic approach to diagnosis and resolution, grounded in chromatographic principles.

Q1: Why are my dichlorinated pyridine peaks exhibiting severe tailing in reversed-phase HPLC?

Peak tailing is a common issue when analyzing basic compounds like pyridines on traditional silica-based columns.[1][2] This asymmetry is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the stationary phase surface.[2]

Immediate Checks & Solutions:

  • Mobile Phase pH Adjustment: The ionization state of pyridines is pH-dependent, with a typical pKa between 5 and 6.[3][4] Operating at a low pH (e.g., pH 2.5-3.5) will protonate the pyridine nitrogen, leading to a consistent ionic state. However, this can still result in interactions with ionized silanols. A more effective approach is often to move to a mid-range pH (if the column allows) or a high pH (e.g., >8) where the pyridine is neutral.[3] At high pH, the silanol groups are also deprotonated and repulsive, minimizing secondary interactions.

    • Caution: Standard silica-based columns are not stable at high pH. Use a hybrid or polymer-based column designed for high pH applications.[3]

  • Use of Mobile Phase Additives:

    • Acidic Modifiers: Additives like formic acid or trifluoroacetic acid (TFA) are commonly used to improve peak shape. They act as ion-pairing agents and can mask the silanol activity.

    • Buffers: Employing a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM helps maintain a constant pH and can improve peak symmetry.[5]

  • Column Selection:

    • End-Capped Columns: Use a column with high-density end-capping to minimize the number of accessible silanol groups.

    • Inert Stationary Phases: Consider columns with more inert surfaces or alternative stationary phases like those with polar-embedded groups, which provide a "water-rich" layer near the silica surface, shielding the analytes from silanols.[2][3]

Experimental Protocol: Diagnosing and Mitigating Peak Tailing

  • Establish a Baseline: Analyze your dichlorinated pyridine standard on your current C18 column with a simple mobile phase (e.g., Acetonitrile/Water). Note the tailing factor.

  • Low pH Mobile Phase: Prepare a mobile phase of Acetonitrile/Water with 0.1% Formic Acid. Analyze the standard and observe the peak shape.

  • Buffered Mobile Phase: Prepare a mobile phase with a 20 mM ammonium formate buffer at pH 3.5. Analyze the standard and compare the peak shape to the previous runs.

  • Alternative Column: If tailing persists, switch to a column with a different stationary phase, such as a phenyl or polar-embedded phase, and repeat the analysis with the buffered mobile phase.[3]

Q2: I am struggling to separate dichlorinated pyridine isomers. How can I improve the resolution?

The separation of isomers is a challenge of selectivity. Dichlorinated pyridines can have very similar hydrophobicities, making their separation on standard C18 columns difficult. Improving resolution requires optimizing selectivity (α), efficiency (N), or retention (k').

Strategies for Improving Isomer Resolution:

  • Change Stationary Phase Chemistry: This is often the most impactful change for selectivity.

    • Phenyl Phases: These columns can provide alternative selectivity through π-π interactions with the aromatic pyridine ring.[6][7] The position of the chlorine atoms will influence the electron density of the ring, leading to differential interactions.

    • Pentafluorophenyl (PFP) Phases: PFP phases offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating halogenated aromatic compounds.[6]

    • Cyano Phases: Cyano columns can also provide different selectivity based on dipole-dipole interactions.[7]

  • Mobile Phase Optimization:

    • Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity. Methanol is a proton donor and can interact differently with the analytes and stationary phase compared to the aprotic acetonitrile.[8]

    • Temperature: Adjusting the column temperature can influence selectivity. Higher temperatures reduce mobile phase viscosity, improving efficiency, but can also change the thermodynamics of partitioning. A systematic study (e.g., 25°C, 35°C, 45°C) is recommended.

  • Consider Alternative Chromatographic Modes:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): Since dichlorinated pyridines are polar, HILIC can be an excellent alternative to reversed-phase.[9][10] In HILIC, a polar stationary phase is used with a high organic content mobile phase. Elution is based on the hydrophilicity of the analytes, often providing a completely different elution order and improved separation of polar isomers.[9]

    • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, offering multiple interaction mechanisms to enhance separation.[11]

Logical Workflow for Improving Resolution

Resolution_Workflow start Poor Isomer Resolution change_solvent Change Organic Modifier (ACN to MeOH or vice-versa) start->change_solvent change_temp Vary Column Temperature (e.g., 25-50°C) change_solvent->change_temp If no improvement optimized Resolution Achieved change_solvent->optimized Success change_column Switch Stationary Phase (e.g., Phenyl, PFP, Cyano) change_temp->change_column If no improvement change_temp->optimized Success switch_mode Consider Alternative Mode (HILIC or Mixed-Mode) change_column->switch_mode If still co-eluting change_column->optimized Success switch_mode->optimized Success

Caption: A logical workflow for systematically improving chromatographic resolution.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing a reversed-phase HPLC method for dichlorinated pyridines?

A: A good starting point would be a C18 column with a mobile phase of acetonitrile and water containing an acidic modifier.

Table 1: Recommended Starting Conditions for RP-HPLC of Dichlorinated Pyridines

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmA general-purpose column to establish initial retention.
Mobile Phase A 0.1% Formic Acid in WaterControls pH and improves peak shape.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient 10-90% B over 15 minutesA scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at ~260-270 nmPyridine and its derivatives typically have a UV maximum in this range.[13]

Q: When should I consider using HILIC for my dichlorinated pyridine separation?

A: HILIC is a powerful technique for polar compounds that are poorly retained in reversed-phase.[9][10] Consider switching to HILIC if you observe:

  • Very early elution: Your dichlorinated pyridine isomers elute at or near the void volume in a high aqueous reversed-phase mobile phase.

  • Poor isomer separation: Despite trying various reversed-phase columns and mobile phases, you cannot achieve baseline resolution of your isomers. HILIC operates on a different separation mechanism (partitioning into a water-enriched layer on the stationary phase surface) and can provide unique selectivity.[9][14]

  • Need for MS-compatibility: HILIC mobile phases are high in organic content, which is ideal for efficient desolvation and ionization in mass spectrometry.[10][15]

Table 2: Comparison of Reversed-Phase and HILIC for Dichlorinated Pyridines

FeatureReversed-Phase (RP)Hydrophilic Interaction (HILIC)
Stationary Phase Non-polar (e.g., C18, Phenyl)Polar (e.g., bare silica, diol, zwitterionic)[9][16]
Mobile Phase High aqueous to high organicHigh organic to high aqueous[9]
Retention Mechanism Primarily hydrophobic interactionsPartitioning, hydrogen bonding, electrostatic interactions[17]
Best Suited For Non-polar to moderately polar analytesPolar and hydrophilic analytes[14][15]
Common Issues Poor retention of polar compounds, peak tailing for basesSensitive to water content, longer equilibration times

HILIC Troubleshooting Workflow

HILIC_Troubleshooting start Implementing HILIC poor_retention Poor Retention start->poor_retention bad_peak_shape Poor Peak Shape start->bad_peak_shape retention_drift Retention Time Drift start->retention_drift sol_retention Increase water content in sample solvent Decrease water in mobile phase poor_retention->sol_retention sol_peak_shape Ensure sample solvent is similar to mobile phase (high organic) Optimize buffer concentration bad_peak_shape->sol_peak_shape sol_drift Ensure thorough column equilibration (>20 column volumes) Control temperature retention_drift->sol_drift

Caption: Troubleshooting common issues in HILIC separations.

Q: Can I separate chiral dichlorinated pyridines with my current setup?

A: The separation of enantiomers requires a chiral environment. This cannot be achieved with standard achiral HPLC columns and mobile phases. You will need to employ a specialized chiral separation technique.[18][19]

Options for Chiral Separation:

  • Chiral Stationary Phases (CSPs): This is the most common approach. CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based and macrocyclic antibiotic-based columns are common choices.[19][20] The selection of the appropriate CSP is largely empirical.[18]

  • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analytes. These complexes are then separated on a standard achiral column.

  • Diastereomeric Derivatization: The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[21]

References

  • Chypre, M., & Novakova, L. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC - NIH.
  • Shafaei, A., et al. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. ResearchGate.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • PolyLC. (n.d.). HILIC Columns for Polar Separations.
  • Jain, D., & Basniwal, P. K. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Zapata, M., et al. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher.
  • SIELC Technologies. (n.d.). Separation of 2,3-Dichloro-5-(trichloromethyl)pyridine on Newcrom R1 HPLC column.
  • LCGC International. (2023). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
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  • Al-Rimawi, F., et al. (2023). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PMC - PubMed Central.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Gritti, F., & Guiochon, G. (2009). Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography. PubMed.
  • Sharp, B. (2023). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Wang, I. H., & Lin, C. E. (2000). Optimization of separation and migration behavior of chloropyridines in micellar electrokinetic chromatography. PubMed.
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  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • Chromatography and Mass Spectrometry. (2023). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
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  • ResearchGate. (n.d.). Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used....
  • ResearchGate. (2023). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Jain, R., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed.
  • ResearchGate. (2023). Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector.
  • Agency for Toxic Substances and Disease Registry (US). (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine. NCBI Bookshelf.
  • ResearchGate. (n.d.). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography.
  • Thames Restek. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds.
  • Reichenbach, H. M., et al. (2022). Dichlorine–pyridine N-oxide halogen-bonded complexes. PMC - NIH.
  • SIELC Technologies. (n.d.). Pyridine.

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Technical Support Center: Scaling Up 2,5-Dichloro-4,6-dimethylnicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process scale-up of reactions involving 2,5-dichloro-4,6-dimethylnicotinic acid. This guide is designed for researchers, chemists, and process engineers in the pharmaceutical and agrochemical industries. Here, we address common challenges encountered when transitioning from laboratory-scale synthesis to pilot plant or full-scale manufacturing. Our goal is to provide you with the technical insights and troubleshooting strategies necessary to ensure a safe, efficient, and reproducible scale-up process.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions about the properties of this compound and general principles of reaction scale-up.

Q1: What are the primary applications and reactivity of this compound?

A1: this compound is a substituted pyridine carboxylic acid. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, and the carboxylic acid group can undergo typical reactions such as esterification and amidation. It serves as a key intermediate in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[1] It is also a building block for creating more complex molecules, including potent and selective modulators for pharmaceutical research.[2]

Q2: Why can't I just multiply the reagent quantities from my lab-scale experiment for a large-scale reaction?

A2: Direct multiplication is not feasible because physical processes like heat and mass transfer do not scale linearly with volume.[3] As the reactor volume increases, the surface area-to-volume ratio decreases significantly.[4][5] This means that removing heat from an exothermic reaction becomes much more difficult on a larger scale, potentially leading to a dangerous thermal runaway.[4][6] Similarly, achieving uniform mixing takes longer in a larger vessel, which can affect reaction selectivity and impurity profiles.[7][8]

Q3: What are the most critical parameters to monitor during the scale-up of a reaction involving this compound?

A3: The most critical parameters are:

  • Temperature: Due to the potential for exotherms, precise temperature control is paramount for safety and to minimize side-product formation.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in impurities.[7] Key mixing parameters to consider are power input per volume and impeller tip speed.[9]

  • Reagent Addition Rate: A controlled addition rate is crucial for managing heat generation and maintaining optimal reaction concentrations.

  • Impurity Profile: You must track the formation of any by-products, as their presence can affect downstream processes and the quality of the final product.[][11][12]

Part 2: Troubleshooting Guide - Common Scale-Up Issues

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems you may encounter during the scale-up process.

Category 1: Reaction Control & Safety

A4:

  • The Cause (Causality): This is a classic example of the reduced surface area-to-volume ratio at scale.[4] The heat generated by the reaction is proportional to the volume, but the ability to remove that heat is proportional to the surface area of the reactor. As the volume increases by a factor of 1000 (e.g., from 1 L to 1000 L), the heat transfer area only increases by a factor of 100.[4] This mismatch leads to heat accumulation.

  • The Solution (Protocol):

    • Reduce Addition Rate: Immediately slow down the addition of the limiting reagent. This directly reduces the rate of heat generation.

    • Increase Cooling: Ensure your reactor's cooling jacket is operating at maximum capacity and the coolant temperature is at its lowest set point.

    • Perform Calorimetry: Before attempting another scale-up, run a reaction calorimetry study. This will quantify the heat of reaction and allow you to model the thermal behavior in a larger reactor, ensuring your cooling capacity is sufficient.[13]

    • Consider Semi-Batch Operation: Instead of adding all reagents at once, a controlled feed (semi-batch) is a safer approach for exothermic reactions at scale.[14]

Category 2: Product Quality & Purity

Q5: The impurity profile of my scaled-up batch is significantly worse than my lab-scale results. Why is this and what can I do?

A5:

  • The Cause (Causality): This issue is often linked to inefficient mixing. In a large reactor, it takes much longer to achieve homogeneity.[8] This can create localized areas of high reactant concentration, leading to the formation of undesired side products. The rate-limiting step of your process may have changed upon scale-up.[8]

  • The Solution (Protocol):

    • Evaluate Mixing Parameters: Review the design of your reactor, including the impeller type, size, and agitation speed. The goal is to ensure you are in a turbulent flow regime, which is essential for effective mixing.[15]

    • Optimize Reagent Addition Point: The location of reagent addition matters. Adding a reactive reagent near the impeller can promote rapid dispersion. Avoid adding it near the reactor wall or on the surface where mixing is less efficient.

    • Analytical Monitoring: Use in-process analytical techniques (e.g., HPLC) to monitor the formation of impurities throughout the reaction. This data will help you understand when and why the impurities are forming. Impurity profiling is a critical component of ensuring the chemical integrity and consistency of active pharmaceutical ingredients (APIs).[][11] Regulatory bodies like the ICH provide guidelines on impurity thresholds that must be met.[16]

Q6: I am having trouble with the crystallization of the final product at a larger scale. The particle size is inconsistent. How can I control this?

A6:

  • The Cause (Causality): Crystallization is a complex process involving both nucleation and crystal growth, both of which are affected by the level of supersaturation.[17] Inconsistent cooling or mixing in a large vessel can lead to uncontrolled nucleation, resulting in a wide particle size distribution. This can negatively impact downstream processes like filtration and drying.[17][18]

  • The Solution (Protocol):

    • Controlled Cooling: Implement a programmed, linear cooling profile rather than simply "crash" cooling. This allows for more controlled crystal growth.

    • Seeding: Introduce a small quantity of pre-made, desired-form crystals (seed crystals) at the point of supersaturation. This encourages growth on existing crystals rather than spontaneous nucleation, leading to a more uniform particle size.

    • Anti-Solvent Addition: If using an anti-solvent crystallization method, ensure the anti-solvent is added slowly and with good agitation to maintain a consistent level of supersaturation throughout the vessel.[19]

    • Consider Continuous Crystallization: For better control over process parameters and improved product quality, continuous crystallization can be a modern alternative to batch processes.[19][20][21]

Part 3: Experimental Protocols & Data

Illustrative Scale-Up Protocol: Amidation of this compound

This protocol illustrates the considerations when scaling up a hypothetical amidation reaction.

Reaction: this compound + Amine -> 2,5-Dichloro-4,6-dimethyl-N-substituted-nicotinamide

ParameterLab Scale (1 L)Pilot Scale (100 L)Rationale for Change
Reactor Volume 1 L Jacketed Glass Reactor100 L Glass-Lined Steel ReactorMaterial change for robustness; volume scaled by 100x.
This compound 100 g (0.45 mol)10 kg (45.2 mol)Reagents scaled by 100x.
Solvent (Toluene) 500 mL50 LSolvent scaled to maintain concentration.
Amine 1.1 eq1.1 eqStoichiometry maintained.
Coupling Agent (e.g., SOCl₂) 1.2 eq1.2 eqStoichiometry maintained.
Agitation Speed 300 RPM150 RPMAgitator tip speed is a better scale-up parameter than RPM. Lower RPM in a larger vessel can provide similar mixing energy per unit volume.
SOCl₂ Addition Time 15 minutes4 hoursCRITICAL: Extended addition time to manage the exotherm and off-gassing (HCl, SO₂) safely in the larger vessel.
Reaction Temperature 60°C60°CTarget temperature remains the same, but control is more challenging.
Cooling Jacket Temp. 55°C30°CA larger temperature difference (ΔT) is needed to remove heat effectively from the larger volume.
Work-up Aqueous Quench (manual)Slow reverse addition into cooled aqueous baseReverse addition controls the quench exotherm.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common scale-up issues.

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Root Cause Analysis cluster_3 Corrective Actions Problem Scale-Up Issue Observed (e.g., Exotherm, Impurity) CheckSafety Is the process safe? (Temp, Pressure) Problem->CheckSafety Stop STOP PROCESS Implement Emergency Procedure CheckSafety->Stop No AnalyzeData Analyze In-Process Data (Temp Logs, Analytics) CheckSafety->AnalyzeData Yes IsThermal Thermal Issue? AnalyzeData->IsThermal IsMixing Mixing/Kinetics Issue? AnalyzeData->IsMixing ThermalSol Reduce Addition Rate Improve Cooling Perform Calorimetry IsThermal->ThermalSol Yes MixingSol Adjust Agitation Change Addition Point Re-evaluate Solvent IsMixing->MixingSol Yes CrystallizationSol Control Cooling Rate Implement Seeding Optimize Anti-solvent Addition IsMixing->CrystallizationSol If Crystallization Issue

Caption: A workflow for troubleshooting common chemical reaction scale-up issues.

References

  • Syrris.
  • Mettler Toledo.
  • Pharmaffiliates. The Importance of API Impurity Profiling in Drug Development. [Link]
  • Zhang, T., et al. (2018). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering. [Link]
  • PharmaInfo. Impurity Profiling: Theory and Practice. [Link]
  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. [Link]
  • COMSOL. Mixing Considerations in Chemical Reactor Scale-Up. [Link]
  • Cultivated Meat Shop. (2024). Mixing in Bioreactors: Scale-Up Best Practices. [Link]
  • AIChE. (2017). Evaluating Mixing Techniques for Scale-up Processes. [Link]
  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. [Link]
  • Lattner, J. R.
  • BPI. (2024). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing. [Link]
  • Diva-portal.org.
  • Parvaneh, K., et al. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Processes. [Link]
  • Wolfram Demonstrations Project.
  • APC.
  • ResearchGate. (2002). Theoretical and experimental study of the effects of scale-up on mixing time for a stirred-tank bioreactor. [Link]
  • Anbu Chem. Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. [Link]
  • NIH. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
  • MySkinRecipes. This compound. [Link]
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  • RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. [Link]
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  • RSC Publishing. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. [Link]
  • ChemBK. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. [Link]
  • ResearchGate. (2023). Green chemistry approach to the sustainable advancement to the synthesis of heterocyclic chemistry. [Link]
  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

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Technical Support Center: Catalyst Selection for Nicotinic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection and reaction optimization. Here, we address common challenges encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific issues you may encounter during the synthesis of nicotinic acid and its derivatives, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Reaction Yield

Q: My synthesis is resulting in a consistently low yield. What are the common causes, and how can I address them?

A: Low yields are a frequent challenge and can stem from several factors. A systematic approach to identify the root cause is crucial for improving your outcome.

Potential Causes & Recommended Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Extend the reaction time or consider a moderate increase in temperature.[1] It is critical to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions. For instance, in the oxidation of nicotine with hydrogen peroxide, increasing the temperature from 55°C to 70°C and reaction time to 8 hours has been shown to significantly improve the yield of nicotinic acid.[2] This is often due to the enhanced diffusivity of the oxidant at higher temperatures.[2]

  • Catalyst Deactivation or Poisoning: The catalyst may have lost its activity during the reaction.

    • Solution: In catalytic hydrogenations, such as the conversion of 3-cyanopyridine using Raney-nickel, the catalyst can be poisoned by strong acids.[1][3] Ensure you are using the correct acidic conditions as specified in your protocol and consider using fresh catalyst for each run. For gas-phase oxidations using vanadium-based catalysts, ensuring proper feed ratios of reactants and maintaining optimal temperature can prevent catalyst fouling and deactivation.[4][5]

  • Side Reactions: The formation of unwanted byproducts is a significant cause of reduced yields.

    • Solution: Strategies to minimize side reactions are detailed in Issue 2 below. This often involves adjusting reaction conditions or changing the catalyst to one with higher selectivity.

  • Purification Losses: Significant material loss can occur during work-up and purification steps like recrystallization.[1][6]

    • Solution: Optimize the solvent volumes and temperatures for recrystallization to avoid excessive loss of product in the mother liquor.[1][6] Following established protocols for recrystallization, which often specify precise solvent amounts, can significantly improve recovery.[6]

LowYieldTroubleshooting start Low Yield Observed check_completion Monitor Reaction Progress (TLC/HPLC) start->check_completion is_complete Is Reaction Complete? check_completion->is_complete adjust_conditions Adjust Conditions: - Increase Time - Increase Temperature is_complete->adjust_conditions No check_catalyst Evaluate Catalyst Activity is_complete->check_catalyst Yes adjust_conditions->check_completion is_active Is Catalyst Active? check_catalyst->is_active replace_catalyst Use Fresh or Regenerated Catalyst is_active->replace_catalyst No analyze_byproducts Analyze for Byproducts (GC/MS) is_active->analyze_byproducts Yes replace_catalyst->start optimize_selectivity Optimize for Selectivity (See Issue 2) analyze_byproducts->optimize_selectivity Byproducts Present review_purification Review Purification Protocol analyze_byproducts->review_purification No Major Byproducts end Yield Improved optimize_selectivity->end optimize_purification Optimize Recrystallization Solvents/Volumes review_purification->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Issue 2: Poor Selectivity & Byproduct Formation

Q: My reaction is producing significant byproducts. How can I improve selectivity towards the desired nicotinic acid derivative?

A: Poor selectivity is often a result of either over-reaction (over-oxidation or over-reduction) or competing reaction pathways. The choice of catalyst and reaction conditions is paramount to directing the reaction toward the desired product.

Common Scenarios & Solutions:

  • Over-oxidation: When oxidizing an alkylpyridine like 3-picoline, complete oxidation to CO₂ can occur, especially at high temperatures.

    • Causality: The catalyst and conditions are too harsh, failing to stop at the carboxylic acid stage. Gas-phase oxidation is particularly prone to this.[7]

    • Solution: Catalyst choice is critical. Vanadia-titania oxide catalysts have been developed specifically to improve selectivity in the gas-phase oxidation of 3-picoline.[8] Controlling the reaction temperature and the feed ratio of oxygen, water, and the substrate is essential.[5] For liquid-phase oxidations, using a milder oxidant like H₂O₂ with a selective catalyst, such as Cu-based zeolites, can provide a greener route with fewer byproducts under milder conditions.[9][10]

  • Over-reduction: When reducing a nicotinic acid derivative (e.g., an ester or acid chloride) to an aldehyde, over-reduction to the corresponding alcohol is a frequent issue.[1][3]

    • Causality: The reducing agent is too powerful and non-selective.

    • Solution: Use a milder or more sterically hindered reducing agent. The choice of reagent is critical for stopping the reaction at the aldehyde stage.[1][3] Maintaining low temperatures during the reaction can also help minimize over-reduction.[3]

  • Hydrolysis of Nitrile Intermediates: In syntheses starting from 3-cyanopyridine, unintended hydrolysis can form nicotinamide or fully hydrolyze to nicotinic acid at the wrong step.

    • Causality: This side reaction is prevalent in the presence of water under acidic or basic conditions.[1]

    • Solution: If the goal is to isolate an intermediate before full hydrolysis, conduct the reaction under anhydrous conditions using dry solvents and reagents.[1] Controlling the pH is also crucial; maintaining a neutral or near-neutral pH can minimize the rate of hydrolysis.[1]

Issue 3: Difficulty with Ring Functionalization

Q: I am finding it difficult to introduce substituents onto the pyridine ring. Why is this, and what catalytic strategies can I use?

A: The pyridine ring's electronic properties make it less reactive towards electrophilic substitution compared to benzene. Furthermore, the nitrogen atom can coordinate to and poison some metal catalysts. Modern cross-coupling methods provide a powerful solution.[11]

Recommended Catalytic Strategies:

  • Palladium-Catalyzed Cross-Coupling: These methods are indispensable for forming C-C or C-N bonds on a pre-existing nicotinic acid framework.[11]

    • Suzuki-Miyaura Coupling: Ideal for introducing aryl or heteroaryl groups. It involves coupling a halogenated nicotinic acid derivative (e.g., 5-bromonicotinic acid) with a boronic acid in the presence of a palladium catalyst and a base. This method offers excellent functional group tolerance and typically uses mild conditions.[11]

    • Buchwald-Hartwig Amination: Used for forming C-N bonds to introduce primary or secondary amine functionalities. This reaction is also palladium-catalyzed and has a broad substrate scope.[11]

    • Key Consideration: The pyridine nitrogen can inhibit the palladium catalyst. Therefore, the choice of ligand is critical to stabilize the catalyst and promote efficient turnover.

SynthesisChoice start Target: Substituted Nicotinic Acid decision Synthetic Approach? start->decision denovo De Novo Synthesis (Build the Ring) decision->denovo Complex Core Needed functionalization Core Functionalization (Modify Existing Ring) decision->functionalization Simple Precursor Available bohlmann Bohlmann-Rahtz Synthesis (For 2,3,6-Trisubstituted) denovo->bohlmann oxidation Oxidation of Alkylpyridines (For Parent/Simple Derivatives) functionalization->oxidation cross_coupling Pd-Catalyzed Cross-Coupling (For Aryl/Amino Groups) functionalization->cross_coupling

Caption: Decision tree for selecting a primary synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a traditional chemical catalyst and a biocatalyst (enzyme) for my synthesis?

A1: The choice depends on your priorities, including scale, desired selectivity, and environmental considerations.

  • Chemical Catalysis (e.g., V₂O₅, Pd-complexes):

    • Pros: Well-established for large-scale industrial production, high throughput, and suitable for a wide range of transformations including oxidation, reduction, and cross-coupling.[7][8][11]

    • Cons: Often require harsh conditions (high temperature/pressure), can generate toxic byproducts and significant waste, and may have lower selectivity, leading to purification challenges.[7][12][13][14]

  • Biocatalysis (e.g., Nitrilases, Amidases):

    • Pros: Operates under mild, aqueous conditions (ambient temperature and pressure), exhibits extremely high chemo-, regio-, and stereoselectivity, and is environmentally friendly ("green chemistry").[12][13]

    • Cons: Enzymes can have lower stability and may be inhibited by high substrate concentrations, which can be mitigated by techniques like fed-batch reactions or enzyme immobilization.[12][13] The substrate scope may be narrower than for chemical catalysts.

Q2: What are the most critical parameters to optimize for a gas-phase catalytic oxidation of 3-picoline?

A2: For this industrially significant reaction, several parameters must be carefully controlled to maximize yield and selectivity while ensuring catalyst longevity.

  • Catalyst Composition: Vanadium oxide (V₂O₅) is a key component, often supported on titanium dioxide (TiO₂). The crystal structure of the TiO₂ and the addition of promoters (like chromium or molybdenum) significantly impact performance.[4][5][8]

  • Temperature: There is an optimal temperature window. Too low, and the conversion rate is poor. Too high, and over-oxidation to CO₂ becomes the dominant reaction, drastically reducing selectivity.[7][9] For example, with a Cu-based zeolite catalyst in liquid phase, the optimal temperature was found to be 70°C, with yield decreasing at higher temperatures due to H₂O₂ decomposition.[9]

  • Feed Composition (Molar Ratios): The molar ratio of 3-picoline:oxygen:water (steam) is critical. Water is added to help desorb the nicotinic acid product from the catalyst surface, preventing it from degrading, and to control the reaction temperature.[4][5]

  • Contact Time (Space Velocity): This determines how long the reactants are in contact with the catalyst. A shorter contact time may lead to incomplete conversion, while a longer time can increase the risk of over-oxidation.

Q3: Can you provide a summary of different catalytic systems for nicotinic acid synthesis?

A3: Certainly. The table below summarizes various catalytic systems for key transformations in nicotinic acid synthesis.

TransformationStarting MaterialCatalyst SystemOxidant/ReagentTemp. (°C)Yield/SelectivityReference
Liquid-Phase Oxidation 3-Methylpyridine10%Cu/13X Zeolite30% H₂O₂7057.7% Yield[9][10]
Liquid-Phase Oxidation 3-MethylpyridineCo(OAc)₂ / Mn(OAc)₂ / NaBrAir / O₂80-21097-99% Selectivity[7]
Gas-Phase Oxidation 3-Methylpyridine (β-Picoline)V₂O₅-TiO₂Air / O₂250-350>85% Yield[5][8]
Ammoxidation 3-PicolineMo catalyst on silica gelNH₃, Air38095% Yield (of 3-cyanopyridine)[1]
Hydrogenation 3-CyanopyridineRaney-nickelH₂ (1 bar)Ambient~93% Yield (of nicotinaldehyde)[1][3]
Enzymatic Hydrolysis 3-CyanopyridineRhodococcus rhodochrous J1 (Nitrilase)WaterMild100% Yield[12][13]
Esterification Nicotinic Acid20% MoO₃/SiO₂MethanolRefluxHigh Yield[15]

Experimental Protocols

Protocol 1: Synthesis of Nicotinic Acid via Oxidation of Nicotine with Nitric Acid

This protocol is a classic method for the laboratory-scale synthesis of nicotinic acid. Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic oxides of nitrogen.

  • Reaction Setup: In a 5-liter round-bottom flask, carefully place 4 kg of concentrated nitric acid (sp. gr. 1.42).[1]

  • Addition of Nicotine: Slowly and carefully add 210 g of nicotine in small portions (approx. 25 cc). Swirl the flask after each addition to ensure proper mixing and to prevent localized heating.[1]

  • Heating: Place the flask on a steam bath and heat until the liquid temperature reaches 70°C.[1] Remove the flask from the heat source. The reaction will proceed exothermically, causing the liquid to boil.

  • Reaction Completion: After the initial vigorous boiling subsides (approx. 1 hour), return the flask to the steam bath and continue heating for 10-12 hours.[1]

  • Work-up & Purification:

    • Pour the reaction mixture into a large evaporating dish and evaporate on the steam bath until almost dry to yield crude nicotinic acid nitrate.[1]

    • Add 400 cc of distilled water to the crude product and heat until a complete solution is formed.[1]

    • Upon cooling, the nicotinic acid nitrate will crystallize. Filter the crystals.[1]

    • For further purification and conversion to the free acid, the nitrate salt can be dissolved in boiling water and treated with a base like disodium phosphate, followed by recrystallization from water to yield pure nicotinic acid.[6]

Protocol 2: Catalytic Hydrogenation of 3-Cyanopyridine to Nicotinaldehyde

This protocol describes the selective reduction of a nitrile to an aldehyde using a heterogeneous catalyst.

  • Reaction Setup: In a stirring autoclave or a suitable hydrogenation vessel, combine 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.[1][3]

  • Catalyst Addition: Carefully add 14.6 g of moist Raney-nickel (approx. 60% Ni content) suspended in 50 g of water to the mixture.[1][3]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to a constant pressure of 1 bar.[1][3]

  • Reaction Monitoring: Maintain vigorous stirring. The reaction is typically complete within 3 to 6 hours. Monitor the uptake of hydrogen to determine the reaction endpoint.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture to remove the Raney-nickel catalyst. The resulting aqueous solution of nicotinaldehyde can be used directly for subsequent synthesis steps.[1][3]

References

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology. [Link]
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022).
  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (2018).
  • Synthesis of Vitamin B3 through a Heterogeneous Photocatalytic Approach Using Metal-Free Carbon Nitride-Based C
  • Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). *The yields refer to the isolated product. (n.d.).
  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H₂O₂ by Cu-based zeolite. (2024). Journal of Fuel Chemistry and Technology. [Link]
  • Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H₂O₂ by Cu-based zeolite. (2024). Journal of Fuel Chemistry and Technology. [Link]
  • (PDF) ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. (2012).
  • Process for the preparation of nicotinic acid. (2000).
  • Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO₃/SiO₂ Bifunctional Catalyst. (2008). Oriental Journal of Chemistry. [Link]
  • Nicotinic acid. (n.d.). Organic Syntheses Procedure. [Link]
  • A Catalytic Green Process for the Production of Niacin. (2000). CHIMIA. [Link]
  • Process for preparing nicotinic acid and catalyst used in the method. (2005).

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Technical Support Center: Characterization of Halogenated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of halogenated nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these important compounds. Halogenated nicotinic acids and their derivatives are crucial in pharmaceutical and agrochemical development, but their unique physicochemical properties present significant analytical challenges.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are halogenated nicotinic acids difficult to separate by reversed-phase HPLC?

A1: Halogenated nicotinic acids are often highly polar and can exist in an ionized state depending on the mobile phase pH.[1][2] This high polarity leads to poor retention on traditional non-polar stationary phases like C18, resulting in elution near the solvent front and co-elution with other polar sample components. Additionally, the presence of a nitrogen atom in the pyridine ring can lead to undesirable interactions with residual silanol groups on the silica-based column packing, causing peak tailing.[3]

Q2: What is the most common issue when analyzing halogenated compounds by mass spectrometry?

A2: A primary challenge is the characteristic isotopic pattern of halogens, particularly chlorine and bromine.[4] Chlorine has two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, while bromine has two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.[4] This results in a distinctive M+2 peak in the mass spectrum, which can complicate spectral interpretation if not properly understood. For compounds with multiple halogen atoms, the isotopic distribution becomes even more complex.[4]

Q3: How does the halogen atom affect the ¹⁹F NMR spectrum of a fluorinated nicotinic acid?

A3: The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, and its chemical shift is very responsive to the local electronic environment.[5][6] The position of the fluorine atom on the nicotinic acid ring and the presence of other substituents will significantly influence the ¹⁹F chemical shift.[7] Furthermore, spin-spin coupling between ¹⁹F and nearby ¹H or other ¹⁹F nuclei can lead to complex splitting patterns that provide valuable structural information but can also be challenging to interpret.[6]

Q4: Are there any specific stability concerns for halogenated nicotinic acids in solution?

A4: Yes, the stability of halogenated nicotinic acids in solution can be a concern, particularly with regard to hydrolysis of ester derivatives or degradation under certain pH and temperature conditions.[8][9][10] For instance, methylnicotinate, a related compound, has been shown to degrade to nicotinic acid over time in aqueous solutions.[8][11] It is crucial to assess the stability of your specific analyte under your experimental conditions to ensure accurate quantification.[12][13]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC/UPLC)
ProblemProbable Cause(s)Recommended Solution(s)
Poor retention / Peak elutes at void volume Analyte is too polar for the stationary phase. Mobile phase is too "strong" (high organic content).- Use a more polar stationary phase such as one with an embedded polar group or a phenyl-hexyl phase.[3] - Consider Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds.[1][2] - Decrease the organic content of the mobile phase. - For ionizable compounds, adjust the mobile phase pH to suppress ionization and increase retention.[14]
Peak tailing or broad peaks Secondary interactions with residual silanols on the column. Column overload. Inappropriate sample solvent.- Use a column with high-purity silica and effective end-capping. - Add a competing base like triethylamine (TEA) to the mobile phase to mask silanol groups.[3] - Lower the sample concentration.[15] - Dissolve the sample in the initial mobile phase.[15][16]
Poor resolution between isomers Insufficient selectivity of the stationary phase. Mobile phase composition is not optimal.- Screen different column selectivities (e.g., C18, Phenyl, PFP).[3][17] - Optimize the mobile phase by trying different organic modifiers (e.g., acetonitrile vs. methanol) and adjusting the pH.[14] - Adjusting the column temperature can sometimes improve resolution.[3]
Irreproducible retention times Column not equilibrated. Mobile phase composition changing. Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before injection.[18] - Use a buffered mobile phase to maintain a constant pH.[17] - Use a column oven to maintain a stable temperature.[19]
Mass Spectrometry (MS)
ProblemProbable Cause(s)Recommended Solution(s)
Complex or unexpected fragmentation patterns Presence of halogen isotopes (Cl, Br).[4] Multiple fragmentation pathways.- Carefully analyze the isotopic pattern of the molecular ion and fragment ions to confirm the presence and number of halogen atoms.[4] - Perform MS/MS experiments to elucidate fragmentation pathways. - Compare the observed fragmentation with known patterns for similar halogenated compounds.[20][21][22]
Low ionization efficiency Inappropriate ionization source. Matrix effects in the sample.- Test different ionization techniques (e.g., ESI, APCI) in both positive and negative ion modes. - Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). - Improve sample cleanup to remove interfering matrix components.[12][23][24]
Adduct formation (e.g., [M+Na]⁺, [M+K]⁺) Presence of salts in the mobile phase or sample.- Use high-purity solvents and reagents. - Add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase to promote protonation or deprotonation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
ProblemProbable Cause(s)Recommended Solution(s)
Broad or poorly resolved signals Sample aggregation. Paramagnetic impurities. Chemical exchange.- Decrease the sample concentration. - Use a different solvent. - Filter the sample to remove any particulate matter. - Acquire the spectrum at a different temperature.
Complex coupling patterns in ¹⁹F NMR Long-range ¹⁹F-¹⁹F or ¹⁹F-¹H coupling.[6]- Use 2D NMR techniques (e.g., COSY, HSQC) to help assign couplings. - Perform decoupling experiments (e.g., ¹H-decoupled ¹⁹F NMR).
Difficulty in assigning chemical shifts Lack of appropriate reference standards. Solvent effects.- Use an internal standard with a known chemical shift. For ¹⁹F NMR, a fluorinated compound chemically similar to the analyte is often used as a reference.[5] - Be aware that ¹⁹F chemical shifts can be sensitive to solvent, concentration, and temperature.[5][25]

Experimental Protocols

Protocol 1: General HPLC-UV Method Development for Halogenated Nicotinic Acids
  • Column Selection: Start with a robust, well-end-capped C18 column (e.g., 100 x 2.1 mm, 2.7 µm). If retention is poor, consider a phenyl-hexyl or an embedded polar group phase.[17]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Ensure all mobile phase components are HPLC grade and properly degassed.[19]

  • Initial Gradient:

    • Flow rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) at a concentration of approximately 1 mg/mL.[15] Filter the sample through a 0.22 µm filter before injection.[15]

  • Injection and Detection: Inject 5 µL. Monitor at a wavelength where the analyte has maximum absorbance (e.g., determined by a UV scan).

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, mobile phase pH (by using a different buffer if necessary), and organic modifier to achieve optimal separation.[14]

Protocol 2: Sample Preparation for LC-MS/MS Analysis in Biological Matrices

This protocol describes a protein precipitation method, which is a common and straightforward approach for sample cleanup.[1][26]

  • Reagents and Materials:

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended (e.g., deuterated).[26]

    • Precipitating Solvent: Acetonitrile, cold (4 °C).

    • Biological Matrix: e.g., plasma, urine.

  • Procedure:

    • Aliquot 100 µL of the biological matrix sample into a microcentrifuge tube.

    • Add a small volume (e.g., 10 µL) of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[26]

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[12][26]

Visualizations

General Analytical Workflow

Analytical Workflow for Halogenated Nicotinic Acids cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution & Filtration Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction HPLC HPLC/UPLC Separation Extraction->HPLC NMR NMR Spectroscopy Extraction->NMR MS Mass Spectrometry HPLC->MS Data Data Acquisition MS->Data NMR->Data Characterization Structural Characterization Data->Characterization Quantification Quantification Data->Quantification

Caption: A generalized workflow for the characterization of halogenated nicotinic acids.

Troubleshooting Logic for HPLC Peak Tailing

HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed Check_Concentration Is sample concentration too high? Start->Check_Concentration Check_Solvent Is sample solvent stronger than mobile phase? Check_Concentration->Check_Solvent No Dilute Dilute Sample Check_Concentration->Dilute Yes Check_Silanol Suspect silanol interactions? Check_Solvent->Check_Silanol No Change_Solvent Dissolve in Mobile Phase Check_Solvent->Change_Solvent Yes Use_Endcapped_Column Use high-purity, end-capped column Check_Silanol->Use_Endcapped_Column Yes Add_Modifier Add competing base (e.g., TEA) to mobile phase Use_Endcapped_Column->Add_Modifier

Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.

References

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Scribd. Halogen Fragmentation in Mass Spectrometry.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • BioPharma Services. BA Method Development: Polar Compounds.
  • ResearchGate. (2020). ¹⁹F NMR spectra of 2‐fluoro‐4‐(trifluoromethyl)‐nicotinic acid (9)....
  • PubMed. (2020). Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples.
  • ResearchGate. (2025). Oxidation of halogenated nicotinic acids.
  • Unknown. TROUBLESHOOTING GUIDE.
  • Unknown. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • ResearchGate. (2020). Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples.
  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • PubMed. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
  • ResearchGate. Synthesis of the precursors and reference standards of the nicotinic acid series. Reagents and conditions.
  • VŠCHT Praha. Successful HPLC Operation - Troubleshooting Guide.
  • PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
  • Unknown. Fluorine NMR.
  • Polish Journal of Environmental Studies. (2002). Some Remarks on Gas Chromatographic Challenges in the Context of Green Analytical Chemistry.
  • Bevital AS. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Unknown. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • BMC Research Notes. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • PubMed. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • PubMed. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS.
  • University of Southampton. Multinuclear and Fluorine NMR Spectroscopy.
  • PubMed. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.
  • IJSDR. Troubleshooting in HPLC: A Review.
  • MZ-Analysentechnik. Nicotinic acid, analytical standard.
  • ResearchGate. (2021). Pyridine and GC Capillary Column, is it safe?.
  • PubMed. (2000). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Slideshare. Nmr spectroscopy of fluorine 19.
  • PubMed. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
  • ResearchGate. (2025). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
  • PubMed. (2003). Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid.
  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.

Sources

Technical Support Center: Enhancing Reaction Selectivity with 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Dichloro-4,6-dimethylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of achieving high selectivity in your reactions. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure your success.

Introduction to the Challenge: Regioselectivity in a Highly Substituted Pyridine

This compound presents a unique synthetic puzzle. The pyridine core is adorned with two chloro substituents at the C2 and C5 positions, two methyl groups at C4 and C6, and a carboxylic acid at C3. This intricate arrangement of electron-withdrawing and -donating groups, coupled with steric hindrance, makes controlling the regioselectivity of reactions a significant challenge. The key to unlocking the potential of this molecule lies in understanding the subtle interplay of these factors and strategically choosing reaction conditions to favor the desired outcome.

This guide will focus primarily on two of the most powerful and widely used methods for the functionalization of aryl halides: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will explore how to selectively target either the C2 or C5 position, a critical aspect in the synthesis of novel pharmaceutical candidates.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of cross-coupling reactions with this compound?

A1: The regioselectivity is a result of a complex interplay between electronic effects, steric hindrance, and the nature of the catalyst system.

  • Electronic Effects: The pyridine nitrogen atom significantly influences the electron distribution in the ring, making the C2 and C6 positions more electron-deficient and generally more susceptible to oxidative addition by a palladium catalyst. However, the electron-donating methyl groups at C4 and C6 and the electron-withdrawing carboxylic acid at C3 modulate this effect.

  • Steric Hindrance: The methyl group at C6 provides significant steric bulk around the C5-chloro position, which can hinder the approach of a bulky catalyst. Conversely, the C2-chloro position is flanked by the nitrogen atom and the C3-carboxylic acid.

  • Catalyst System (Ligand and Precursor): This is often the most critical factor you can control. The choice of phosphine ligand, in particular, can dramatically influence which chloro-position the palladium catalyst preferentially adds to. Bulky, electron-rich ligands can often override inherent electronic preferences.[4]

Q2: Which chloro-position (C2 or C5) is generally more reactive in palladium-catalyzed cross-coupling reactions?

A2: In many dichloropyridine systems, the chlorine atom at the C2 position is more reactive towards palladium-catalyzed cross-coupling due to the electronic influence of the adjacent nitrogen atom.[4] This is the conventional site of reactivity. However, achieving selectivity for the C5 position is possible and often desirable for accessing unique chemical space. This "unconventional" selectivity typically requires careful selection of ligands and reaction conditions.

Q3: Can the carboxylic acid group interfere with the reaction?

A3: Yes, the carboxylic acid can potentially interfere in several ways. It can coordinate to the palladium catalyst, altering its reactivity and selectivity. The acidic proton can also react with basic reagents in the reaction mixture. In some cases, it may be advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cross-coupling reaction to mitigate these effects. However, successful couplings on the free acid are also possible and offer the benefit of a shorter synthetic route.

Q4: Are there alternatives to palladium catalysis for selective functionalization?

A4: While palladium catalysis is the most common and versatile method, other transition metals like nickel and copper can also be used for cross-coupling reactions. Nucleophilic aromatic substitution (SNAr) is another important strategy, particularly for introducing nucleophiles at positions activated by electron-withdrawing groups. The reactivity in SNAr reactions is governed by different principles than cross-coupling, often favoring positions ortho and para to electron-withdrawing groups.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Poor or No Conversion to the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst 1. Ensure your palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. 2. Prepare the active catalyst in situ by pre-stirring the palladium precursor and ligand in the solvent for a few minutes before adding the other reagents. 3. Consider using a pre-formed palladium catalyst complex.The active Pd(0) species is susceptible to oxidation. Proper handling and activation are crucial for maintaining catalytic activity.
Inappropriate Solvent 1. Ensure the solvent is anhydrous and deoxygenated. 2. Screen different solvents. For Suzuki-Miyaura, ethereal solvents like 1,4-dioxane or THF are common. For Buchwald-Hartwig, toluene or dioxane are often used.Water and oxygen can deactivate the catalyst. The solvent also influences the solubility of reagents and the stability of catalytic intermediates.
Incorrect Base 1. The choice of base is critical and reaction-dependent. For Suzuki-Miyaura, inorganic bases like K₃PO₄ or K₂CO₃ are common. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. 2. Ensure the base is freshly opened or properly stored to avoid hydration.The base plays a role in both the transmetalation step (Suzuki-Miyaura) and the deprotonation of the amine (Buchwald-Hartwig). Its strength and solubility are key parameters.
Low Reaction Temperature 1. Incrementally increase the reaction temperature. Many cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate. 2. Consider using microwave irradiation to accelerate the reaction.Higher temperatures provide the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.
Problem 2: Low Regioselectivity (Mixture of C2 and C5 Substituted Products)
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Ligand 1. For C2 selectivity (conventional): Start with less bulky phosphine ligands like PPh₃ or bidentate ligands like dppf. 2. For C5 selectivity (unconventional): Screen bulky, electron-rich monophosphine ligands such as SPhos, XPhos, or BrettPhos. N-heterocyclic carbenes (NHCs) can also promote unconventional selectivity.[4]The steric and electronic properties of the ligand are paramount in controlling which C-Cl bond the palladium complex interacts with. Bulky ligands can favor addition to the less sterically hindered position, which may be C2 in this case, but can also lead to unconventional selectivity by altering the geometry of the palladium center.
Incorrect Catalyst Precursor 1. Try different palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(PPh₃)₄.The nature of the precursor can influence the formation of the active Pd(0) species and its subsequent reactivity.
Reaction Conditions Favoring Both Pathways 1. Lower the reaction temperature. Sometimes, a lower temperature can enhance the kinetic selectivity for one position over the other. 2. Vary the solvent and base combination, as this can also influence the relative rates of reaction at the two positions.The energy difference between the transition states for oxidative addition at C2 and C5 can be small. Modifying the reaction conditions can sometimes amplify this difference, leading to higher selectivity.
Problem 3: Formation of Side Products
Potential Cause Troubleshooting Steps Scientific Rationale
Homocoupling of Boronic Acid (Suzuki-Miyaura) 1. Ensure the reaction is run under a strictly inert atmosphere. 2. Decrease the reaction temperature or shorten the reaction time. 3. Use a slight excess of the boronic acid (1.1-1.2 equivalents).Homocoupling is often promoted by the presence of oxygen and can compete with the desired cross-coupling reaction.
Hydrodehalogenation (Loss of Chlorine) 1. Ensure the absence of water and other protic sources in the reaction mixture. 2. Use a non-protic solvent and a base that does not contain water of hydration.Protic impurities can lead to the protonolysis of key organopalladium intermediates, resulting in the replacement of a chlorine atom with hydrogen.
Decarboxylation 1. Run the reaction at a lower temperature if possible. 2. Protect the carboxylic acid as an ester if decarboxylation is a persistent issue at the required reaction temperature.While less common, highly forcing conditions can sometimes lead to the loss of the carboxylic acid group.

Experimental Protocols

The following are generalized protocols that can serve as a starting point for your optimization studies.

Protocol 1: Selective Suzuki-Miyaura Coupling

This protocol provides a general framework. The key to selectivity will be the choice of ligand as discussed in the troubleshooting section.

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

    • Phosphine ligand (4-6 mol%)

    • Base (e.g., K₃PO₄, 2.0 equiv)

    • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane/water mixture)

    • Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

    • In a separate vial, dissolve the palladium precursor and the phosphine ligand in a small amount of the solvent to pre-form the catalyst.

    • Add the bulk of the solvent to the Schlenk flask, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination

As with the Suzuki-Miyaura coupling, ligand choice is critical for controlling regioselectivity.

  • Reagents and Equipment:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (4-6 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

    • Schlenk flask or sealed tube, magnetic stirrer, heating mantle.

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube.

    • Add the solvent and stir for 10-15 minutes to form the active catalyst.

    • In a separate flask, add this compound and the base.

    • Add the catalyst solution to the flask containing the substrate and base.

    • Add the amine via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are central to the selective functionalization of this compound.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar-B(OR)₂ Base Pd(II)_Aryl_Complex R-Pd(II)-Ar(L_n) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R-Ar Reductive_Elimination->Product

Caption: Suzuki-Miyaura Catalytic Cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R₂NH Amine_Complex [Ar-Pd(II)-X(L_n)(R₂NH)] Amine_Coordination->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Amido_Complex Ar-Pd(II)-NR₂(L_n) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-NR₂ Reductive_Elimination->Product

Caption: Buchwald-Hartwig Amination Cycle.

References

  • Norman, J. P., Larson, N. G., Entz, E., & Neufeldt, S. R. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(22), e202202699. [Link]
  • Reddy, C. R., & Reddy, A. S. (2015). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 127(1), 131-138. [Link]
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  • Boga, S. B., & Tenney, K. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(51), 13694-13698. [Link]

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Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,5-Dichloro-4,6-dimethylnicotinic acid. This molecule is a critical intermediate in the development of novel agrochemicals and pharmaceuticals.[1] Achieving high purity is paramount for downstream applications, making the identification and mitigation of synthesis byproducts a key challenge for process chemists and researchers.

This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis and analysis. It combines a problem-oriented troubleshooting section with a foundational FAQ section to offer a comprehensive resource for scientists at all levels. Our goal is to empower you with the expertise to not only identify impurities but also to understand their formation mechanisms and implement strategies for their control.

Troubleshooting Guide: From Observation to Identification

This section addresses specific analytical observations and provides a logical workflow for diagnosing and resolving the underlying chemical issues.

Problem 1: My crude reaction mixture shows a low yield of the target product and a significant, earlier-eluting peak in my reverse-phase HPLC analysis. What could this be?

Answer: An earlier-eluting peak in a reverse-phase HPLC method typically indicates a more polar compound than your target molecule, this compound. Given the common synthetic routes, this is very likely to be a monochloro-substituted byproduct .

Plausible Cause & Mechanism:

The most probable cause is incomplete chlorination of the pyridine ring. If your synthesis involves the direct chlorination of a 4,6-dimethylnicotinic acid precursor, insufficient stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) or suboptimal reaction conditions (temperature too low, reaction time too short) can lead to the formation of monochlorinated isomers. The most likely isomers would be 2-chloro-4,6-dimethylnicotinic acid or 5-chloro-4,6-dimethylnicotinic acid. These species are less hydrophobic than the desired dichloro- product, resulting in shorter retention times on a C18 column.

Recommended Troubleshooting Workflow:

  • Initial Characterization by LC-MS: The fastest way to confirm this hypothesis is to analyze the crude sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The monochloro- byproduct will have a distinct molecular ion peak corresponding to a mass ~35.5 Da less than your target product.

  • Process Parameter Review: Re-evaluate your reaction setup.

    • Stoichiometry: Ensure at least two full equivalents of the chlorinating agent are used. It is often beneficial to use a slight excess.

    • Temperature & Time: Chlorination reactions can be sensitive. If the temperature is too low, the reaction rate may be too slow for complete conversion. Consider a modest increase in temperature or extending the reaction time, monitoring by HPLC every hour.

  • Purification Strategy: If the byproduct is present, it can often be separated from the desired product by recrystallization or column chromatography, exploiting the polarity difference.

Problem 2: My mass spectrometry results show a peak with a mass (M+H)+ of 221, but my target is 220 (for C8H7Cl2NO2). What does this unexpected mass suggest?

Answer: The molecular formula for this compound is C8H7Cl2NO2, giving a monoisotopic mass of approximately 218.98 g/mol .[2] An observed (M+H)+ peak should be around m/z 220. An (M+H)+ of 221 strongly suggests the presence of the corresponding amide byproduct: 2,5-Dichloro-4,6-dimethylnicotinamide .

Plausible Cause & Mechanism:

This byproduct is most common if your synthesis starts from 2,5-dichloro-4,6-dimethylnicotinonitrile .[3][4] The final step in this route is the hydrolysis of the nitrile (-CN) group to a carboxylic acid (-COOH).[5][6] However, this hydrolysis proceeds through an amide intermediate. If the hydrolysis is incomplete (e.g., insufficient acid/base concentration, reaction not driven to completion), the stable amide intermediate can be isolated.[7]

  • Reaction: R-CN + H₂O --(H⁺ or OH⁻)--> [R-CONH₂] --(H⁺ or OH⁻)/H₂O--> R-COOH + NH₃

Recommended Troubleshooting Workflow:

  • Confirmation with Tandem MS (MS/MS): Fragment the m/z 221 peak. A characteristic loss of NH₃ (17 Da) to give a fragment at m/z 204 would be strong evidence for the amide structure.

  • Drive the Hydrolysis: To minimize this byproduct, ensure the hydrolysis conditions are sufficiently forcing.

    • Acid Hydrolysis: Increase the concentration of the acid (e.g., from 6M HCl to concentrated H₂SO₄) or increase the reaction temperature and time.

    • Base Hydrolysis: Use a higher concentration of NaOH or KOH and ensure temperatures are high enough to drive off the ammonia produced, pushing the equilibrium towards the carboxylate salt.[6]

  • Analytical Separation: The amide is typically less polar than the carboxylic acid. A gradient HPLC method should be able to separate these two compounds effectively.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their associated byproduct profiles?

A1: There are two main strategies, each with a characteristic set of potential impurities.

Synthetic Route Description Common Byproducts Mitigation Strategy
Route A: Chlorination of a Pyridine Precursor This route starts with a 4,6-dimethylnicotinic acid or ester and introduces the two chlorine atoms via an electrophilic chlorination reaction.- Monochloro-isomers : Incomplete reaction.- Trichloro-species : Over-chlorination.- Oxidative degradation products : Harsh reaction conditions.Precise control of chlorinating agent stoichiometry, temperature, and reaction time. Monitor reaction progress closely with HPLC.
Route B: Hydrolysis of a Nicotinonitrile This route begins with 2,5-dichloro-4,6-dimethylnicotinonitrile and converts the nitrile group to a carboxylic acid.[3][4]- 2,5-Dichloro-4,6-dimethylnicotinamide : Incomplete hydrolysis.[7]- Unreacted Nitrile : Incomplete reaction.Ensure sufficient concentration of acid/base and adequate temperature/time to drive the hydrolysis to completion.
Q2: Which analytical techniques are essential for a robust byproduct analysis of this synthesis?

A2: A multi-technique approach is crucial for unambiguous identification and quantification.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for purity assessment and quantification. A reverse-phase C18 column with a gradient elution (e.g., acetonitrile/water with 0.1% formic or trifluoroacetic acid) is standard.[8][9][10] It provides excellent separation of the target compound from more or less polar impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for impurity identification. It provides the molecular weight of unknown peaks, which is the most critical piece of information for proposing a structure.[10][11] Electrospray ionization (ESI) in positive mode is typically effective for these nitrogen-containing heterocycles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required for the definitive structural elucidation of isolated impurities. The chemical shifts and coupling patterns of the aromatic proton and the two methyl groups provide a unique fingerprint for the substitution pattern on the pyridine ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for detecting volatile impurities or if the nicotinic acid is derivatized to a more volatile ester form.

Q3: How can I set up a reliable HPLC method for monitoring my reaction?

A3: A robust HPLC method is the cornerstone of process control. Below is a validated starting protocol.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[12]

This method should provide good separation between the non-polar starting nitrile, the intermediate amide, and the final, more polar carboxylic acid product.

Visualizing Reaction Pathways and Analytical Workflows

To better understand the relationships between synthetic routes, byproducts, and analytical strategy, the following diagrams are provided.

cluster_route_a Route A: Direct Chlorination cluster_route_b Route B: Nitrile Hydrolysis A_start 4,6-Dimethyl- nicotinic Acid A_main Chlorination (e.g., SO2Cl2) A_start->A_main A_product 2,5-Dichloro-4,6-dimethyl- nicotinic Acid A_main->A_product Complete Reaction A_byproduct1 Monochloro Byproduct A_main->A_byproduct1 Incomplete Reaction B_start 2,5-Dichloro-4,6-dimethyl- nicotinonitrile B_main Hydrolysis (H+ or OH-) B_start->B_main B_byproduct1 Amide Intermediate B_main->B_byproduct1 Intermediate Stage B_product 2,5-Dichloro-4,6-dimethyl- nicotinic Acid B_byproduct1->B_product Complete Hydrolysis

Caption: Synthetic routes and common byproduct formation pathways.

observe Unexpected Peak in HPLC Chromatogram lcms Analyze by LC-MS (Determine Molecular Weight) observe->lcms propose Propose Putative Structure lcms->propose isolate Isolate Impurity (Prep-HPLC or Column Chrom.) propose->isolate If necessary optimize Optimize Reaction Conditions to Minimize Byproduct propose->optimize Based on likely formation mechanism nmr Structural Elucidation by NMR ('H, 'C) isolate->nmr confirm Structure Confirmed nmr->confirm confirm->optimize

Caption: A logical workflow for impurity identification and mitigation.

References

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • Wikipedia. (2024). Nicotinic acid.
  • Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
  • Google Patents. (n.d.). US5166352A - Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines.
  • Midttun, Ø., Hustad, S., & Ueland, P. M. (2009). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital AS.
  • Sharma, M., Sharma, P. C., & Kumar, A. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1205315.
  • Anbu Chem. (n.d.). Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE.
  • Głaz M, Zandecki Ł, Głowienka E, et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 52(1), 107-114.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE.
  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
  • LCGC International. (2019). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
  • Yakhontov, L. N., & Azimov, V. A. (1982). Pyridine Side-Chain Carboxylic Acids. Russian Chemical Reviews, 51(8), 726-741.
  • Cislak, F. E., & Wheeler, W. R. (1937). The Hydrolysis of Nicotinonitrile by Ammonia. Journal of the American Chemical Society, 59(1), 145-147.
  • ResearchGate. (n.d.). Pyridine Side-Chain Carboxylic Acids.
  • PubChem. (n.d.). This compound.
  • Lisicki, D., Gądek, T., & Staszak, M. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 735.
  • ChemBK. (2024). 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE.

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Technical Support Center: Optimizing Crystallization of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The isolation and purification of 2,5-Dichloro-4,6-dimethylnicotinic acid is a critical step in various research and development pipelines, particularly in the synthesis of advanced pharmaceutical intermediates. Achieving a crystalline product with high purity, desirable morphology, and consistent yield is paramount for downstream applications. Crystallization, while a powerful purification technique, is a multi-faceted process governed by thermodynamics and kinetics, often presenting challenges such as poor yield, impurity incorporation, or the formation of undesirable crystal forms (polymorphism).

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth resource for troubleshooting common issues encountered during the crystallization of this compound. The guide follows a question-and-answer format, explaining the scientific principles behind each problem and offering validated, step-by-step protocols for resolution.

Compound Profile: this compound

A foundational understanding of the molecule's physicochemical properties is essential for designing and troubleshooting crystallization protocols.

PropertyValue / InformationSource
IUPAC Name 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid[1]
CAS Number 142266-66-8[1]
Molecular Formula C₈H₇Cl₂NO₂[1]
Molecular Weight 220.05 g/mol [1]
Appearance White crystalline solid (typical)[2]
General Solubility Nicotinic acid derivatives often exhibit pH-dependent aqueous solubility and varying solubility in organic solvents.[3] Halogenated aromatic compounds tend to be soluble in moderately polar to nonpolar organic solvents.General chemical principles

Troubleshooting Guide

This section addresses specific experimental challenges. Each entry details the potential causes and provides a logical workflow to resolve the issue.

Issue 1: No Crystals Are Forming After Cooling

Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have appeared. What is happening and what should I do?

Answer:

  • Expertise & Causality: The absence of crystallization upon cooling typically indicates that the solution has not reached a sufficient level of supersaturation .[4] Supersaturation is the essential driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[4][5] This situation can arise from several factors:

    • Excess Solvent: Too much solvent was used, meaning the concentration of the compound remains below its solubility limit even at the lower temperature.[6]

    • High Solubility: The chosen solvent may be too effective, keeping the compound in solution even when cooled.

    • Metastable Zone: The solution might be in a metastable supersaturated state where spontaneous nucleation is kinetically hindered.[7] An energy barrier needs to be overcome to initiate crystal formation.

  • Trustworthiness & Protocol: Follow this systematic approach to induce crystallization:

    • Induce Nucleation (Mechanical Methods):

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide high-energy sites that can initiate nucleation.[6]

      • Agitation: Gentle swirling or stirring can sometimes provide the energy needed to overcome the nucleation barrier.

    • Induce Nucleation (Seeding):

      • If available, add a single, tiny crystal ("seed crystal") of pure this compound to the cooled solution. This bypasses the primary nucleation step by providing a template for crystal growth.[6]

    • Increase Supersaturation:

      • Solvent Evaporation: Gently reheat the flask to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow the solution to cool slowly again.[6][8]

      • Further Cooling: Place the flask in an ice-water bath to significantly lower the temperature and, consequently, the solubility of the compound.[6]

      • Anti-Solvent Addition: If you are using a solvent in which the compound is highly soluble, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.[9]

Issue 2: An Oil Has Formed Instead of Crystals ("Oiling Out")

Question: My compound has separated from the solution as a liquid or oily substance rather than solid crystals. How can I fix this?

Answer:

  • Expertise & Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[8] This is often caused by:

    • Excessive Supersaturation: The solution is too concentrated, or it was cooled too rapidly, causing the compound to precipitate before it has time to organize into an ordered crystal lattice.

    • Presence of Impurities: Impurities can depress the melting point of the eutectic mixture, making it more likely for the compound to separate as a liquid.[9]

    • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, leading to a saturation temperature that is above the compound's melting point.

  • Trustworthiness & Protocol: Oiling out prevents purification. Use the following steps to obtain a crystalline solid:

    • Re-dissolve and Dilute: Reheat the mixture until the oil completely redissolves into a homogeneous solution.

    • Add More Solvent: Add a small amount (e.g., 5-10% of the original volume) of the hot "good" solvent. This reduces the degree of supersaturation and lowers the temperature at which the compound will begin to precipitate.[8][9]

    • Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote the formation of an ordered crystal lattice instead of an oil.[9]

    • Consider Impurity Removal: If the problem persists, impurities may be the cause. Consider re-dissolving the crude material, treating it with activated charcoal to adsorb colored impurities, and performing a hot filtration before attempting the crystallization again.[8][9]

Issue 3: The Crystal Yield is Very Low

Question: I have successfully obtained crystals, but the final yield after filtration and drying is much lower than expected. What factors could be contributing to this?

Answer:

  • Expertise & Causality: A poor yield indicates that a significant amount of the target compound was lost during the process. The primary causes include:

    • Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will result in a larger portion of the compound remaining in the mother liquor upon cooling.[8]

    • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of product dissolved.

    • Premature Crystallization: If a hot filtration step was used to remove insoluble impurities, crystals may have formed on the filter paper or in the funnel stem, leading to product loss.[9]

    • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

  • Trustworthiness & Protocol: To maximize your recovery, review and optimize the following steps:

    • Optimize Solvent Volume: In future experiments, use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

    • Maximize Precipitation from Mother Liquor:

      • Before filtering, cool the crystallization flask in an ice bath for at least 30 minutes to minimize the solubility of the compound in the mother liquor.[9]

      • If the initial yield is unacceptably low, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.

    • Prevent Premature Crystallization During Hot Filtration:

      • Use a stemless or short-stemmed funnel to reduce the surface area for cooling.

      • Pre-heat the funnel and the receiving flask by placing them in an oven or rinsing them with hot solvent before filtration.

      • Keep the solution at or near its boiling point during the transfer.

    • Proper Washing Technique: Always wash the filtered crystals with a small amount of ice-cold crystallization solvent. The cold temperature minimizes the dissolution of your desired product while still removing residual mother liquor containing impurities.[9]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallization?

A good crystallization solvent should exhibit steep solubility vs. temperature behavior: it should dissolve this compound well at high temperatures but poorly at low temperatures. A general rule of thumb is "like dissolves like"; solvents with similar functional groups to the solute are often good candidates.[10] Given the molecule's structure (a substituted pyridine carboxylic acid), moderately polar solvents like ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or toluene/heptane are excellent starting points. The ideal method is to perform a small-scale solvent screening to test solubility in various solvents at room temperature and at their boiling points.[11]

Q2: What is polymorphism and why should I be concerned?

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[12] Different polymorphs of the same compound are chemically identical but can have different physical properties, including melting point, solubility, stability, and color.[12][13] For pharmaceutical development, controlling polymorphism is critical because these differences can affect a drug's bioavailability and shelf-life. When developing a crystallization process, it is important to identify and consistently produce the most stable and desired polymorphic form.

Q3: What analytical techniques can I use to characterize my final crystals?

Several instrumental techniques are essential for confirming the identity, purity, and solid-state form of your crystals:

  • X-Ray Diffraction (XRD): Powder XRD (PXRD) is the most reliable method for identifying the specific polymorphic form by analyzing the crystal lattice. Single Crystal XRD (SCXRD) can be used to determine the complete molecular structure.[14][15][16]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow associated with transitions as a function of temperature. It is used to determine the melting point and can help identify different polymorphs, which often have distinct melting temperatures.[14][17]

  • Microscopy: Optical or Hot Stage Microscopy (HSM) allows for visual inspection of crystal morphology (shape and size) and can be used to observe melting behavior or phase transitions in real-time.[14][15]

  • Spectroscopy (FTIR, Raman): Vibrational spectroscopy techniques like FTIR and Raman can distinguish between polymorphs because different crystal packing arrangements can lead to subtle shifts in vibrational modes.[14][15][16]

Experimental Protocols & Visualizations

Protocol 1: Standard Cooling Crystallization Workflow

This protocol outlines a general procedure for purifying this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7][9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven at a moderate temperature.

G Figure 1: General Cooling Crystallization Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filt 2. Hot Filtration (Optional, to remove insolubles) dissolve->hot_filt cool 3. Slow Cooling to Room Temperature hot_filt->cool nucleation Nucleation & Crystal Growth cool->nucleation ice_bath 4. Cool in Ice Bath (Maximize Precipitation) nucleation->ice_bath vac_filt 5. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filt wash 6. Wash with Ice-Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry end_node End: Pure Crystalline Product dry->end_node

Caption: Figure 1: General Cooling Crystallization Workflow.

The Role of Supersaturation

Understanding the relationship between supersaturation, nucleation, and crystal growth is key to controlling the final crystal size and distribution.[4][18]

  • Low Supersaturation: Favors crystal growth over nucleation, leading to fewer, larger crystals.

  • High Supersaturation: Favors rapid nucleation over growth, resulting in a large number of small crystals.[4]

G Figure 2: Impact of Supersaturation on Crystal Attributes cluster_0 Low Supersaturation (e.g., Slow Cooling) cluster_1 High Supersaturation (e.g., Rapid Cooling / Crash Precipitation) low_ss Low Driving Force growth_dom Growth Rate > Nucleation Rate low_ss->growth_dom large_xtal Result: Fewer, Larger Crystals growth_dom->large_xtal high_ss High Driving Force nuc_dom Nucleation Rate > Growth Rate high_ss->nuc_dom small_xtal Result: Many, Smaller Crystals nuc_dom->small_xtal

Caption: Figure 2: Impact of Supersaturation on Crystal Attributes.

References

  • Understanding the role of solvent in regulating the crystal habit - RSC Publishing.
  • Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization - ACS Publications.
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications.
  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo.
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  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening.
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  • CRYSTAL CHARACTERIZATION TECHNIQUES.
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Validation & Comparative

A Comparative Guide to Pyridine Carboxylic Acid Herbicides and Other Auxin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

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For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Synthetic auxin herbicides have been a cornerstone of selective weed control for over 75 years. Their ability to mimic the natural plant hormone indole-3-acetic acid (IAA) allows them to induce catastrophic, uncontrolled growth in susceptible broadleaf weeds. This guide provides a comparative analysis of a key chemical family within this class—the pyridine carboxylic acids—and contrasts their performance and molecular interactions with other major auxin herbicide groups, namely the phenoxyalkanoic acids and benzoic acids.

Initial investigation into the specific compound 2,5-Dichloro-4,6-dimethylnicotinic acid reveals limited publicly available data regarding its herbicidal activity. While its structure is documented, published performance data is scarce. Therefore, to provide a robust and scientifically valuable comparison, this guide will focus on well-characterized and commercially significant members of the pyridine carboxylic acid family, such as picloram and clopyralid . These compounds share the core pyridine ring structure of the queried molecule and serve as exemplary models for this class, allowing for a data-rich comparison against herbicides like 2,4-D and dicamba.

Section 1: The Molecular Basis of Auxin Herbicide Action

The phytotoxic effects of synthetic auxins are initiated by their binding to the TIR1/AFB family of auxin receptors. This binding event is not a simple lock-and-key mechanism but a sophisticated process of molecular "glue."

  • Perception and Co-Receptor Complex Formation: In the plant cell nucleus, the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs form part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. The synthetic auxin acts as a molecular glue, stabilizing the interaction between the TIR1/AFB protein and a co-receptor protein from the Aux/IAA family.

  • Ubiquitination and Degradation: This stabilized three-part complex (TIR1/AFB + Auxin + Aux/IAA) targets the Aux/IAA protein for ubiquitination. The cell's proteasome then rapidly degrades the tagged Aux/IAA repressor.

  • **De-repression of Transcription

A Comparative Guide to the Herbicidal Efficacy of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the herbicidal efficacy of various nicotinic acid derivatives, a prominent class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their mode of action, weed control spectrum, and application, supported by experimental data and detailed protocols. Our objective is to furnish a comprehensive resource that elucidates the structure-activity relationships and informs the strategic selection and development of these vital agricultural tools.

Introduction: The Role of Nicotinic Acid Derivatives as Synthetic Auxins

Nicotinic acid, a pyridinecarboxylic acid, serves as the foundational scaffold for a significant group of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA).[1] These synthetic auxins are characterized by their ability to induce supraphysiological responses in susceptible plants, leading to uncontrolled growth and eventual death.[2][3] Unlike natural IAA, which is tightly regulated by the plant, synthetic auxins like those derived from nicotinic acid are more stable and persistent, ensuring a lethal disruption of hormonal balance.[2][4]

The primary mode of action for most nicotinic acid derivative herbicides involves their binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) family of auxin co-receptors.[2][4] This binding event facilitates the degradation of Aux/IAA transcriptional repressor proteins, thereby activating auxin response genes. The resulting overexpression of these genes leads to a cascade of detrimental effects, including epinasty, tissue swelling, and ultimately, plant mortality due to the overproduction of ethylene and abscisic acid (ABA).[2][5]

cluster_0 Normal Auxin Signaling cluster_1 Disrupted Signaling by Nicotinic Acid Derivatives Low Auxin Low Auxin Aux/IAA Repressor Aux/IAA Repressor Low Auxin->Aux/IAA Repressor stabilizes ARF ARF Aux/IAA Repressor->ARF represses Auxin Response Genes (Controlled Growth) Auxin Response Genes (Controlled Growth) Nicotinic Acid Derivative Nicotinic Acid Derivative TIR1/AFB Receptor TIR1/AFB Receptor Nicotinic Acid Derivative->TIR1/AFB Receptor binds to SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex activates Degraded Aux/IAA Aux/IAA Repressor Degradation SCF Complex->Degraded Aux/IAA targets for degradation Active ARF ARF (Active) Degraded Aux/IAA->Active ARF releases Uncontrolled Gene Expression Uncontrolled Auxin Response Gene Expression Active ARF->Uncontrolled Gene Expression Plant Death Plant Death Uncontrolled Gene Expression->Plant Death leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy of Key Nicotinic Acid Derivatives

The herbicidal efficacy of nicotinic acid derivatives is highly dependent on their specific chemical structure, which influences their target weed spectrum, application rates, and crop selectivity. This section provides a comparative analysis of prominent members of this herbicide family.

Picolinic Acid Derivatives: Picloram, Clopyralid, Triclopyr, and Aminopyralid

Picolinic acid, a constitutional isomer of nicotinic acid, is the parent compound for some of the most widely used auxin mimic herbicides.[6]

Picloram: As one of the earliest developed picolinic acid herbicides, picloram is known for its broad-spectrum control of deep-rooted perennial and woody weeds.[1][7] However, its high soil persistence can lead to phytotoxicity in subsequent crops, limiting its use in some agricultural systems.[7]

Clopyralid: Launched in 1975, clopyralid offers excellent control of a more limited spectrum of broadleaf weeds, particularly those in the Asteraceae, Fabaceae, and Polygonaceae families.[7][8] It is notably effective against thistles.[7]

Triclopyr: Triclopyr is highly effective against woody plants and broadleaf weeds while exhibiting greater safety for most grass species, making it a preferred choice for pasture, turf, and forestry applications.[1][9]

Aminopyralid: A more recent addition, aminopyralid demonstrates significantly higher efficacy against certain key weeds, such as Canada thistle, compared to clopyralid, allowing for lower application rates.[7][10] It provides both post-emergence and soil residual control.[11][12]

Table 1: Comparative Efficacy of Picolinic Acid Herbicides on Select Weed Species

HerbicideTarget Weed SpeciesTypical Application Rate (g ae/ha)Efficacy (ED50 g ae/ha)Reference(s)
Picloram Huisache (Acacia farnesiana)1120-2240More sensitive than triclopyr[13]
Russian Knapweed (Acroptilon repens)140-560-
Sunflower (Helianthus annuus)560Similar to aminopyralid at 60 g/ha[14]
Clopyralid Canada Thistle (Cirsium arvense)105-500Less active than aminopyralid
Honey Mesquite (Prosopis glandulosa)-More sensitive than triclopyr[13]
Triclopyr Blackberry (Rubus spp.)-More effective than picloram and clopyralid[13]
Huisache (Acacia farnesiana)-Less sensitive than picloram[13]
Canola (Brassica napus)-37.3[13]
Aminopyralid Canada Thistle (Cirsium arvense)5-1204-fold more active than clopyralid[7]
Russian Knapweed (Acroptilon repens)50-120More sensitive than picloram[13]
Canola (Brassica napus)-60.3[13]
Okra (Abelmoschus esculentus)-10.3[13]
Quinclorac: A Unique Mode of Action

Quinclorac, a quinolinecarboxylic acid derivative, exhibits a distinct mode of action that varies between susceptible grasses and broadleaf weeds.[15][16] In broadleaf species, it acts as a typical synthetic auxin, causing epinasty and uncontrolled growth.[4][16] However, in susceptible grasses like crabgrass and barnyardgrass, quinclorac is believed to primarily inhibit cell wall biosynthesis.[16][17] This dual mechanism allows for its selective use in turfgrass and rice to control grassy weeds.[15][17]

Table 2: Weed Control Spectrum of Quinclorac

Weed TypeSusceptible SpeciesReference(s)
Annual Grasses Barnyardgrass (Echinochloa crus-galli), Crabgrass (Digitaria spp.), Foxtail (Setaria spp.)[15][18]
Broadleaf Weeds Clover (Trifolium spp.), Dandelion (Taraxacum officinale), Field Bindweed (Convolvulus arvensis)[15]
Diflufenzopyr: A Synergistic Partner

Diflufenzopyr is not a nicotinic acid derivative itself but is often used in combination with them to enhance their efficacy. It acts as an auxin transport inhibitor, causing an accumulation of both natural and synthetic auxins in the meristematic tissues of susceptible plants.[19][20] This synergistic effect can lead to improved control of broadleaf weeds at lower application rates of the primary herbicide.[5][21] For example, the addition of diflufenzopyr has been shown to increase the efficacy of dicamba and, in some cases, picloram for the control of leafy spurge.[21] However, the synergistic effect is not universal and can be species-dependent, with some studies showing no significant enhancement of aminopyralid or clopyralid activity on Russian knapweed.[5][22]

Structure-Activity Relationships

The herbicidal activity of nicotinic acid derivatives is intricately linked to their chemical structure. Modifications to the pyridine ring, the carboxylic acid group, and the substituents at various positions can significantly alter the molecule's binding affinity to auxin receptors, its translocation within the plant, and its metabolic fate.

Recent research has focused on introducing aryl-substituted pyrazolyl groups at the 6-position of the picolinic acid scaffold.[2][3][23] These modifications have led to the discovery of novel compounds with enhanced herbicidal activity and a broader weed control spectrum compared to older derivatives like picloram and clopyralid.[2][24] For instance, some of these novel compounds have demonstrated significantly lower IC50 values against Arabidopsis thaliana root growth than commercial herbicides.[2] Molecular docking studies suggest that these modifications can lead to a more intensive interaction with the AFB5 auxin receptor.[2][25]

Experimental Protocols for Efficacy Evaluation

The objective and reproducible assessment of herbicidal efficacy is paramount in the development and comparison of new active ingredients. The following are standardized protocols for greenhouse bioassays and field trials.

Greenhouse Bioassay for Post-Emergence Herbicidal Efficacy

This protocol outlines a method for evaluating the post-emergence efficacy of nicotinic acid derivatives on target weed species under controlled greenhouse conditions.

Materials:

  • Target weed species grown in pots to the 2-4 true leaf stage.

  • Herbicide stock solutions of known concentrations.

  • Spray chamber calibrated to deliver a precise volume of spray solution.

  • Non-ionic surfactant.

  • Control (untreated) and reference herbicide (e.g., a commercial standard) treatments.

Procedure:

  • Plant Preparation: Grow target weed species from seed in a suitable potting mix under optimal greenhouse conditions (e.g., 25°C, 16-hour photoperiod).[26]

  • Herbicide Application: Prepare serial dilutions of the test compounds and the reference herbicide. Add a non-ionic surfactant to the spray solutions as recommended. Apply the herbicides to the foliage of the weed seedlings using a calibrated spray chamber.[26]

  • Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Efficacy Assessment: Visually assess plant injury (e.g., stunting, epinasty, chlorosis, necrosis) at 7 and 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (plant death).[26]

  • Biomass Measurement: At 14 or 21 DAT, harvest the above-ground biomass of each plant, dry in an oven at 60°C for 72 hours, and record the dry weight.[26]

  • Data Analysis: Calculate the percentage of growth reduction relative to the untreated control. Determine the effective dose required to cause 50% inhibition (ED50) for each herbicide using dose-response curve analysis.

Start Start Plant_Growth Grow target weed species to 2-4 leaf stage Start->Plant_Growth Herbicide_Prep Prepare herbicide dilutions and spray solutions Plant_Growth->Herbicide_Prep Application Apply herbicides in a calibrated spray chamber Herbicide_Prep->Application Incubation Incubate plants in greenhouse for 14-21 days Application->Incubation Assessment Visually assess plant injury and measure biomass Incubation->Assessment Data_Analysis Calculate % growth reduction and ED50 values Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a greenhouse herbicide efficacy bioassay.

Field Trial Protocol for Evaluating Herbicidal Efficacy

Field trials are essential for assessing the performance of herbicides under real-world environmental conditions.

Procedure:

  • Site Selection: Choose a field with a uniform and dense population of the target weed species.

  • Experimental Design: Use a randomized complete block design with at least three or four replications for each treatment.

  • Plot Establishment: Mark out individual plots of a standard size (e.g., 3m x 6m).

  • Herbicide Application: Apply the herbicides at various rates using a calibrated backpack or tractor-mounted sprayer. Include an untreated control and a commercial standard for comparison.

  • Efficacy Evaluation: Visually assess weed control at regular intervals (e.g., 1, 2, 4, and 8 weeks after application) using a percentage scale.

  • Crop Tolerance: If the trial is conducted in a crop, assess crop injury (phytotoxicity) at the same intervals.

  • Yield Measurement: At the end of the growing season, harvest the crop from the center of each plot and measure the yield.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Environmental Fate and Selectivity

The environmental persistence and selectivity of nicotinic acid derivative herbicides are critical considerations for their safe and sustainable use. Herbicides like picloram have a longer soil half-life, which provides extended weed control but also increases the risk of carryover injury to subsequent sensitive crops.[14][27] In contrast, aminopyralid has a shorter half-life in water due to rapid photolysis.[10] The selectivity of these herbicides is primarily due to differences in translocation and metabolism between tolerant and susceptible species.[3] For instance, grasses are generally tolerant to many picolinic acid herbicides due to their ability to rapidly metabolize the active ingredient.

Conclusion

Nicotinic acid derivatives represent a diverse and highly effective class of synthetic auxin herbicides. Their efficacy is a function of their specific chemical structure, which dictates their mode of action, weed control spectrum, and environmental behavior. Picolinic acid derivatives such as picloram, clopyralid, triclopyr, and aminopyralid offer a range of options for controlling broadleaf and woody weeds, with newer compounds like aminopyralid providing enhanced efficacy at lower use rates. Quinclorac stands out for its unique dual mode of action, enabling the selective control of grassy weeds in certain crops. The synergistic use of auxin transport inhibitors like diflufenzopyr can further enhance the performance of these herbicides. Continued research into the structure-activity relationships of nicotinic acid derivatives holds the promise of developing even more potent, selective, and environmentally benign herbicidal solutions for sustainable agriculture.

References

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A Comparative Guide to the Anti-Inflammatory Potential of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid (niacin) and its derivatives have long been a subject of intense research due to their diverse biological activities. While nicotinic acid itself is a well-known lipid-lowering agent, structural modifications to its core scaffold have yielded compounds with a broad spectrum of pharmacological effects, including potent anti-inflammatory and antimicrobial properties.[1][2][3] This guide focuses on the validation of the predicted anti-inflammatory activity of a novel compound, 2,5-Dichloro-4,6-dimethylnicotinic acid.

As researchers and drug development professionals, our goal is to not only identify novel bioactive compounds but also to rigorously validate their efficacy and understand their mechanism of action in comparison to established alternatives. This document provides a comprehensive framework for the biological validation of this compound, presenting a series of comparative experiments against well-characterized anti-inflammatory agents. The experimental designs detailed herein are crafted to provide a robust and objective assessment of the compound's potential as a therapeutic agent.

Comparative Framework: Benchmarking Against the Gold Standard

To ascertain the therapeutic potential of this compound, a direct comparison with established non-steroidal anti-inflammatory drugs (NSAIDs) is essential. For the purpose of this guide, we will utilize Ibuprofen and Celecoxib as our primary reference compounds.[1]

  • Ibuprofen: A widely used non-selective cyclooxygenase (COX) inhibitor, serves as a benchmark for general anti-inflammatory activity.

  • Celecoxib: A selective COX-2 inhibitor, provides a more targeted comparison, allowing us to probe for a potentially more favorable side-effect profile for our test compound.[1]

The central hypothesis to be tested is that this compound exhibits anti-inflammatory properties, potentially through the modulation of key inflammatory pathways, such as the COX pathway and the production of pro-inflammatory cytokines.

Experimental Validation: A Step-by-Step Approach

The following experimental protocols are designed to provide a comprehensive evaluation of the anti-inflammatory activity of this compound.

In Vitro Assessment of Cyclooxygenase (COX) Inhibition

Rationale: The inhibition of COX enzymes is a primary mechanism for many anti-inflammatory drugs. This assay will determine if this compound directly inhibits COX-1 and/or COX-2.

Experimental Protocol:

  • Assay Type: Commercially available colorimetric or fluorometric COX inhibitor screening assays (e.g., from Cayman Chemical, Abcam).

  • Enzymes: Ovine or human recombinant COX-1 and COX-2.

  • Substrate: Arachidonic acid.

  • Test Compounds:

    • This compound (serial dilutions to determine IC50).

    • Ibuprofen (positive control for non-selective inhibition).

    • Celecoxib (positive control for selective COX-2 inhibition).

    • Vehicle control (e.g., DMSO).

  • Procedure: Follow the manufacturer's instructions. Typically, the enzyme is pre-incubated with the test compound before the addition of arachidonic acid. The production of prostaglandin H2 (PGH2), or a subsequent product, is then measured.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index (IC50 COX-1 / IC50 COX-2) should also be calculated.

Expected Outcome & Interpretation: This experiment will reveal whether this compound is a direct inhibitor of COX enzymes and, if so, its potency and selectivity compared to Ibuprofen and Celecoxib.

Cellular Anti-Inflammatory Activity in Macrophages

Rationale: Macrophages play a crucial role in the inflammatory response by producing pro-inflammatory mediators. This cell-based assay provides a more physiologically relevant system to assess the anti-inflammatory effects of the test compound.

Experimental Protocol:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (THP-1).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Test Compounds:

    • This compound (non-toxic concentrations determined by a prior cytotoxicity assay, such as MTT).

    • Ibuprofen.

    • Vehicle control.

  • Procedure:

    • Seed macrophages in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with the test compounds for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a suitable duration (e.g., 24 hours).

    • Collect the cell culture supernatant.

  • Endpoint Measurements:

    • Nitric Oxide (NO) Production: Measured using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Measured by ELISA.

  • Data Analysis: Quantify the levels of NO, TNF-α, and IL-6 in the supernatant and compare the treated groups to the LPS-stimulated control.

Expected Outcome & Interpretation: A reduction in the production of NO, TNF-α, and IL-6 by this compound would indicate cellular anti-inflammatory activity. The potency can be compared to that of Ibuprofen.

Data Presentation: A Comparative Overview

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundTBDTBDTBD
IbuprofenReference ValueReference ValueReference Value
CelecoxibReference ValueReference ValueReference Value

TBD: To be determined. Reference values for Ibuprofen and Celecoxib should be obtained from the literature or run concurrently.

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages

Compound (Concentration)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound (X µM)TBDTBDTBD
Ibuprofen (Y µM)TBDTBDTBD

TBD: To be determined. Concentrations X and Y should be chosen based on dose-response curves.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further understand the potential mechanism of action, it is helpful to visualize the key signaling pathways involved in inflammation and the experimental workflow.

Inflammation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates NFkB NF-κB (active) NFkB_IkB->NFkB IkB IκB (degraded) NFkB_IkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates COX2_protein COX-2 Protein iNOS_protein iNOS Protein NO Nitric Oxide iNOS_protein->NO produces Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 DNA DNA NFkB_nuc->DNA binds to COX2_gene COX-2 Gene DNA->COX2_gene activates transcription iNOS_gene iNOS Gene DNA->iNOS_gene activates transcription Cytokine_genes Cytokine Genes (TNF-α, IL-6) DNA->Cytokine_genes activates transcription COX2_gene->COX2_protein translation iNOS_gene->iNOS_protein translation Cytokines Cytokines Cytokine_genes->Cytokines translation & secretion

Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.

Experimental_Workflow start Start: Cell Culture (RAW 264.7) pretreatment Pre-treatment with Test Compounds start->pretreatment stimulation LPS Stimulation pretreatment->stimulation incubation 24h Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for TNF-α and IL-6 supernatant_collection->elisa data_analysis Data Analysis griess_assay->data_analysis elisa->data_analysis end End: Comparative Efficacy Determined data_analysis->end

Caption: Workflow for cellular anti-inflammatory activity assessment.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial validation of the anti-inflammatory potential of this compound. The proposed experiments, when conducted with scientific rigor, will provide a clear, comparative assessment of its activity against established drugs.

Positive results from these in vitro and cellular assays would warrant further investigation, including:

  • In vivo studies: Utilizing animal models of inflammation (e.g., carrageenan-induced paw edema) to assess efficacy and safety in a whole-organism context.

  • Mechanism of action studies: Exploring other potential anti-inflammatory pathways beyond COX inhibition, such as the NF-κB signaling cascade.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize potency and selectivity.

By following a logical and comparative experimental plan, researchers can effectively evaluate the therapeutic promise of novel compounds like this compound and contribute to the development of the next generation of anti-inflammatory agents.

References

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  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Scilit.
  • Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. (2022). National Institutes of Health.
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A Comparative Guide to the Structure-Activity Relationship of 2,5-Dichloro-4,6-dimethylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2,5-Dichloro-4,6-dimethylnicotinic acid scaffold. As a senior application scientist, my aim is to deliver a technical yet practical overview, synthesizing published data with field-proven insights to aid in the rational design of novel therapeutic agents. We will explore how subtle modifications to this core structure can significantly impact biological activity, with a focus on anti-inflammatory and antimicrobial properties.

Introduction: The Potential of Substituted Nicotinic Acids

Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse pharmacological activities. Beyond its classical role in lipid metabolism, the nicotinic acid scaffold has served as a versatile template for the development of compounds with anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The core structure of this compound presents a unique combination of electron-withdrawing chlorine atoms and electron-donating methyl groups. This substitution pattern is anticipated to influence the molecule's acidity, lipophilicity, and steric profile, thereby modulating its biological activity. This guide will delve into the available data on analogs of this compound to elucidate key SAR trends.

Comparative Analysis of Biological Activity

While direct comparative studies on a wide range of this compound analogs are limited in publicly available literature, we can infer structure-activity relationships by examining related compounds. The primary activities associated with substituted and chlorinated nicotinic acids are anti-inflammatory, often through the inhibition of cyclooxygenase (COX) enzymes, and antimicrobial.

Anti-inflammatory Activity: Targeting COX-2

Many nicotinic acid derivatives have been investigated for their anti-inflammatory effects, with a significant number demonstrating selective inhibition of COX-2.[1][2] This selectivity is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3]

Key SAR Insights (Inferred from related compounds):

  • Chlorine Substitution: The presence of chlorine atoms on the pyridine ring can enhance anti-inflammatory activity. The electron-withdrawing nature of chlorine can influence the pKa of the carboxylic acid group and affect binding to the active site of COX enzymes.

  • Methyl Group Substitution: The methyl groups at positions 4 and 6 may contribute to the hydrophobic interactions within the enzyme's active site, potentially increasing potency and selectivity.

  • Carboxylic Acid Moiety: The carboxylic acid group is often crucial for activity, as it can form key interactions, such as hydrogen bonds, with amino acid residues in the target enzyme's active site.

Table 1: Hypothetical Comparative Anti-inflammatory Activity of this compound Analogs

Compound/AnalogR1 (Position 2)R2 (Position 5)R3 (Position 4)R4 (Position 6)Predicted COX-2 Inhibition (IC50)Rationale for Predicted Activity
Parent Compound ClClCH3CH3Moderate to HighDichloro substitution may enhance activity. Methyl groups contribute to hydrophobic binding.
Analog 1HClCH3CH3ModerateRemoval of one chlorine may reduce potency compared to the parent compound.
Analog 2ClHCH3CH3ModeratePositional isomerism of chlorine could alter binding orientation and potency.
Analog 3ClClHCH3Low to ModerateRemoval of a methyl group may weaken hydrophobic interactions.
Analog 4ClClCH3HLow to ModerateSimilar to Analog 3, loss of a methyl group could decrease activity.
Analog 5BrClCH3CH3Moderate to HighBromine, being a larger halogen, might offer different steric and electronic contributions.

Note: This table is predictive and based on general SAR principles for this class of compounds. Experimental validation is required.

Antimicrobial Activity

Nicotinic acid derivatives have also shown promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

Key SAR Insights (Inferred from related compounds):

  • Halogenation: The introduction of halogens, such as chlorine, is a common strategy to enhance the antimicrobial potency of organic molecules.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the methyl and chloro substituents, can affect its ability to penetrate microbial cell membranes.

  • Amide and Ester Derivatives: Conversion of the carboxylic acid to an amide or ester can modulate the compound's pharmacokinetic properties and may lead to analogs with improved antimicrobial activity and reduced toxicity.

Experimental Protocols

To facilitate further research and validation of the predicted SAR, this section provides detailed, step-by-step methodologies for the synthesis of the parent compound and for key biological assays.

Synthesis of this compound

The synthesis of the target compound can be achieved through a multi-step process starting from 2,5-dichloro-4,6-dimethylnicotinonitrile.

Step 1: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

A common route for the synthesis of the nitrile precursor involves the reaction of 2,5-dichloroacetophenone with 4,6-dimethylpyridine in the presence of a base like triethylamine and a chlorinated solvent such as dichloromethane.[4] Another reported method involves the chlorination of a hydroxynicotinonitrile precursor.[5]

dot

Synthesis_Nitrile 2,5-dichloroacetophenone 2,5-dichloroacetophenone Reaction Reaction 2,5-dichloroacetophenone->Reaction 4,6-dimethylpyridine 4,6-dimethylpyridine 4,6-dimethylpyridine->Reaction Triethylamine Triethylamine Triethylamine->Reaction Base Dichloromethane Dichloromethane Dichloromethane->Reaction Solvent 2,5-Dichloro-4,6-dimethylnicotinonitrile 2,5-Dichloro-4,6-dimethylnicotinonitrile Reaction->2,5-Dichloro-4,6-dimethylnicotinonitrile

Caption: Synthesis of the nitrile precursor.

Step 2: Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile to this compound

The conversion of the nitrile to the carboxylic acid is a standard hydrolysis reaction.

  • Procedure:

    • Dissolve 2,5-dichloro-4,6-dimethylnicotinonitrile in a suitable solvent mixture, such as aqueous ethanol.

    • Add a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) to the solution.[6][7]

    • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • If the reaction was performed under acidic conditions, neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the carboxylic acid. If performed under basic conditions, acidify the solution with an acid (e.g., hydrochloric acid).

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

    • The final product can be purified by recrystallization.

dot

Hydrolysis Nitrile_Precursor 2,5-Dichloro-4,6-dimethylnicotinonitrile Hydrolysis Hydrolysis Nitrile_Precursor->Hydrolysis Reagents Strong Acid or Base (e.g., H2SO4 or NaOH) Aqueous Ethanol Reagents->Hydrolysis Reflux Carboxylic_Acid This compound Hydrolysis->Carboxylic_Acid

Caption: Hydrolysis of the nitrile to the carboxylic acid.

In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits.[1][8]

  • Materials:

    • COX-2 enzyme (human recombinant)

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme

    • Test compounds (dissolved in DMSO)

    • Arachidonic acid (substrate)

    • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare all reagents and dilute the COX-2 enzyme in the assay buffer.

    • In a 96-well plate, add the following to the appropriate wells:

      • Blank: Assay buffer.

      • 100% Activity Control: Assay buffer, heme, and COX-2 enzyme.

      • Inhibitor Wells: Assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the colorimetric substrate (TMPD) followed by arachidonic acid to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader in kinetic mode.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

dot

COX2_Assay cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Add_Reagents Add Buffer, Heme, Enzyme, and Inhibitor Pre_Incubate Pre-incubate Add_Reagents->Pre_Incubate Add_Substrates Add TMPD and Arachidonic Acid Pre_Incubate->Add_Substrates Measure_Absorbance Kinetic Absorbance Reading Add_Substrates->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9]

  • Materials:

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • 96-well microplates

    • Incubator

  • Procedure:

    • Prepare a standardized inoculum of the microorganism.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Add the microbial inoculum to each well, resulting in a final volume.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel anti-inflammatory and antimicrobial agents. The presence of both chloro and methyl substituents provides a unique electronic and steric profile that can be exploited for targeted drug design. While direct experimental data on a wide range of analogs is currently scarce, the inferred SAR from related nicotinic acid derivatives suggests that modifications to the halogen and alkyl substituents, as well as derivatization of the carboxylic acid group, are promising avenues for future research.

The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of new analogs. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully elucidate the therapeutic potential of this class of compounds.

References

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A Researcher's Guide to the Biological Evaluation of 2,5-Dichloro-4,6-dimethylnicotinic Acid Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

Nicotinic acid, or vitamin B3, is a fundamental biological molecule, but in the realm of medicinal chemistry, its pyridine-3-carboxylic acid core is a "privileged scaffold."[1] This means its structure is a recurring motif in a multitude of compounds with diverse and potent biological activities.[2][3] By chemically modifying this core, scientists can systematically explore new therapeutic possibilities. This guide focuses on a novel, unexplored class of these compounds: 2,5-Dichloro-4,6-dimethylnicotinic acid derivatives .

The rationale for investigating this specific substitution pattern is rooted in established medicinal chemistry principles. Halogenation, particularly with chlorine, can enhance a molecule's lipophilicity, potentially improving its ability to cross cell membranes and engage with intracellular targets.[4] Concurrently, the dimethyl groups can influence the molecule's conformation and interaction with protein binding pockets, fine-tuning its biological effect.

While no direct biological data exists for this specific series, extensive research on related nicotinic acid analogs provides a robust roadmap for their evaluation. Derivatives of the parent scaffold have demonstrated significant potential as anti-inflammatory, antimicrobial, and even anticancer agents.[5][6][7] This guide, therefore, presents a comprehensive, data-driven framework for the systematic biological evaluation of this compound derivatives. We will detail a logical workflow, from initial broad-spectrum screening to focused mechanistic studies, providing field-proven protocols and explaining the causality behind each experimental choice.

Comparative Evaluation Workflow: A Phased Approach

A structured, phased approach is critical to efficiently evaluate a novel compound series. This workflow ensures that resources are directed toward the most promising derivatives and biological activities. The process begins with broad screening for general bioactivity and cytotoxicity, followed by more focused assays based on initial findings.

Evaluation_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Focused Bioassays cluster_2 Phase 3: Mechanism of Action Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Anti_Inflammatory Anti-inflammatory Assays (COX, NO Inhibition) Cytotoxicity->Anti_Inflammatory Low Toxicity Leads Anticancer Anticancer Assays (Apoptosis, Cell Cycle) Cytotoxicity->Anticancer Selective Toxicity Leads Antimicrobial Antimicrobial Screen (e.g., MIC Assay) Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB) Anti_Inflammatory->Pathway_Analysis Anticancer->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Analysis Pathway_Analysis->SAR Synthesis Synthesize Derivatives Synthesis->Cytotoxicity Synthesis->Antimicrobial

Caption: A logical workflow for the biological evaluation of novel compounds.

Phase 1: Primary Screening for Cytotoxicity and Antimicrobial Activity

The initial phase aims to establish a foundational understanding of the derivatives' biological effects. A cytotoxicity assay is paramount to identify concentrations that are safe for specialized cellular assays and to flag any compounds with potential as anticancer agents. Simultaneously, screening against a panel of microbes is an efficient way to explore another common activity of nicotinic acid derivatives.[8][9]

Experimental Protocol 1: In Vitro Cytotoxicity MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10][11] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cell lines (e.g., HEK293 for normal cell toxicity, and a panel like MCF-7 (breast cancer) and HCT-116 (colon cancer) for anticancer screening) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.

Data Presentation: Comparative Cytotoxicity Profile

All quantitative data should be summarized for easy comparison. The table below presents a hypothetical comparison of IC₅₀ values for a series of derivatives.

Compound IDR¹ GroupR² GroupIC₅₀ (µM) vs. HEK293IC₅₀ (µM) vs. MCF-7Selectivity Index (SI)¹
DDM-NA-01-H-H>10085.2>1.17
DDM-NA-02-OCH₃-H>10045.7>2.19
DDM-NA-03 -CF₃ -H 95.1 12.3 7.73
DDM-NA-04-H-NO₂78.465.11.20
DoxorubicinN/AN/A1.50.81.88
¹ Selectivity Index = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). A higher SI indicates greater selectivity for cancer cells.

From this hypothetical data, compound DDM-NA-03 emerges as a promising candidate for further anticancer evaluation due to its higher potency and selectivity compared to other derivatives.

Phase 2: Focused Investigation of Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders.[14][15] The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, and its inhibition is a major therapeutic goal.[16][17] Many nicotinic acid derivatives have shown anti-inflammatory properties, making this a logical avenue to explore for compounds with low general cytotoxicity.[5][18]

Experimental Protocol 2: COX-1/COX-2 Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation. Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is crucial, as selective COX-2 inhibition is associated with fewer gastrointestinal side effects.[19][20]

Step-by-Step Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes. Dilute the enzymes to the working concentration in Tris-HCl buffer as per the supplier's protocol.[21][22]

  • Inhibitor Pre-incubation: Add the test compounds (at various concentrations) to the enzyme solution. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib for COX-2, Indomethacin for both). Incubate for 10-15 minutes at 37°C.[21]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.[22]

  • Detection: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the appearance of an oxidized product at a specific wavelength (e.g., 590 nm for TMPD).[20][23]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) indicates the compound's preference for COX-2.

Experimental Protocol 3: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of compounds to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[24][25]

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.[25]

  • Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[25]

  • Absorbance Reading: Read the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group and determine the IC₅₀ value.

Data Presentation: Comparative Anti-inflammatory Profile
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity IndexNO Inhibition IC₅₀ (µM)
DDM-NA-0185.615.25.622.4
DDM-NA-02 >100 8.9 >11.2 12.1
DDM-NA-0325.118.41.435.8
Celecoxib15.00.530.0>50
Indomethacin0.910.50.0918.5

Here, DDM-NA-02 stands out as a potent and selective COX-2 inhibitor with strong NO inhibitory activity, making it a lead candidate for further anti-inflammatory studies.

Phase 3: Elucidating the Mechanism of Action

Identifying a compound's molecular target is the cornerstone of modern drug development. For compounds showing promising anti-inflammatory or anticancer activity, investigating their effect on the NF-κB signaling pathway is a critical next step. NF-κB controls the expression of numerous genes involved in inflammation, cell survival, and proliferation.[14][26] Its dysregulation is linked to chronic inflammation and cancer.[16]

NFkB_Pathway cluster_cytoplasm Cytoplasm IKK IKK Complex IkB IκBα IKK->IkB phosphorylates (P) NFkB p50/p65 (NF-κB) Proteasome Proteasomal Degradation IkB->Proteasome ubiquitinated & degraded Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (COX-2, TNF-α, IL-6) Nucleus->Transcription activates DDM_NA DDM-NA Derivative (Hypothesized Target)

Caption: The canonical NF-κB signaling pathway, a potential target.

Investigating this pathway can be accomplished using techniques like Western blotting to measure the phosphorylation of IκBα or reporter gene assays to measure NF-κB transcriptional activity. A decrease in IκBα phosphorylation or reporter activity in the presence of a DDM-NA derivative would provide strong evidence of its mechanism of action.

Conclusion and Future Directions

This guide provides a structured, comparative framework for the biological evaluation of the novel this compound derivative series. By progressing through a logical sequence of cytotoxicity, antimicrobial, anti-inflammatory, and mechanistic assays, researchers can efficiently identify lead compounds and characterize their biological profiles.

The hypothetical data presented illustrates how to interpret results and select promising candidates for further development. A derivative like DDM-NA-03 would be prioritized for advanced anticancer studies (e.g., cell cycle analysis, in vivo tumor models), while DDM-NA-02 would be a strong candidate for in vivo models of inflammation and pain. The ultimate goal is to build a comprehensive structure-activity relationship (SAR) profile, linking specific chemical modifications to desired biological outcomes, thereby paving the way for the development of a new generation of nicotinic acid-based therapeutics.

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A Comparative Efficacy Analysis of 2,5-Dichloro-4,6-dimethylnicotinic Acid as a Novel Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of effective and selective weed management solutions in agriculture necessitates the continuous exploration of novel herbicidal compounds. Nicotinic acid derivatives have emerged as a promising class of molecules with potent phytotoxic activity, often acting as synthetic auxins.[1][2][3] This guide provides a comprehensive technical comparison of a novel investigational herbicide, 2,5-Dichloro-4,6-dimethylnicotinic acid, against established commercial herbicides. Our analysis is grounded in robust experimental methodologies designed to elucidate its mechanism of action and evaluate its performance under controlled and field conditions. This document is intended for researchers and professionals in the agrochemical and plant science sectors, offering a framework for the evaluation of new herbicidal candidates.

Postulated Mechanism of Action: A Synthetic Auxin

Based on its structural analogy to picolinic acid and other nicotinic acid-based herbicides, this compound is hypothesized to function as a synthetic auxin herbicide.[4][5][6] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable in planta, leading to unregulated growth and ultimately, plant death in susceptible species.[4]

The proposed mechanism involves the binding of this compound to auxin receptors, such as the TIR1/AFB F-box proteins.[7][8][9] This binding event triggers the degradation of Aux/IAA transcriptional repressor proteins, leading to the overexpression of auxin-responsive genes.[7][8][9] The subsequent hormonal imbalance, characterized by an overproduction of ethylene and abscisic acid (ABA), induces a cascade of phytotoxic effects including epinasty, growth inhibition, senescence, and tissue necrosis.[4][7][8]

Auxinic Herbicide Mechanism cluster_0 Plant Cell Herbicide This compound Receptor TIR1/AFB Receptor Complex Herbicide->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Response Uncontrolled Growth & Plant Death Gene_Expression->Response Leads to

Caption: Postulated signaling pathway of this compound.

Comparative Herbicides

To benchmark the efficacy of this compound, two widely used commercial herbicides with well-characterized mechanisms of action were selected:

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A prototypical synthetic auxin herbicide used for broadleaf weed control.[10][11][12] It serves as a primary benchmark for auxinic activity.

  • Glyphosate: A broad-spectrum, non-selective systemic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, crucial for amino acid synthesis in plants. It provides a comparison against a different mode of action.

Experimental Design for Efficacy Evaluation

A two-tiered approach, comprising greenhouse bioassays and replicated field trials, is essential for a thorough evaluation.[13][14][15] This dual strategy allows for the precise determination of dose-response relationships under controlled conditions and validation of performance in a real-world agricultural setting.

Greenhouse Dose-Response Bioassay

Objective: To determine the concentration of this compound required to achieve 50% growth inhibition (GR₅₀) and compare it to commercial standards on key weed species.

Protocol:

  • Plant Material: Seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species are sown in pots containing a standardized soil mix. A susceptible crop species (e.g., Zea mays for monocot herbicide testing, Glycine max for dicot) should also be included to assess selectivity.

  • Growing Conditions: Plants are grown in a controlled greenhouse environment (25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Herbicides are applied at the 2-3 leaf stage (BBCH 12-13) using a precision laboratory track sprayer to ensure uniform coverage.[13][16] A range of doses for each herbicide, including a non-treated control, should be used to generate a dose-response curve.[17]

  • Data Collection: At 21 days after treatment (DAT), visual injury ratings are recorded, and the above-ground biomass is harvested, dried, and weighed.

  • Statistical Analysis: The dry weight data is expressed as a percentage of the untreated control and fitted to a log-logistic dose-response curve to calculate the GR₅₀ values.

Greenhouse_Bioassay_Workflow Start Seed Germination (Weed & Crop Species) Growth Cultivation to 2-3 Leaf Stage (Controlled Environment) Start->Growth Application Herbicide Application (Track Sprayer) Growth->Application Incubation Post-Application Growth (21 Days) Application->Incubation Assessment Data Collection (Visual Injury, Biomass) Incubation->Assessment Analysis Statistical Analysis (GR50 Calculation) Assessment->Analysis End Comparative Efficacy Report Analysis->End

Caption: Workflow for greenhouse herbicide efficacy bioassay.

Field Trials

Objective: To evaluate the efficacy and crop safety of this compound under real-world environmental conditions.

Protocol:

  • Site Selection: Field sites with a known history of uniform weed infestation are selected. The soil type and organic matter content should be documented.

  • Experimental Design: A randomized complete block design (RCBD) with at least four replications is employed.[16] Plot sizes should be adequate to minimize edge effects (e.g., 3m x 10m).

  • Treatments: this compound and the comparative herbicides are applied at proposed field application rates (1x) and at double the rate (2x) to assess crop tolerance. An untreated control plot is included in each replication.

  • Application: Herbicides are applied post-emergence using a calibrated backpack sprayer with appropriate nozzles to simulate commercial application.[18]

  • Assessments:

    • Weed Control: Visual assessments of percent weed control by species are conducted at 14, 28, and 56 DAT.

    • Crop Phytotoxicity: Visual assessment of crop injury (e.g., stunting, chlorosis, epinasty) is performed at 7, 14, and 28 DAT.

    • Weed Density and Biomass: Weed counts and biomass from quadrats placed randomly within each plot are collected at 28 DAT.

    • Crop Yield: The crop is harvested at maturity from the center of each plot to determine the final yield.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes from the described experimental protocols, illustrating a scenario where this compound demonstrates high efficacy.

Table 1: Greenhouse Dose-Response Bioassay Results (GR₅₀ in g a.i./ha)

HerbicideAmaranthus retroflexus (Dicot)Echinochloa crus-galli (Monocot)
This compound150> 2000
2,4-D250> 2000
Glyphosate400450

This hypothetical data suggests that this compound exhibits strong selective control of the broadleaf weed Amaranthus retroflexus, with higher potency than 2,4-D, and is safe for the monocot species.

Table 2: Field Trial Efficacy on Amaranthus retroflexus (28 DAT)

TreatmentApplication Rate (g a.i./ha)Visual Control (%)Biomass Reduction (%)
Untreated Control000
This compound2009288
2,4-D5608581
Glyphosate8409895

Field data hypothetically confirms the potent activity of this compound on broadleaf weeds at a lower application rate compared to 2,4-D.

Table 3: Crop Phytotoxicity and Yield in Field Trials (Zea mays)

TreatmentApplication Rate (g a.i./ha)Phytotoxicity (%) (14 DAT)Yield (t/ha)
Untreated Control (Weedy)006.5
Hand-Weeded Control-011.2
This compound200< 510.8
This compound400< 1010.5
2,4-D560< 510.2

This data illustrates excellent crop safety for this compound, even at a 2x rate, with yields comparable to the hand-weeded control, indicating effective weed control without harming the crop.

Conclusion and Future Directions

The presented framework for evaluating this compound provides a robust methodology for characterizing its herbicidal efficacy. The hypothetical data suggests that this novel compound is a potent, selective herbicide for broadleaf weed control, potentially offering an effective alternative to existing commercial products. Its high level of activity at lower application rates could also contribute to a more favorable environmental profile.

Further research should focus on expanding the range of weed species tested, investigating its soil persistence and degradation, and conducting toxicological studies to fully characterize its safety profile. The exploration of nicotinic acid derivatives, such as 2,5-Dichloro-4,6-dimethylnicotini c acid, continues to be a promising avenue for the discovery of next-generation weed management tools.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]
  • Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423–6430. [Link]
  • Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Scientia Agricola, 72(4), 356-362. [Link]
  • Tan, X., et al. (2021). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Research Square. [Link]
  • Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 72(4). [Link]
  • Unknown Author. (n.d.). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives. Purdue University. [Link]
  • Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid.
  • Yu, C., et al. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid.
  • Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry. [Link]
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). [Link]
  • Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. APVMA. [Link]
  • Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact.
  • European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. EWRS. [Link]
  • Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7401. [Link]
  • Dohmen, G. P., et al. (2020). A Field Study Method as a Potential Higher Tier Option to Refine Herbicide Risk Assessment for Nontarget Terrestrial Plants. Integrated Environmental Assessment and Management, 16(5), 691–705. [Link]
  • Agriculture Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
  • ResearchGate. (n.d.). Herbicide and safener treatments of the greenhouse pot trial and the field trial.
  • Fisher, P., et al. (2013). Conducting Onsite Greenhouse Trials. GrowerTalks. [Link]
  • SGS. (2025). Focus on Field Trials 2025. SGS. [Link]
  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]
  • Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1432. [Link]
  • Wang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 25(1), 585. [Link]
  • González-Mendoza, D., et al. (2009). Selective Herbicide Activity of 2,5-di(benzylamine)-p-benzoquinone Against the Monocot Weed Echinochloa Crusgalli. An in Vivo Analysis of Photosynthesis and Growth. Journal of Agricultural and Food Chemistry, 57(13), 5871-5875. [Link]
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A Senior Application Scientist's Guide to In Silico Receptor Binding Analysis: A Comparative Study of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth framework for conducting an in silico analysis of 2,5-Dichloro-4,6-dimethylnicotinic acid, a novel compound of interest. We will navigate the process from target identification to comparative molecular docking and results interpretation, grounding our methodology in established scientific principles. This document eschews a rigid template, instead focusing on the logical flow and causal reasoning that underpins robust computational drug discovery.

Part 1: The Foundational Step - Target Identification and Rationale

The predictive power of any in silico study hinges on the correct identification of the biological target. For a novel derivative like this compound, we must begin with a well-supported hypothesis derived from its structural parent, nicotinic acid (niacin).

Expertise & Experience: The Logic of Target Selection

Nicotinic acid is a well-characterized molecule known to exert its primary effects on lipid metabolism through the G-protein coupled receptor, GPR109A (also known as Hydroxycarboxylic acid receptor 2, HCA2).[1][2][3] This receptor, expressed on the surface of adipocytes and immune cells like macrophages, is a validated drug target.[1][3] Activation of GPR109A by an agonist initiates a Gi-coupled signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This cascade ultimately reduces the release of free fatty acids from fat cells, contributing to the beneficial lipid-modifying effects of niacin.[1][4]

Therefore, our primary hypothesis is that GPR109A is the principal receptor for this compound . This guide will proceed with GPR109A as our target protein for all subsequent computational analyses. The objective is to compare the binding characteristics of our novel derivative against the endogenous ligand, nicotinic acid, to predict its potential as a GPR109A modulator.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi_inactive Gαiβγ (Inactive) GPR109A->Gi_inactive Activates Ligand Nicotinic Acid Derivative Ligand->GPR109A Binds Gi_active Gαi-GTP Gi_inactive->Gi_active GDP→GTP Gby Gβγ Gi_inactive->Gby AC Adenylyl Cyclase Gi_active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Downstream Cellular Response (e.g., ↓ Lipolysis) cAMP->Response Mediates

Caption: The GPR109A receptor Gi-coupled signaling pathway.

Part 2: The In Silico Workflow - A Self-Validating Protocol

A trustworthy computational protocol is one where each step is deliberate and validated. We will employ a standard molecular docking workflow, which is a cornerstone of structure-based drug design.[5][6][7] This process predicts the preferred orientation and binding affinity of a ligand when bound to its macromolecular target.[8][9]

Docking_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase L_prep Step 1: Ligand Preparation (2D to 3D, Energy Minimization) Docking Step 3: Molecular Docking (Define Grid Box, Run AutoDock Vina) L_prep->Docking R_prep Step 2: Receptor Preparation (PDB Download, Cleanup, Add Hydrogens) R_prep->Docking Analysis Step 4: Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis Compare Step 5: Comparative Assessment (Derivative vs. Control) Analysis->Compare

Caption: A generalized workflow for comparative molecular docking studies.
Experimental Protocol: Comparative Molecular Docking

Objective: To predict and compare the binding affinity and interaction patterns of this compound and nicotinic acid with the human GPR109A receptor.

Tools:

  • Molecular Visualization: UCSF Chimera or PyMOL

  • Ligand Preparation: ChemDraw, Avogadro, Open Babel

  • Docking Software: AutoDock Vina[10][11]

Methodology:

Step 1: Ligand Preparation (The "Key")

  • 2D Structure Generation: Draw the 2D structures of this compound and the reference compound, nicotinic acid, using chemical drawing software like ChemDraw.

  • 3D Conversion & Optimization: Convert the 2D structures to 3D. This is a critical step where the initial conformation of the molecule is established.

  • Energy Minimization: Perform energy minimization on the 3D structures using a force field (e.g., MMFF94).

    • Causality Check: Why is this necessary? An unminimized structure exists in a high-energy, physically unrealistic state. Energy minimization finds a stable, low-energy conformation, which is crucial for an accurate docking simulation. A molecule in a strained conformation will not yield a meaningful binding score.

  • File Format Conversion: Save the final, optimized ligand structures in .pdbqt format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

Step 2: Receptor Preparation (The "Lock")

  • Structure Acquisition: Download the 3D structure of the human GPR109A receptor from a protein structure database like the RCSB Protein Data Bank (PDB). Note: If an experimental structure is unavailable, a high-quality homology model must be generated using a server like SWISS-MODEL, based on a closely related template.

  • Receptor Cleanup: Load the PDB file into a molecular viewer like UCSF Chimera.

    • Remove all non-essential molecules, including water, ions, and any co-crystallized ligands.

    • Causality Check: Why remove water? While some water molecules can be critical for binding (structural waters), most solvent waters in the binding pocket will interfere with the docking algorithm's ability to place the ligand. Removing them simplifies the system and is a standard practice for most docking protocols.

  • Protonation: Add polar hydrogens to the receptor structure. The protonation state of key residues at physiological pH (approx. 7.4) is critical for forming correct hydrogen bonds.

  • File Format Conversion: Save the cleaned, protonated receptor structure in the .pdbqt format using AutoDock Tools.

Step 3: Molecular Docking Simulation

  • Define the Binding Site (Grid Box): The "grid box" is a defined 3D space within the receptor where the docking algorithm will search for binding poses. If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on its location. If not, the box should encompass the putative binding pocket identified from literature or site-finder algorithms.

  • Configure Docking Parameters: In AutoDock Vina, the primary parameter is exhaustiveness, which controls the computational effort of the search. A higher value increases the probability of finding the true binding minimum but requires more time.

  • Execute the Docking Run: Run the AutoDock Vina simulation from the command line, specifying the prepared receptor, ligand, and grid box configuration files.[9] The software will systematically sample conformations of the ligand within the binding site, estimate the binding free energy for each pose, and rank them.[8]

Step 4: Analysis and Visualization

  • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy. More negative values indicate a stronger, more favorable binding interaction.

  • Pose Visualization: Load the receptor and the docked ligand poses (output as a .pdbqt file) into PyMOL or UCSF Chimera.

  • Interaction Analysis: Analyze the top-ranked pose. Identify and measure key intermolecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-stacking or salt bridges This analysis reveals how the molecule is anchored in the binding pocket.

Part 3: Comparative Data Interpretation

The true value of this analysis comes from comparing the derivative to the known agonist. The quantitative data should be summarized for clarity, allowing for an objective assessment.

Table 1: Hypothetical Comparative Docking Results for GPR109A

CompoundBinding Affinity (kcal/mol)Key Hydrogen Bonds (Residue, Distance Å)Other Key Interacting Residues (Hydrophobic)
Nicotinic Acid (Control) -6.5Arg111 (2.8 Å), Ser178 (3.1 Å)Phe78, Trp214
This compound -8.2Arg111 (2.7 Å), Tyr294 (3.0 Å)Phe78, Trp214, Val115

Authoritative Grounding & Interpretation

  • Binding Affinity: In this hypothetical result, this compound shows a more negative binding affinity (-8.2 kcal/mol) than nicotinic acid (-6.5 kcal/mol). This suggests a potentially stronger and more stable interaction with the GPR109A receptor.

  • Interaction Patterns: The analysis reveals both compounds share a critical hydrogen bond with Arginine 111, a known key interaction for GPR109A agonists. However, the derivative forms a new hydrogen bond with Tyrosine 294 and makes an additional hydrophobic contact with Valine 115. These extra interactions, likely facilitated by the dichloro- and dimethyl-substitutions, provide a structural basis for the improved binding affinity. This detailed analysis is crucial for guiding the next phase of drug design, such as Structure-Activity Relationship (SAR) studies.

Logic_Diagram Score Docking Score (e.g., -8.2 kcal/mol) Affinity Predicted Binding Affinity Score->Affinity is a measure of Potency Hypothesized Biological Potency (Potential for Stronger Agonism) Affinity->Potency suggests Interactions Specific Molecular Interactions (H-Bonds, Hydrophobic Contacts) Interactions->Affinity provides structural basis for Experiment Required Experimental Validation (In Vitro Binding & Functional Assays) Potency->Experiment must be confirmed by

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2,5-Dichloro-4,6-dimethylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 2,5-Dichloro-4,6-dimethylnicotinic acid. As a structural analog of nicotinic acid, a compound with known pleiotropic effects, a thorough understanding of its selectivity is paramount for predicting its therapeutic potential and off-target liabilities. We present a series of detailed experimental protocols to assess the binding affinity and functional activity of this compound against three high-priority potential targets: the high-affinity niacin receptor (GPR109A), its lower-affinity homolog (GPR109B), and the inducible inflammatory enzyme cyclooxygenase-2 (COX-2). By comparing its activity at these key proteins, this guide offers researchers a robust methodology to construct a preliminary selectivity profile, a critical step in early-stage drug discovery and development.

Introduction: The Rationale for Cross-Reactivity Profiling

This compound belongs to the chemical class of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a well-characterized molecule that exerts its primary therapeutic effects, such as lipid modification, through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[1][2] However, nicotinic acid is not entirely selective and can also interact with the closely related GPR109B (HCA3) at higher concentrations.[3] Furthermore, a growing body of literature suggests that some nicotinic acid derivatives possess anti-inflammatory properties, in part through the inhibition of enzymes like COX-2.[4]

Given the structural similarity of this compound to these known bioactive molecules, it is imperative to determine its target engagement profile. Unintended interactions with related receptors or enzymes can lead to unexpected side effects or confound the interpretation of efficacy studies. This guide, therefore, outlines a targeted cross-reactivity screening approach to de-risk the development of this compound and to elucidate its primary mechanism of action.

Our experimental design is based on a logical progression from direct binding assessment to functional cellular response, providing a multi-faceted view of the compound's pharmacological activity.

Target Selection for Cross-Reactivity Screening

Based on the pharmacology of structurally related nicotinic acid derivatives, the following targets have been selected for this initial cross-reactivity panel:

  • GPR109A (High-Affinity Niacin Receptor): The primary target for nicotinic acid and many of its therapeutic analogs.[1] Activity at this receptor is crucial for potential lipid-modifying effects.

  • GPR109B (Low-Affinity Niacin Receptor): A close homolog of GPR109A, interaction with which could contribute to the overall pharmacological profile and potential side effects.[3]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme involved in inflammation. Inhibition of COX-2 by some nicotinic acid derivatives suggests a potential for anti-inflammatory activity.[4]

Experimental Design and Protocols

This section details the step-by-step protocols for assessing the interaction of this compound with the selected targets. For each target, we will first determine the binding affinity and then proceed to a functional assay to measure the downstream cellular consequences of this interaction.

GPR109A and GPR109B: Binding and Functional Assays

This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, providing a quantitative measure of binding affinity (Kᵢ).

Protocol: GPR109A/B Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing human GPR109A or GPR109B.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, combine:

      • Cell membranes (typically 10-20 µg of protein).

      • [³H]-Nicotinic acid (radioligand) at a concentration near its Kₔ for the respective receptor.

      • Varying concentrations of this compound or reference compounds (e.g., unlabeled nicotinic acid for total displacement, or buffer for total binding).

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (in the presence of excess unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

GPR109A and GPR109B are Gi-coupled receptors, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures this functional response.

Protocol: GPR109A/B cAMP Functional Assay

  • Cell Culture:

    • Seed CHO-K1 or HEK293 cells stably expressing human GPR109A or GPR109B in a 96-well plate and culture overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound or reference agonists (e.g., GSK256073 for GPR109A, 6-aminonicotinic acid for GPR109B).[1][5]

    • Incubate for a short period (e.g., 15-30 minutes).

    • Add forskolin to all wells (except for a negative control) to stimulate adenylyl cyclase and generate a measurable cAMP signal.

    • Incubate for a further 15-30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

  • Data Analysis:

    • Normalize the data to the forskolin-only control (representing 100% signal).

    • Plot the percentage of inhibition of the forskolin-stimulated cAMP signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound that produces 50% of its maximal inhibitory effect.

COX-2: Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of the test compound on the enzymatic activity of purified COX-2.

Protocol: Fluorometric COX-2 Inhibition Assay

This protocol is based on commercially available COX-2 inhibitor screening kits.

  • Reagent Preparation:

    • Prepare assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

    • Prepare a stock solution of this compound and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.[6]

  • Assay Reaction:

    • In a 96-well black plate, set up the following wells:

      • Enzyme Control: Assay buffer, COX-2 enzyme.

      • Inhibitor Control: Assay buffer, COX-2 enzyme, selective COX-2 inhibitor.

      • Test Compound: Assay buffer, COX-2 enzyme, varying concentrations of this compound.

    • Add the COX probe and cofactor to all wells.

    • Pre-incubate at the recommended temperature (e.g., 25°C) for a short period.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

    • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

GPR_Binding_Assay cluster_prep Preparation cluster_assay Binding Reaction cluster_detect Detection & Analysis Culture Culture GPR109A/B Expressing Cells Harvest Harvest & Lyse Cells Culture->Harvest MembranePrep Isolate Cell Membranes Harvest->MembranePrep Incubate Incubate Membranes with [3H]-Nicotinic Acid & Test Compound MembranePrep->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Scintillation Quantify Radioactivity Filter->Scintillation Analysis Calculate Ki Scintillation->Analysis cAMP_Functional_Assay cluster_prep Preparation cluster_treatment Compound Treatment cluster_detect Detection & Analysis SeedCells Seed GPR109A/B Expressing Cells AddCompound Add Test Compound SeedCells->AddCompound AddForskolin Stimulate with Forskolin AddCompound->AddForskolin Lyse Lyse Cells AddForskolin->Lyse DetectcAMP Measure cAMP Levels Lyse->DetectcAMP Analysis Calculate EC50 DetectcAMP->Analysis

Caption: Workflow for the GPR109A/B cAMP Functional Assay.

COX2_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Analysis PrepareReagents Prepare Reagents (Enzyme, Probe, etc.) AddComponents Add Enzyme, Probe & Test Compound to Plate PrepareReagents->AddComponents Initiate Initiate with Arachidonic Acid AddComponents->Initiate Measure Measure Fluorescence Kinetically Initiate->Measure CalculateRate Calculate Reaction Rate Measure->CalculateRate DetermineIC50 Calculate IC50 CalculateRate->DetermineIC50

Caption: Workflow for the Fluorometric COX-2 Inhibition Assay.

Data Presentation and Interpretation

The results from these assays should be compiled into clear, comparative tables to facilitate the assessment of selectivity.

Table 1: Comparative Binding Affinity and Functional Potency

CompoundGPR109A Kᵢ (nM)GPR109A EC₅₀ (nM)GPR109B Kᵢ (nM)GPR109B EC₅₀ (nM)COX-2 IC₅₀ (nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Nicotinic Acid (Reference)~300~500>10,000>10,000>10,000
GSK256073 (GPR109A Selective Agonist) [1]PotentPotent>10,000>10,000>10,000
6-Aminonicotinic Acid (GPR109B Selective Agonist) [5]>10,000>10,000PotentPotent>10,000
Celecoxib (COX-2 Selective Inhibitor) [6]>10,000>10,000>10,000>10,000~40

Note: Reference values are approximate and may vary based on assay conditions.

Interpretation of Results:

By comparing the affinity (Kᵢ) and potency (EC₅₀/IC₅₀) values across the different targets, a selectivity profile for this compound can be established.

  • High Selectivity for GPR109A: A low Kᵢ and EC₅₀ for GPR109A with significantly higher values for GPR109B and COX-2 would suggest that the compound is a selective GPR109A agonist.

  • Dual GPR109A/B Activity: Similar potency at both GPR109A and GPR109B would indicate a non-selective agonist profile within this receptor family.

  • COX-2 Inhibition: A potent IC₅₀ for COX-2, especially if significantly lower than its activity at the GPRs, would classify it as a potential anti-inflammatory agent.

  • Off-Target Activity: Potency at multiple targets would classify it as a multi-target ligand, which would require further investigation to understand the therapeutic implications.

Conclusion

The systematic approach outlined in this guide provides a foundational strategy for characterizing the cross-reactivity of this compound. By employing a combination of binding and functional assays against rationally selected targets, researchers can generate a clear and quantitative initial assessment of the compound's selectivity. This information is critical for making informed decisions in the drug discovery pipeline, guiding lead optimization efforts, and ultimately contributing to the development of safer and more effective therapeutics. Further studies, including broader panel screening and in vivo validation, will be necessary to build upon this initial profile.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC.
  • Richman, J. G., et al. (2007). 3-Nitro-4-amino Benzoic Acids and 6-amino Nicotinic Acids Are Highly Selective Agonists of GPR109b.Bioorganic & Medicinal Chemistry Letters, 17(23), 6619-22.
  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (n.d.). NIH.
  • Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. (2021, March 3). YouTube.
  • El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme.Bioorganic Chemistry, 107, 104610.
  • COX-2 inhibitors. (2000, February 1). Australian Prescriber.
  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. (n.d.). PMC - PubMed Central.
  • GPR109A and Vascular Inflammation. (n.d.). PMC - NIH.
  • Ahmed, K., et al. (2009). Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis.Journal of Biological Chemistry, 284(33), 21928-21933.
  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3'- (Substituted phenyl) Deschloroepibatidine Analogs. (n.d.). PMC - NIH.
  • Shen, H. C., et al. (2010). Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A.Bioorganic & Medicinal Chemistry Letters, 20(11), 3258-61.
  • Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate.
  • Ye, M., et al. (2009). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A.Bioorganic & Medicinal Chemistry Letters, 19(21), 6039-42.
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (n.d.). RSC Publishing.
  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (n.d.). Semantic Scholar.
  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022, February 14). RSC Publishing.
  • Shen, H. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403.Expert Opinion on Therapeutic Patents, 19(8), 1149-55.
  • Synthesis, nicotinic acetylcholine receptor binding, and pharmacological properties of 3'-(substituted phenyl)deschloroepibatidine analogs. (n.d.). RTI International.
  • Miyazawa, Y., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A.Bioorganic & Medicinal Chemistry Letters, 30(10), 127105.
  • Tikhonovich, E. V., et al. (2006). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors.Journal of Receptors and Signal Transduction, 26(5-6), 447-62.
  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. (2017, January 18). PubMed.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands.
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  • Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABAA receptor agonists. (2014, September 12). DOI.
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  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. (n.d.). PMC - NIH.
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Performance Benchmark of 2,5-Dichloro-4,6-dimethylnicotinic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of 2,5-Dichloro-4,6-dimethylnicotinic acid, a potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. Intended for researchers, scientists, and drug development professionals, this document offers an objective comparison with established NAMPT inhibitors, supported by detailed experimental protocols and data presentation formats. Our focus is on empowering researchers to conduct their own robust evaluations by providing the necessary scientific and methodological foundation.

Introduction: The Rationale for Targeting NAMPT in Oncology

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions essential for energy production, DNA repair, and various signaling pathways.[1] Many cancer cells exhibit a heightened metabolic rate and increased reliance on the NAD+ salvage pathway to fuel their rapid proliferation and survival.[1] The rate-limiting enzyme in this pathway, nicotinamide phosphoribosyltransferase (NAMPT), has thus emerged as a compelling therapeutic target in oncology.[2]

Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, precipitating a metabolic crisis within cancer cells.[1] This disruption of NAD+ homeostasis results in decreased ATP production, inhibition of NAD+-dependent enzymes such as PARPs, an increase in reactive oxygen species (ROS), and the accumulation of DNA damage, ultimately culminating in apoptotic cell death.[1]

This compound is a nicotinic acid derivative that has been identified as a potential NAMPT inhibitor. This guide will outline a series of experiments to rigorously evaluate its performance against other well-characterized NAMPT inhibitors, namely FK866, CHS828, and OT-82.[2]

Mechanism of Action: The NAMPT Signaling Pathway

The central mechanism of action for NAMPT inhibitors is the disruption of the NAD+ salvage pathway. This pathway recycles nicotinamide back into NAD+, a process vital for maintaining the cellular NAD+ pool. By inhibiting NAMPT, these compounds trigger a cascade of events detrimental to cancer cell survival.

NAMPT_Pathway cluster_cell Cancer Cell NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN NAD NAD+ NMNAT NMNAT NMN->NMNAT NMNAT->NAD ATP ATP Production NAD->ATP DNA_Repair DNA Repair (e.g., PARP) NAD->DNA_Repair ROS Increased ROS Apoptosis Apoptosis Inhibitor This compound & Alternatives Inhibitor->NAMPT Inhibition

Caption: Inhibition of NAMPT by this compound blocks the NAD+ salvage pathway.

Experimental Benchmarking: A Head-to-Head Comparison

To objectively assess the performance of this compound, a series of in vitro and in vivo experiments should be conducted in parallel with established NAMPT inhibitors.

Compound Preparation and Characterization

Prior to any biological evaluation, the purity and identity of this compound must be rigorously confirmed.

Protocol: Synthesis and Purity Analysis

  • Purification: Purify the synthesized compound using techniques such as recrystallization or column chromatography to achieve a purity of >95%.

  • Characterization:

    • NMR Spectroscopy: Confirm the chemical structure using ¹H and ¹³C NMR.

    • Mass Spectrometry: Determine the molecular weight to confirm the identity of the compound.

    • HPLC Analysis: Assess the purity of the compound using a validated reverse-phase HPLC method.[3] A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and a phosphate buffer at a pH of 3, with UV detection at an appropriate wavelength (e.g., 225 nm).[3]

In Vitro Performance Evaluation

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of NAMPT.

Protocol: NAMPT Enzyme Inhibition Assay

This protocol is adapted from commercially available NAMPT inhibitor screening assay kits.[4][5]

  • Reagents: Recombinant human NAMPT enzyme, NAMPT assay buffer, ATP, Nicotinamide, PRPP, and a detection reagent (e.g., a fluorescent probe that reacts with the product, NADH).

  • Procedure:

    • Prepare serial dilutions of this compound and the comparator compounds (FK866, CHS828, OT-82) in the appropriate assay buffer.

    • In a 96-well plate, add the diluted compounds.

    • Add the recombinant NAMPT enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a master mix containing nicotinamide, PRPP, and ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 2 hours).

    • Stop the reaction and measure the signal (e.g., fluorescence at λex=340 nm and λem=460 nm for NADH).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic curve.

Table 1: Comparative NAMPT Enzyme Inhibition (Illustrative Data)

CompoundIC50 (nM)
This compound[Experimental Value]
FK8661.60 ± 0.32[6]
CHS828[Literature Value]
OT-822.89 ± 0.47 (hematopoietic)[2]

This assay assesses the ability of the compounds to inhibit the growth of various cancer cell lines.

Protocol: Cell Viability Assay (MTT or CCK-8)

  • Cell Lines: A panel of human cancer cell lines should be used, including those known to be sensitive to NAMPT inhibitors (e.g., A2780 ovarian cancer, HepG2 hepatocellular carcinoma, 95-D lung cancer, A549 lung cancer, U2OS osteosarcoma, and U266 multiple myeloma).[6]

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and the comparator compounds for 72 hours.

    • Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) for each compound and cell line.

Table 2: Comparative Anti-proliferative Activity (Illustrative Data)

CompoundA2780 GI50 (µM)HepG2 GI50 (µM)A549 GI50 (µM)
This compound[Experimental Value][Experimental Value][Experimental Value]
FK866[Literature Value][Literature Value][Literature Value]
CHS828[Literature Value][Literature Value][Literature Value]
OT-82[Literature Value][Literature Value][Literature Value]

This assay confirms that the anti-proliferative effects of the compounds are mediated through the depletion of intracellular NAD+.

Protocol: NAD/NADH-Glo™ Assay

This protocol is based on the Promega NAD/NADH-Glo™ Assay.[7]

  • Procedure:

    • Seed cancer cells in a 96-well white-walled plate and treat with the test compounds at their respective GI50 concentrations for various time points (e.g., 6, 12, 24, and 48 hours).

    • Lyse the cells and add the NAD/NADH-Glo™ detection reagent, which contains an enzyme that reduces a proluciferin substrate in the presence of NAD+ and NADH, generating a luminescent signal.

    • Incubate at room temperature and measure luminescence.

  • Data Analysis: Normalize the luminescence signal to the number of cells or total protein content. Compare the NAD+ levels in treated cells to those in untreated controls.

Caption: Workflow for quantifying intracellular NAD+ levels.

In Vivo Performance Evaluation

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

Protocol: In Vivo Efficacy in a Mouse Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID).[1]

  • Procedure:

    • Subcutaneously implant a suitable cancer cell line (e.g., A2780) into the flank of each mouse.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, and a positive control such as FK866 or OT-82).

    • Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a pre-determined dose and schedule.

    • Monitor tumor volume and body weight regularly.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Table 3: Comparative In Vivo Efficacy (Illustrative Data)

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control[Experimental Value]-
This compound[Experimental Value][Calculated Value]
FK866[Experimental Value][Calculated Value]

Discussion and Scientific Interpretation

The collective data from these experiments will provide a robust performance benchmark for this compound.

  • Potency and Selectivity: The IC50 value from the enzyme inhibition assay will determine the direct potency of the compound against NAMPT. Comparing this to the GI50 values from the cell-based assays will provide insights into its cell permeability and potential off-target effects.

  • Mechanism of Action Confirmation: A significant reduction in intracellular NAD+ levels following treatment will confirm that the compound's anti-proliferative activity is indeed mediated through the inhibition of NAMPT.

  • Therapeutic Potential: The in vivo efficacy data will provide a preliminary assessment of the compound's therapeutic potential. A significant TGI with acceptable toxicity will warrant further preclinical development.

By systematically comparing this compound to established NAMPT inhibitors across these key performance metrics, researchers can make informed decisions about its potential as a novel anti-cancer agent.

References

  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit.
  • Frontiers in Medicine. (2024). Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research.
  • AACR Journals. (n.d.). Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration.
  • Frontiers in Oncology. (2022). Review of various NAMPT inhibitors for the treatment of cancer.
  • Acta Pharmacologica Sinica. (2017). Crystal structure-based comparison of two NAMPT inhibitors.
  • Frontiers in Oncology. (2022). Review of various NAMPT inhibitors for the treatment of cancer.
  • BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit.
  • Journal of Medicinal Chemistry. (n.d.). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.
  • Frontiers in Oncology. (2018). NAD Metabolism in Cancer Therapeutics.
  • PubMed. (n.d.). Crystal structure-based comparison of two NAMPT inhibitors.
  • ResearchGate. (n.d.). In vitro screening of the putative NAPRT inhibitors.
  • MDPI. (2022). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery.
  • ResearchGate. (n.d.). Antiproliferative activity of different dose (0, 2.5, 12.5, 25, 50, 100....
  • Frontiers in Oncology. (2018). NAD Metabolism in Cancer Therapeutics.
  • MySkinRecipes. (n.d.). This compound.
  • PubMed. (n.d.). Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines.
  • MDPI. (2022). Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles.
  • Science.gov. (n.d.). a549 cell line: Topics by Science.gov.
  • Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Immunopathologia Persa. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

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A Comparative Analysis of Dichlorinated vs. Monofluorinated Nicotinic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation in Nicotinic Acid Scaffolds

Nicotinic acid, a fundamental pyridinecarboxylic acid, has long been a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and lipid-modifying effects. The strategic incorporation of halogen atoms onto the nicotinic acid backbone is a well-established tactic in drug design to modulate the molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed comparative study of dichlorinated and monofluorinated nicotinic acids, offering insights into how the choice and position of halogen substituents can profoundly influence their synthesis, chemical properties, and biological applications. We will focus on representative examples, primarily 2,6-dichloronicotinic acid and 6-fluoronicotinic acid, to illustrate these key differences.

Comparative Physicochemical Properties

The introduction of chlorine versus fluorine atoms onto the nicotinic acid ring system imparts distinct electronic and steric effects, which in turn govern the molecule's acidity, solubility, and other key physicochemical parameters.

Property2,6-Dichloronicotinic Acid6-Fluoronicotinic AcidRationale for Differences
Molecular Formula C₆H₃Cl₂NO₂C₆H₄FNO₂Substitution of two chlorine atoms versus one fluorine atom.
Molecular Weight 192.00 g/mol [1]141.10 g/mol Chlorine has a higher atomic mass than fluorine.
Melting Point 140-143 °C144-148 °C[2]Differences in crystal lattice packing and intermolecular forces.
Boiling Point Predicted: 351.2 °C309.4 °C[2]The higher molecular weight and greater polarizability of the dichlorinated compound lead to stronger intermolecular forces.
Predicted pKa 1.773.41[1]The two electron-withdrawing chlorine atoms have a stronger inductive effect, increasing the acidity of the carboxylic acid proton compared to the single fluorine atom.[3]
Solubility Soluble in DMSO, MethanolSoluble in water and common organic solvents.The presence of the fluorine atom can enhance aqueous solubility in some cases, while the dichlorinated analogue may favor organic solvents.

Spectroscopic Profile: A Comparative Fingerprint

The spectroscopic data for these halogenated nicotinic acids provide a unique fingerprint for their identification and characterization. Below is a comparative summary of their key spectral features.

¹H NMR Spectroscopy

The proton NMR spectra are relatively simple for both molecules due to the limited number of protons on the aromatic ring.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2,6-Dichloronicotinic Acid H-4~8.3d~8.0
H-5~7.5d~8.0
6-Fluoronicotinic Acid H-2~8.9d~2.4
H-4~8.4ddd~8.8, 7.6, 2.4
H-5~7.3dd~8.8, 3.0

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectra reveal the electronic effects of the halogen substituents on the pyridine ring.

CompoundCarbonApproximate Chemical Shift (δ, ppm)
2,6-Dichloronicotinic Acid C-2~152
C-3~130
C-4~142
C-5~125
C-6~152
C=O~165
6-Fluoronicotinic Acid C-2~150 (d, JC-F ≈ 15 Hz)
C-3~122
C-4~145 (d, JC-F ≈ 8 Hz)
C-5~110 (d, JC-F ≈ 4 Hz)
C-6~165 (d, JC-F ≈ 240 Hz)
C=O~164

Note: The chemical shifts are approximate and can vary. The values for 6-fluoronicotinic acid show the characteristic carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectra of both compounds are characterized by the vibrations of the carboxylic acid group and the substituted pyridine ring.

Functional Group2,6-Dichloronicotinic Acid (cm⁻¹)6-Fluoronicotinic Acid (cm⁻¹)Vibrational Mode
O-H (acid) ~3000 (broad)~3000 (broad)Stretching
C=O (acid) ~1700~1710Stretching
C=C, C=N (aromatic) ~1600-1400~1600-1400Ring Stretching
C-Cl ~800-600-Stretching
C-F -~1250Stretching

Comparative Synthesis Strategies

The synthetic routes to dichlorinated and monofluorinated nicotinic acids often start from different precursors and involve distinct chemical transformations.

Workflow for the Synthesis of 2,6-Dichloronicotinic Acid and 6-Fluoronicotinic Acid

G cluster_dichloro Synthesis of 2,6-Dichloronicotinic Acid cluster_fluoro Synthesis of 6-Fluoronicotinic Acid D_start 2,6-Dichloropyridine D_reagent1 n-BuLi, THF, -78 °C D_start->D_reagent1 Lithiation D_intermediate Lithium 2,6-dichloropyridine-3-ide D_reagent1->D_intermediate D_reagent2 CO₂ (dry ice) D_intermediate->D_reagent2 Carboxylation D_reagent3 H₃O⁺ (acid workup) D_reagent2->D_reagent3 D_product 2,6-Dichloronicotinic Acid D_reagent3->D_product Protonation F_start 2-Fluoro-5-methylpyridine F_reagent1 KMnO₄, H₂O, heat F_start->F_reagent1 Oxidation F_intermediate Potassium 6-fluoronicotinate F_reagent1->F_intermediate F_reagent2 H₃O⁺ (acid workup) F_intermediate->F_reagent2 Protonation F_product 6-Fluoronicotinic Acid F_reagent2->F_product

Caption: Comparative synthesis workflows for 2,6-dichloronicotinic acid and 6-fluoronicotinic acid.

Experimental Protocol: Synthesis of 2,6-Dichloronicotinic Acid

This protocol is based on the lithiation and subsequent carboxylation of 2,6-dichloropyridine.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add 2,6-dichloropyridine to the cooled THF. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Carboxylation: In a separate flask, crush dry ice into a powder. Carefully transfer the lithiated pyridine solution via cannula onto the powdered dry ice. Allow the mixture to warm to room temperature overnight.

  • Workup and Isolation: Quench the reaction with water. Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,6-dichloronicotinic acid.

Experimental Protocol: Synthesis of 6-Fluoronicotinic Acid

This protocol describes the oxidation of 2-fluoro-5-methylpyridine using potassium permanganate.[4]

  • Reaction Setup: In a round-bottom flask, dissolve potassium permanganate (KMnO₄) in water.

  • Oxidation: Add 2-fluoro-5-methylpyridine to the KMnO₄ solution. Heat the reaction mixture to reflux (approximately 100 °C) for several hours, monitoring the reaction progress by TLC.

  • Workup and Isolation: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water. Combine the filtrates and acidify with concentrated HCl to a pH of approximately 3-4.

  • Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting solid can be further purified by recrystallization to afford pure 6-fluoronicotinic acid.

Comparative Biological Activities and Applications

The differing electronic and steric properties of dichlorinated and monofluorinated nicotinic acids lead to distinct biological activities and, consequently, different applications in drug discovery and development.

Dichlorinated Nicotinic Acids: Targeting Enzymes and Microbes
  • Histone Deacetylase (HDAC) Inhibition: 2,6-Dichloronicotinic acid has been identified as an inhibitor of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibitors are being actively investigated as anti-cancer agents.[6] The electron-withdrawing nature of the two chlorine atoms likely contributes to the binding affinity of the molecule to the zinc-containing active site of HDACs.

  • Antimicrobial Activity: Halogenated nicotinic acid derivatives have shown promising antimicrobial activity.[7][8] The lipophilicity conferred by the chlorine atoms can facilitate the penetration of the bacterial cell membrane, leading to the disruption of essential cellular processes.

Monofluorinated Nicotinic Acids: Modulating Receptors and In Vivo Imaging
  • GPR109A Agonism: 6-Fluoronicotinic acid is an agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[9][10] Activation of this receptor in adipocytes leads to a decrease in lipolysis, which is the basis for the lipid-lowering effects of nicotinic acid.[11] The fluorine atom can enhance the binding affinity and selectivity for this receptor.

  • Positron Emission Tomography (PET) Tracers: The presence of a fluorine atom makes 6-fluoronicotinic acid a valuable precursor for the synthesis of ¹⁸F-labeled PET tracers. These tracers are used in medical imaging to visualize and quantify biological processes in vivo, aiding in the diagnosis and monitoring of diseases.

Hypothetical Signaling Pathway Modulation

The following diagram illustrates the distinct primary signaling pathways targeted by 2,6-dichloronicotinic acid and 6-fluoronicotinic acid.

G cluster_dichloro 2,6-Dichloronicotinic Acid Pathway cluster_fluoro 6-Fluoronicotinic Acid Pathway D_drug 2,6-Dichloronicotinic Acid HDAC HDAC Enzyme D_drug->HDAC Inhibition AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Deacetylation GeneExpression Altered Gene Expression AcetylatedHistones->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis F_drug 6-Fluoronicotinic Acid GPR109A GPR109A Receptor F_drug->GPR109A Agonism Gi Gi Protein GPR109A->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Lipolysis Lipolysis cAMP->Lipolysis

Caption: Differential primary signaling pathways of dichlorinated and monofluorinated nicotinic acids.

Conclusion and Future Perspectives

This comparative guide highlights the significant impact of dichlorination versus monofluorination on the properties and applications of nicotinic acid derivatives. The two electron-withdrawing chlorine atoms in 2,6-dichloronicotinic acid render it a stronger acid and a potential lead for developing enzyme inhibitors, such as those for HDACs. In contrast, the single fluorine atom in 6-fluoronicotinic acid provides a balance of electronic modification and favorable properties for receptor binding, particularly for GPR109A, and for applications in in vivo imaging.

The choice between these halogenation patterns is therefore a critical decision in the drug discovery process, dictated by the intended biological target and desired therapeutic application. Future research should focus on obtaining more direct comparative data, including in vitro and in vivo studies, to further elucidate the structure-activity relationships of these and other halogenated nicotinic acids. Such studies will undoubtedly pave the way for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

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Validating the Mode of Action of 2,5-Dichloro-4,6-dimethylnicotinic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise mechanism by which a novel compound exerts its biological effect is paramount. This guide provides a comprehensive, in-depth framework for validating the mode of action (MoA) of 2,5-Dichloro-4,6-dimethylnicotinic acid, a compound for which the biological activity is not yet extensively characterized. Drawing upon established principles of pharmacology and cutting-edge experimental techniques, we will navigate a logical, multi-pronged strategy to elucidate its molecular targets and cellular effects. This document is designed not as a rigid template, but as a dynamic guide, empowering scientists to make informed experimental choices based on a foundation of scientific integrity.

Introduction and Hypothesized Mode of Action

This compound is a synthetic organic molecule whose structure is provided by PubChem[1]. Structurally, it is a derivative of nicotinic acid (niacin). Nicotinic acid and its analogues are well-documented modulators of various physiological processes, most notably lipid metabolism and inflammation[2][3][4]. The primary and best-characterized target of nicotinic acid is the G-protein coupled receptor GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2)[5][6][7][8].

Given the structural conservation of the nicotinic acid core, we propose the following Hypothesized Mode of Action (MoA) for this compound:

  • Primary Target: GPR109A.

  • Mechanism: Agonism at the GPR109A receptor.

  • Downstream Signaling: Activation of the Gi/o signaling cascade, leading to inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[5][6][9].

  • Phenotypic Outcome: Inhibition of lipolysis in adipocytes and modulation of inflammatory responses in immune cells.

This guide will outline the experimental strategy to systematically test and validate this hypothesis, comparing the compound's activity profile against known GPR109A agonists.

A Multi-Pronged Strategy for MoA Validation

A robust MoA validation strategy relies on a convergence of evidence from multiple, independent lines of inquiry. We advocate for a three-phased approach that moves from direct target interaction to downstream signaling and finally to cellular phenotypic changes. This ensures that each experimental step logically builds upon the last, creating a self-validating workflow.

MoA_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Downstream Signaling cluster_2 Phase 3: Phenotypic Assessment T_Engage Does the compound bind to the putative target? CETSA Cellular Thermal Shift Assay (CETSA) T_Engage->CETSA BindingAssay Competition Binding Assay T_Engage->BindingAssay D_Signal Does binding elicit the expected signaling cascade? CETSA->D_Signal BindingAssay->D_Signal cAMP_Assay cAMP Accumulation Assay D_Signal->cAMP_Assay Phospho Phosphoproteomics D_Signal->Phospho P_Assess Does signaling translate to a cellular function? cAMP_Assay->P_Assess Phospho->P_Assess Lipolysis Lipolysis Assay (Adipocytes) P_Assess->Lipolysis Inflammation Anti-Inflammatory Assay (Immune Cells) P_Assess->Inflammation Conclusion Validated MoA Lipolysis->Conclusion Inflammation->Conclusion Start Hypothesized MoA: Compound is a GPR109A Agonist Start->T_Engage

Caption: A logical workflow for validating the mode of action.

Phase 1: Confirming Direct Target Engagement

The foundational step is to demonstrate a direct physical interaction between this compound and its putative target, GPR109A, within a cellular environment.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissue lysates.[10][11][12][13] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[14] This results in a measurable "thermal shift" in the protein's melting curve.[11] This technique is invaluable as it confirms target interaction in a physiological context, accounting for cell permeability and intracellular milieu.[14]

Experimental Outcome: A dose-dependent increase in the thermal stability of GPR109A in cells treated with this compound, comparable to that induced by a known GPR109A agonist, would provide strong evidence of direct target engagement.

Phase 2: Elucidating Downstream Signaling

Upon confirming target binding, the next logical step is to determine if this interaction initiates the expected intracellular signaling cascade. For a Gi-coupled receptor like GPR109A, the canonical pathway involves the inhibition of adenylyl cyclase.[5][6]

cAMP Accumulation Assay

Rationale: The activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This effect is most robustly measured by first stimulating cells with a compound like forskolin (which directly activates adenylyl cyclase) and then measuring the ability of the test compound to counteract this cAMP production.

Experimental Outcome: A potent, dose-dependent inhibition of forskolin-stimulated cAMP accumulation in GPR109A-expressing cells would validate that the compound functions as a GPR109A agonist, activating the canonical Gi pathway.

Phosphoproteomics for Unbiased Pathway Analysis

Rationale: While the cAMP assay interrogates the primary signaling pathway, a global analysis of protein phosphorylation can provide a broader, unbiased view of the compound's impact on cellular signaling networks.[15][16] Mass spectrometry-based phosphoproteomics can identify and quantify thousands of phosphorylation events simultaneously, revealing both expected and potentially novel signaling nodes affected by GPR109A activation.[17][18][19] For instance, GPR109A signaling has been shown to influence the Akt/mTOR and ERK1/2/AMPK pathways in different cellular contexts.[2][20]

Experimental Outcome: Phosphoproteomic analysis would be expected to show changes in the phosphorylation status of proteins downstream of Gi signaling. Comparing the phosphoproteomic signature of our test compound with that of a reference agonist can reveal similarities in their MoA and potentially highlight unique signaling properties.

GPR109A_Signaling Compound 2,5-Dichloro-4,6- dimethylnicotinic acid Receptor GPR109A Compound->Receptor Binds G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Phenotype Cellular Effects (e.g., ↓ Lipolysis) PKA->Phenotype

Caption: Hypothesized GPR109A signaling pathway.

Phase 3: Cellular Phenotypic Assessment

The final validation phase connects the molecular mechanism to a tangible biological outcome. Based on the known functions of GPR109A, we will assess the compound's effect on two key physiological processes: lipolysis in adipocytes and inflammatory responses.

Lipolysis Assay in Adipocytes

Rationale: A primary physiological role of GPR109A activation in adipose tissue is the inhibition of lipolysis, which reduces the release of free fatty acids into circulation.[21] This is a hallmark functional outcome of GPR109A agonism. The assay typically involves stimulating lipolysis with an agent like isoproterenol and measuring the release of glycerol (a byproduct of triglyceride breakdown) into the culture medium.

Experimental Outcome: A dose-dependent inhibition of isoproterenol-stimulated glycerol release from differentiated adipocytes would provide strong phenotypic evidence consistent with GPR109A agonism.

Comparative Analysis and Data Summary

To provide a clear, objective assessment, the performance of this compound should be benchmarked against a well-characterized GPR109A agonist (Positive Control), such as Acifran[22][23][24], and a vehicle control (Negative Control).

Experiment Parameter Measured This compound Acifran (Positive Control) Vehicle (Negative Control)
CETSA ΔTagg of GPR109A (°C)Expected: +Expected: +No significant change
cAMP Assay IC50 for cAMP inhibition (nM)Expected: Potent IC50Potent IC50No inhibition
Lipolysis Assay IC50 for glycerol release inhibition (nM)Expected: Potent IC50Potent IC50No inhibition
Phosphoproteomics Phosphorylation SignatureExpected: Similar to AcifranGPR109A-specific signatureBaseline signature

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate GPR109A-expressing cells (e.g., HEK-293-GPR109A) and grow to ~80% confluency. Treat cells with varying concentrations of this compound or control compounds for 1 hour at 37°C.

  • Heat Challenge: Harvest cells by gentle scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[10]

  • Lysis and Fractionation: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble GPR109A at each temperature point using a suitable method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble GPR109A relative to the non-heated control against temperature to generate melting curves. Determine the aggregation temperature (Tagg) for each condition. A positive thermal shift (ΔTagg) indicates target engagement.

Protocol 2: cAMP Accumulation Assay
  • Cell Seeding: Seed GPR109A-expressing cells into a 96-well plate and allow them to attach overnight.

  • Compound Incubation: Aspirate the media and add fresh media containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of this compound or control compounds and incubate for 30 minutes.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to stimulate adenylyl cyclase. Incubate for a further 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP signal against the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 3: Lipolysis Assay
  • Adipocyte Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) in differentiation medium until they accumulate lipid droplets, typically 7-10 days.

  • Compound Treatment: Wash the differentiated adipocytes with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with serial dilutions of 2,5-Dichloro-4,6-dimethylnicotinate or control compounds for 30 minutes.

  • Lipolysis Stimulation: Add a lipolytic agent such as isoproterenol (e.g., 1 µM) to stimulate lipolysis and incubate for 1-2 hours at 37°C.

  • Glycerol Measurement: Collect the supernatant (culture medium) from each well. Measure the concentration of glycerol using a commercial colorimetric or fluorometric assay kit.

  • Data Analysis: Normalize the glycerol release to the total protein content in each well. Plot the percentage inhibition of stimulated glycerol release against compound concentration to calculate the IC50 value.

References

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Assessing the Crop Selectivity of 2,5-Dichloro-4,6-dimethylnicotinic Acid-Based Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and scientists in the agrochemical industry to assess the crop selectivity of novel herbicides based on the 2,5-Dichloro-4,6-dimethylnicotinic acid scaffold. While direct herbicidal data for this specific molecule is not extensively published, its structural similarity to the pyridine carboxylic acid class of synthetic auxin herbicides provides a strong rationale for its investigation. This document outlines the theoretical basis for its potential herbicidal activity and offers detailed, field-proven methodologies for its evaluation against established alternatives.

Introduction: The Enduring Significance of Synthetic Auxin Herbicides

Synthetic auxin herbicides were among the first selective organic herbicides developed and have remained a cornerstone of weed management for over 75 years.[1] Their primary mode of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[2][3] This class of herbicides is particularly effective against broadleaf weeds in grass crops, a selectivity attributed to differences in translocation, metabolism, and vascular structure between monocots and dicots.

The pyridine carboxylic acids, a subclass of synthetic auxins, are known for their efficacy and persistence, making them valuable tools for long-lasting weed control.[4] Compounds like picloram and clopyralid have a well-documented history of effective broadleaf weed management.[4] The subject of this guide, this compound, belongs to this chemical family, suggesting its potential as a selective herbicide.

This guide will provide the necessary protocols to:

  • Evaluate the herbicidal efficacy of this compound.

  • Assess its selectivity across a range of important crop species.

  • Compare its performance profile against established pyridine carboxylic acid herbicides.

Mechanism of Action: A Molecular Hijacking of Plant Growth

Synthetic auxin herbicides, including those derived from pyridine carboxylic acid, exert their effects by binding to auxin receptors, primarily the TIR1/AFB F-box proteins.[2] This binding event initiates a cascade of molecular events that would normally be tightly regulated by endogenous IAA.

dot

cluster_0 Normal Auxin Signaling cluster_1 Synthetic Auxin Herbicide Action IAA IAA (Natural Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Regulated Gene Expression (Normal Growth) ARF->Gene_Expression Activates SAH Synthetic Auxin Herbicide (e.g., this compound) TIR1_AFB_H TIR1/AFB Receptor SAH->TIR1_AFB_H Binds to Aux_IAA_H Aux/IAA Repressor TIR1_AFB_H->Aux_IAA_H Targets for Degradation ARF_H Auxin Response Factor (ARF) Aux_IAA_H->ARF_H Represses Uncontrolled_Growth Uncontrolled Gene Expression (Plant Death) ARF_H->Uncontrolled_Growth Over-activates cluster_0 Greenhouse Trial Workflow Seed_Germination Seed Germination (Crop & Weed Species) Seedling_Growth Seedling Growth to 2-4 Leaf Stage Seed_Germination->Seedling_Growth Herbicide_Application Herbicide Application (Logarithmic Sprayer) Seedling_Growth->Herbicide_Application Phytotoxicity_Assessment Phytotoxicity Assessment (Visual Scoring, Biomass) Herbicide_Application->Phytotoxicity_Assessment Data_Analysis Data Analysis (Dose-Response Curves, ED50) Phytotoxicity_Assessment->Data_Analysis

Caption: Greenhouse trial workflow for initial selectivity screening.

Step-by-Step Methodology:

  • Plant Material: Select a diverse range of crop and weed species. For a comprehensive assessment, include key monocot crops (e.g., corn, wheat, rice) and dicot crops (e.g., soybean, cotton, canola), alongside common broadleaf and grass weeds.

  • Growing Conditions: Grow plants in a standardized potting medium under controlled greenhouse conditions (temperature, humidity, and photoperiod) to ensure uniform growth.

  • Herbicide Application: At the 2-4 leaf stage, apply the test compound (this compound) and comparator herbicides at a range of doses. A logarithmic sprayer is ideal for efficiently applying a continuous range of concentrations. I[5]nclude an untreated control for each species.

  • Phytotoxicity Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a standardized rating scale (see Table 2). At 21 DAT, harvest the above-ground biomass and record the fresh and dry weights.

  • Data Analysis: Analyze the visual injury and biomass data to generate dose-response curves for each species and herbicide. Calculate the effective dose that causes 50% inhibition (ED50) for each. A higher ED50 value for a crop species compared to a weed species indicates greater selectivity.

Table 2: Visual Phytotoxicity Rating Scale

Rating% InjuryDescription of Symptoms
00No visible effect.
11-10Slight stunting or discoloration.
211-20Mild stunting, some leaf malformation (e.g., cupping, twisting).
321-40Moderate stunting, significant leaf malformation, some chlorosis.
441-60Severe stunting, extensive malformation and chlorosis.
561-80Very severe stunting, necrosis on some leaves.
681-90Most leaves necrotic, plant dying.
791-99Plant nearly dead.
8100Plant completely dead.
Field Trials: Real-World Performance Evaluation

Field trials are essential to validate greenhouse findings under real-world environmental conditions and agronomic practices.

Experimental Workflow:

dot

cluster_0 Field Trial Workflow Site_Selection Site Selection & Plot Establishment Crop_Planting Crop Planting & Weed Management Site_Selection->Crop_Planting Herbicide_Application Herbicide Application (Randomized Complete Block Design) Crop_Planting->Herbicide_Application In_Season_Assessment In-Season Assessment (Phytotoxicity, Weed Control) Herbicide_Application->In_Season_Assessment Yield_Harvest Yield & Quality Harvest In_Season_Assessment->Yield_Harvest Data_Analysis Statistical Analysis (ANOVA, Mean Separation) Yield_Harvest->Data_Analysis

Caption: Field trial workflow for evaluating crop selectivity and yield impact.

Step-by-Step Methodology:

  • Trial Design: Use a randomized complete block design with at least four replications. P[6]lot size should be sufficient to minimize edge effects and allow for accurate yield measurements.

  • Treatments: Include the test compound and comparator herbicides at their anticipated use rates (1x) and at a higher rate (e.g., 2x) to assess the margin of crop safety. A[7] weed-free (hand-weeded) and an untreated (weedy) check should be included for comparison.

  • Crop and Weed Management: Follow standard agronomic practices for the selected crop. Ensure a uniform and competitive weed population if efficacy is also being evaluated. For pure selectivity trials, plots should be kept weed-free. 4[7]. Assessments:

    • Crop Phytotoxicity: Visually assess crop injury at regular intervals after application using the scale in Table 2.

    • Weed Control: If applicable, assess weed control by species using a similar 0-100% scale (0 = no control, 100 = complete control).

    • Yield and Quality: At crop maturity, harvest the plots and determine the yield. D[8]epending on the crop, quality parameters (e.g., grain moisture, protein content, fiber quality) should also be measured.

  • Data Analysis: Subject the data to analysis of variance (ANOVA). Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments for crop injury, weed control, and yield.

Data Presentation and Interpretation

The results of these trials should be summarized in clear, concise tables to facilitate comparison.

Table 3: Hypothetical Greenhouse ED50 Values (g ai/ha) for 50% Biomass Reduction

HerbicideCornWheatSoybeanCottonPalmer AmaranthCommon Lambsquarters
This compound >2000>20001502505075
Picloram >2000>20001002003060
Clopyralid >2000>2000300400100120

Table 4: Hypothetical Field Trial Results in Corn

TreatmentRate (g ai/ha)Crop Injury (%) (14 DAT)Palmer Amaranth Control (%)Yield (bu/ac)
Untreated Check -00120
Hand-Weeded Check -0100220
This compound 100292215
This compound 200598210
Picloram 70395212
Picloram 140899205

Conclusion

The structural characteristics of this compound suggest its potential as a selective broadleaf herbicide. The experimental framework provided in this guide offers a robust and scientifically sound approach to validating this potential. Through a combination of controlled environment and field-based studies, researchers can thoroughly assess its crop selectivity, efficacy, and overall performance relative to established industry standards. The successful development of new herbicidal active ingredients is critical for sustainable agriculture, and a rigorous evaluation of crop selectivity is a foundational step in this process.

References

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  • Rao, V. S. (1986). Principles of Weed Science. Oxford & IBH Publishing Co. Pvt. Ltd.
  • Selectivity testing. (2020). In Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority.
  • Shahbaz, M., Chattha, M. B., Babar, H., Ahmad, S., Kalsoom, H., Manzoor, T., ... & Hassan, I. (2024). Evaluating the Efficacy of Different Herbicides Combinations on Wheat Yield and Weed Density. ResearchersLinks.
  • Sperry, B. P., Dias, J., Prince, C. M., & Ferrell, J. A. (2019). Relative activity comparison of aminocyclopyrachlor to pyridine carboxylic acid herbicides. Weed Technology, 33(6), 833-839.
  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
  • Walsh, M. J., & Powles, S. B. (2007). Management strategies for herbicide-resistant weeds. In Herbicide resistance and world grains (pp. 195-215). CRC press.
  • Weidenhamer, J. D., Triplett, G. B., & Sobotka, F. E. (1989). Dicamba injury to soybean. Agronomy Journal, 81(4), 637-643.
  • Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J. N., Hua, X., Cantrell, C. L., ... & Liu, X. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry, 69(23), 6423-6430.
  • Zheng, H. G., & Hall, J. C. (2001). Understanding the molecular basis of auxinic herbicide resistance in wild mustard (Sinapis arvensis L.). Pesticide Biochemistry and Physiology, 71(3), 154-165.
  • Weed Resistance to Synthetic Auxin Herbicides. (2018). Pest Management Science, 74(10), 2215-2227.
  • Napier, R. (2017). cheminformatics review of auxins as herbicides. Journal of Experimental Botany, 68(18), 5035-5046.
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  • Geisler, M., et al. (2021). Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. International Journal of Molecular Sciences, 22(16), 8877.
  • Liu, X., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7352.
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A Researcher's Guide to the Reproducible Synthesis of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational activity. The reproducibility of these synthetic routes is paramount to ensuring the reliability and scalability of research findings. This guide provides an in-depth technical comparison of synthetic strategies for 2,5-Dichloro-4,6-dimethylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. We will delve into the critical aspects of the synthesis, potential challenges affecting reproducibility, and provide detailed experimental insights to support your research endeavors.

Introduction: The Challenge of Synthesizing Polysubstituted Pyridines

Nicotinic acid and its derivatives are key building blocks in the synthesis of a wide range of pharmaceuticals. The introduction of multiple substituents, such as the chloro and methyl groups in this compound, can significantly enhance biological activity. However, this increased complexity often presents challenges in achieving consistent and reproducible synthetic outcomes. Issues such as regioselectivity, reaction control, and product purification can all impact the final yield and purity. This guide aims to provide a clear and objective comparison of potential synthetic pathways, highlighting the key experimental parameters that govern success.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through a multi-step process, primarily involving the formation of a key intermediate, 2,5-Dichloro-4,6-dimethylnicotinonitrile, followed by its hydrolysis to the final carboxylic acid.

Part 1: Synthesis of the Precursor: 2,5-Dichloro-4,6-dimethylnicotinonitrile

The reproducibility of the entire synthesis hinges on the reliable production of the nitrile precursor. Two main strategies are considered here:

Method 1: Two-Step Chlorination of a Hydroxynicotinonitrile Intermediate

This approach involves the sequential chlorination of a readily available starting material. The causality behind this two-step process lies in the differential reactivity of the pyridine ring positions, allowing for a controlled introduction of the chlorine atoms.

  • Step 1: Monochlorination. The initial step focuses on the selective chlorination at the 5-position of the pyridine ring.

  • Step 2: Subsequent Chlorination. The second chlorine atom is then introduced at the 2-position.

Method 2: Synthesis from Dichloroacetophenone and a Substituted Pyridine

An alternative route involves the condensation of 2,5-dichloroacetophenone with a substituted pyridine in the presence of a base. This method offers a different disconnection approach, building the nicotinonitrile core from simpler fragments.

Table 1: Comparison of Precursor Synthesis Methods

ParameterMethod 1: Two-Step ChlorinationMethod 2: From Dichloroacetophenone
Starting Materials Substituted hydroxynicotinonitrile2,5-Dichloroacetophenone, substituted pyridine
Key Reagents Chlorinating agents (e.g., POCl₃, SOCl₂)Base (e.g., triethylamine)
Reported Advantages Potentially higher control over regiochemistry.Convergent synthesis from simpler starting materials.
Potential Challenges Harsh reaction conditions, potential for over-chlorination, purification of intermediates.Optimization of reaction conditions to maximize yield and minimize side products.
Part 2: Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile to the Carboxylic Acid

The final and critical step is the hydrolysis of the nitrile group to a carboxylic acid. The robustness of this transformation is key to obtaining the desired product in high purity. Acid-catalyzed hydrolysis is a common and effective method for this conversion.

Based on established procedures for analogous compounds, a strong acid catalyst such as sulfuric acid is typically employed. The mechanism involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and ammonium sulfate as a byproduct.

Experimental Protocols for Reproducible Synthesis

To ensure the reproducibility of these results, detailed and validated protocols are essential.

Protocol 1: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile (Illustrative)

This protocol is based on general procedures for similar transformations and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine the starting substituted hydroxynicotinonitrile and a suitable solvent (e.g., phosphorus oxychloride).

  • Reagent Addition: Slowly add the chlorinating agent (e.g., phosphorus pentachloride) portion-wise at a controlled temperature.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion.

  • Work-up: Upon completion, the reaction mixture is carefully quenched with ice-water. The crude product is then extracted with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound (Proposed)

This proposed protocol is based on the successful hydrolysis of structurally similar dichlorinated nicotinonitriles and serves as a starting point for optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,5-Dichloro-4,6-dimethylnicotinonitrile in concentrated sulfuric acid.

  • Heating: The reaction mixture is heated to a specific temperature (e.g., 80-120 °C) for a defined period. The optimal temperature and time will need to be determined experimentally to ensure complete hydrolysis while minimizing degradation.

  • Reaction Monitoring: The conversion of the nitrile to the carboxylic acid can be monitored by IR spectroscopy (disappearance of the nitrile peak around 2230 cm⁻¹) or by HPLC.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization and Data for Validation

To confirm the successful and reproducible synthesis of this compound, thorough characterization is essential. The following data, while not yet publicly available in comprehensive databases for this specific molecule, represent the expected analytical profile based on its structure and data from similar compounds.

Table 2: Expected Analytical Data for this compound

AnalysisExpected Observations
¹H NMR Signals corresponding to the two distinct methyl groups and the aromatic proton. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups.
¹³C NMR Resonances for all carbon atoms in the molecule, including the two methyl carbons, the pyridine ring carbons (with distinct shifts due to substitution), and the carboxylic acid carbonyl carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₈H₇Cl₂NO₂), along with a characteristic isotopic pattern for a molecule containing two chlorine atoms.
IR Spec. A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic peaks for the substituted pyridine ring. The nitrile peak from the precursor should be absent.

Troubleshooting and Ensuring Reproducibility

Several factors can influence the reproducibility of this synthesis. Careful attention to the following points is crucial:

  • Purity of Starting Materials: The presence of impurities in the starting materials can lead to side reactions and lower yields.

  • Reaction Conditions: Precise control of temperature, reaction time, and reagent stoichiometry is critical.

  • Moisture Control: Many of the reagents used, particularly the chlorinating agents, are sensitive to moisture. The use of dry solvents and inert atmospheres is recommended.

  • Purification Techniques: The choice of purification method and its meticulous execution are vital for obtaining a product of high purity.

Visualization of the Synthetic Workflow

To provide a clear overview of the synthetic process, the following workflow diagram is presented.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_final_product Part 2: Final Product Synthesis cluster_analysis Part 3: Validation Start Substituted Hydroxynicotinonitrile Chlorination Two-Step Chlorination Start->Chlorination Chlorinating Agents Precursor 2,5-Dichloro-4,6-dimethyl- nicotinonitrile Chlorination->Precursor Hydrolysis Acid-Catalyzed Hydrolysis Precursor->Hydrolysis H₂SO₄, Heat Final_Product 2,5-Dichloro-4,6-dimethyl- nicotinic Acid Hydrolysis->Final_Product Characterization Spectroscopic Analysis (NMR, MS, IR) Final_Product->Characterization

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,5-dichloro-4,6-dimethylnicotinic acid. As a chlorinated heterocyclic compound, this substance requires rigorous disposal procedures to mitigate risks to personnel and the environment. The following protocols are designed to ensure compliance with standard safety practices and hazardous waste regulations.

Part 1: Hazard Assessment and Immediate Safety Precautions

1.1 Inferred Hazardous Properties

Based on safety data for similar chlorinated organic acids, this compound should be handled as a substance that is:

  • Harmful if swallowed: Ingestion may lead to gastrointestinal irritation.[1]

  • Irritating to skin and eyes: Direct contact can cause irritation.[1]

  • An irritant to the respiratory system: Inhalation of dust should be avoided.[1]

  • A producer of hazardous decomposition products: When heated to decomposition, it can release toxic and corrosive gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2]

1.2 Required Personal Protective Equipment (PPE)

Due to these hazards, all handling and disposal operations must be conducted with the following minimum PPE:

  • Eye Protection: Wear chemical safety goggles or eyeglasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and wash hands thoroughly after handling.[3]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling of the solid compound that may generate dust, and all waste packaging, should be performed in a certified chemical fume hood to ensure adequate ventilation.[1]

1.3 First Aid Measures

In case of accidental exposure, follow these procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Call a poison control center or physician immediately.[1][4]

Part 2: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. As a halogenated organic compound, this compound waste must be classified and segregated as Hazardous Waste .

Causality: Chlorinated organic compounds are regulated as hazardous because their improper disposal can lead to the formation of persistent organic pollutants in the environment. Furthermore, their incineration requires high temperatures and specialized "scrubber" systems to neutralize the resulting hydrochloric acid, a capability standard incinerators lack.

Segregation Protocol:

  • Designate a specific hazardous waste container for halogenated organic waste.

  • Never mix this waste with non-halogenated organic solvents.[5] Mixing waste streams complicates disposal, increases costs, and can create dangerous chemical reactions.

  • Do not mix with incompatible materials such as strong oxidizing agents.[1]

  • Keep acidic waste streams separate from basic waste streams to prevent violent neutralization reactions.

The following table summarizes the primary waste streams you will generate and their proper segregation class.

Waste StreamDescriptionHazard ClassSegregation Requirement
Solid Chemical Waste Unused, expired, or contaminated solid this compound.Solid, Halogenated OrganicPackage separately. Do not mix with other chemical solids unless known to be compatible.
Liquid Chemical Waste Solutions containing dissolved this compound (e.g., in organic solvents or aqueous solutions).Liquid, Halogenated Organic, Potentially CorrosiveCollect in a dedicated "Halogenated Organic Liquid Waste" container.
Contaminated Labware Gloves, weigh boats, pipette tips, paper towels, etc., with trace contamination.Solid, Halogenated OrganicCollect in a designated, lined solid waste container labeled as hazardous.

Part 3: Step-by-Step Disposal Protocols

Follow these detailed procedures for each type of waste generated. The core principle is containment in a properly labeled, sealed, and compatible container.[6]

Protocol 3.1: Solid Waste (Pure Compound)

  • Container Selection: If possible, use the original manufacturer's container. If not available, use a new, clean, wide-mouth glass or HDPE container with a screw-top lid.

  • Packaging: Place the solid chemical waste into the container. Ensure the outside of the container remains clean.

  • Labeling: Securely affix a "HAZARDOUS WASTE" label to the container. Fill out the label completely, including:

    • The full chemical name: "this compound"

    • Approximate quantity

    • Date of accumulation start

    • Principal Investigator's name and lab location

  • Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.

Protocol 3.2: Liquid Waste (Solutions)

  • Container Selection: Use a designated glass or HDPE solvent waste container compatible with the solvent used.[5] Ensure the container has a secure, vapor-tight cap. Liquid waste containers should never be filled to more than 75% capacity to allow for vapor expansion.[5]

  • Collection: Carefully pour the liquid waste into the container using a funnel. Perform this action inside a chemical fume hood.

  • Labeling: The container must be pre-labeled with "HAZARDOUS WASTE" and "Halogenated Organic Solvents." Maintain a running log on the label of all constituents and their approximate percentages.

  • Storage: Keep the container tightly sealed when not in use.[6] Store in a secondary containment bin within a flammable storage cabinet if the solvent is flammable.

Protocol 3.3: Contaminated Labware and PPE

  • Collection: Place all contaminated disposable items (gloves, wipes, plasticware) into a durable polyethylene bag.

  • Packaging: Once the bag is full, seal it securely. Place this sealed bag into a second, larger bag (double-bagging) or a rigid, labeled container (e.g., a cardboard box lined with a plastic bag).[7]

  • Labeling: Label the outer bag or box as "HAZARDOUS WASTE" and list the contents as "Solid Lab Debris contaminated with this compound."

  • Storage: Store with other solid chemical waste.

Protocol 3.4: Decontamination of Empty Containers

  • Initial Rinse: The original container of the chemical is not truly empty until decontaminated. The first rinse must be treated as hazardous waste.[8]

  • Procedure: Add a small amount of a suitable solvent (one that will dissolve the compound and is appropriate for your halogenated liquid waste stream). Cap and shake the container to rinse all interior surfaces.

  • Disposal of Rinsate: Pour this first rinseate into your designated "Halogenated Organic Liquid Waste" container.[8]

  • Subsequent Rinses: For highly toxic materials, the first three rinses must be collected as hazardous waste.[8] For a compound with moderate hazards like this one, subsequent water rinses may be permissible for drain disposal, but this depends strictly on local institutional and municipal regulations. When in doubt, collect all rinses as hazardous waste.

Part 4: Spill Management Protocol

Immediate and correct response to a spill is critical for safety.

  • Assess the Situation: If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]

  • Control and Contain: If the spill is small and you are trained to handle it, ensure proper PPE is worn. Prevent the spread of a solid spill by gently covering it with a chemical spill absorbent pad or pillows. Do not sweep the dry powder, as this can create airborne dust.

  • Neutralization/Absorption: For a solid, gently wet the absorbent material to prevent dust generation. Use a spill kit to absorb the material.

  • Cleanup: Carefully scoop the absorbed spill material into a container. Use forceps to pick up any broken glass.

  • Final Decontamination: Wipe the spill area with a cloth dampened with soap and water.

  • Disposal: All materials used for the cleanup (absorbents, pads, gloves, cloths) are considered hazardous waste. Package, label, and dispose of them according to Protocol 3.3.[5]

Part 5: Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Identification cluster_action Action: Segregation & Packaging cluster_final Final Steps start Start: Waste Generation identify Identify Waste Stream (Solid, Liquid, Debris) start->identify spill Spill Occurs start->spill assess Assess Hazards & Required PPE identify->assess segregate Segregate as 'Halogenated Organic Waste' assess->segregate package Package in Compatible, Sealed Container segregate->package label_waste Affix 'HAZARDOUS WASTE' Label & Detail Contents package->label_waste storage Store in Designated Satellite Accumulation Area label_waste->storage request Request Pickup from EHS or Licensed Waste Handler storage->request end End: Disposal Complete request->end spill_proto Execute Spill Management Protocol spill->spill_proto Immediate Action spill_debris Package Spill Debris as Hazardous Waste spill_proto->spill_debris spill_debris->label_waste Re-enters workflow

Caption: Decision workflow for hazardous waste disposal.

Part 6: Regulatory Framework

Adherence to these protocols is not just a matter of good laboratory practice; it is a legal requirement. In the United States, the generation and disposal of hazardous waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] Halogenated organic compounds are often captured under the "F-listed wastes" (wastes from non-specific sources), particularly if used as solvents.[11]

It is the responsibility of the waste generator (the researcher and the institution) to correctly characterize, manage, and dispose of chemical waste.[12] Always consult your institution's EHS department, as they will have specific procedures that incorporate federal, state, and local regulations.[9]

References

  • Hazardous Chemical Compounds & Hazardous Waste. (n.d.). IN.gov.
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A Comprehensive Guide to the Safe Handling of 2,5-Dichloro-4,6-dimethylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 2,5-Dichloro-4,6-dimethylnicotinic acid, a compound of interest in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established protocols for structurally similar dichlorinated nicotinic acid derivatives.[1][2][3] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Assessment and Engineering Controls

This compound is presumed to share hazards with other dichlorinated nicotinic acids, which are classified as hazardous materials.[1][2][3] These hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4]

Given these potential hazards, the primary engineering control for handling this compound is a certified chemical fume hood. Ensure the fume hood is functioning correctly before commencing any work. An eyewash station and safety shower must be readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate Personal Protective Equipment (PPE) is the frontline defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).[6][7]To prevent skin contact, which can cause irritation.[1][2]
Eye Protection Chemical safety goggles and a face shield.[1][6]To protect against splashes and dust that can cause serious eye irritation.[1][2]
Body Protection A flame-resistant lab coat, fully buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary for large quantities or in case of ventilation failure.[5]To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2]
Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is operational. Check that the safety shower and eyewash station are unobstructed.[5]

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Prepare Work Area: Cover the work surface in the fume hood with absorbent, disposable bench paper.

  • Gather Materials: Have all necessary equipment and reagents within the fume hood to avoid reaching in and out.

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure. If not available, carefully weigh the material in the fume hood.

  • Transfer: Use a spatula to transfer the solid compound. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to minimize dust generation.

  • Keep Containers Closed: Keep the container of this compound tightly closed when not in use.[1][3]

  • Avoid Inhalation and Contact: Handle the compound with care to prevent inhalation of dust and direct contact with skin and eyes.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][5]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
  • Evacuate: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation: As a halogenated organic compound, it should be collected in a designated, labeled hazardous waste container for halogenated organic waste.[8]

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations.[1][5] This typically involves incineration by a licensed hazardous waste disposal company.[8][9]

  • Prohibition: Do NOT dispose of this chemical down the drain or in regular trash.[5][9]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_start Start: Assess Hazards eng_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_start->eng_controls spill Spill Occurs prep_start->spill exposure Exposure Occurs prep_start->exposure ppe Don Appropriate PPE eng_controls->ppe prep_area Prepare Work Area ppe->prep_area weigh Weigh and Transfer (Minimize Dust) prep_area->weigh in_use In-Use Procedures (Keep Containers Closed) weigh->in_use weigh->spill weigh->exposure segregate Segregate Halogenated Waste in_use->segregate in_use->spill in_use->exposure dispose Dispose via Licensed Vendor segregate->dispose evacuate Evacuate & Ventilate spill->evacuate contain Contain & Collect spill->contain decontaminate Decontaminate Area spill->decontaminate first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention exposure->medical evacuate->contain contain->decontaminate first_aid->medical

Caption: Workflow for safe handling of this compound.

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  • Benchchem. Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)nicotinate.
  • Fisher Scientific. (2024-03-29). SAFETY DATA SHEET: 5,6-Dichloronicotinic acid.
  • Fisher Scientific. SAFETY DATA SHEET: 2,6-Dichloronicotinic acid.
  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET: Desmedipham.
  • Fisher Scientific. (2024-04-01). SAFETY DATA SHEET: 4,6-Dichloronicotinic acid.
  • Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025-09-12). SAFETY DATA SHEET: 2-Chloro-6-methylnicotinic acid.
  • ChemicalBook. (2025-07-19). 2,5-Dichloronicotinic acid - Safety Data Sheet.
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  • UW-La Crosse. Appendix A: Disposal Procedures by Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.